molecular formula C5H11NO B133502 (3-Aminocyclobutyl)methanol CAS No. 142733-66-2

(3-Aminocyclobutyl)methanol

Cat. No.: B133502
CAS No.: 142733-66-2
M. Wt: 101.15 g/mol
InChI Key: BMCBDSKJVXYMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminocyclobutyl)methanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCBDSKJVXYMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563946, DTXSID901305399
Record name (3-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130369-00-5, 142733-66-2, 1234615-91-8
Record name (3-Aminocyclobutyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Aminocyclobutanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1s,3s)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-aminocyclobutyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold has garnered interest in medicinal chemistry due to the desirable physicochemical properties that cyclobutane moieties can impart to drug candidates. These include improved metabolic stability, reduced planarity, and the ability to orient pharmacophoric groups in a well-defined three-dimensional space.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, its isomers, and its hydrochloride salts, with a focus on data relevant to researchers in drug discovery and development.

Chemical and Physical Properties

This compound exists as cis and trans diastereomers. Much of the available data pertains to the hydrochloride salt forms, which are often preferred in experimental setting due to their increased stability and solubility in polar solvents.[1][3]

Table 1: General Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
Molecular Formula C₅H₁₁NO[4][5][6]C₅H₁₂ClNO[2][5][7]
Molecular Weight 101.15 g/mol [4]137.61 g/mol [2][3][8]
Isomers cis and transcis and trans

Table 2: Quantitative Data for this compound and its Hydrochloride Salt

PropertyValueCompound Form
Exact Mass 101.0841 g/mol (Predicted)[6]137.0607 g/mol [2]
XLogP3-AA -0.6 (Predicted)[6]Not Available
Hydrogen Bond Donor Count 2[6]3[2]
Hydrogen Bond Acceptor Count 2[6]2[2]
Rotatable Bond Count 1[6]1[2]
Topological Polar Surface Area 46.3 Ų[6]Not Available
Complexity 59.1 (for HCl salt)[2]Not Available
Storage Temperature 2-8°C (in dark, inert atmosphere)[4][7]Room Temperature (inert atmosphere)[3][9]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following summarizes the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A proton NMR spectrum for trans-3-Aminocyclobutanemethanol hydrochloride is publicly available. The interpretation of this spectrum is crucial for the structural confirmation of the trans isomer.

¹³C NMR: Specific experimental ¹³C NMR data for this compound or its salts were not found in the surveyed literature. However, chemical shifts can be predicted based on the structure and data from analogous compounds. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-70 ppm, while the carbon bearing the amino group would likely appear around 40-50 ppm. The remaining cyclobutane carbons would be found further upfield.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Predicted mass spectrometry data for the free base, this compound, suggests a molecular ion peak ([M]⁺) at m/z 101.08351.[6] Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the amine or alcohol functionalities.[10][11]

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts [6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺102.09134119.6
[M+Na]⁺124.07328125.0
[M-H]⁻100.07678121.5
[M+NH₄]⁺119.11788135.2
[M+K]⁺140.04722127.2
[M+H-H₂O]⁺84.081320109.7

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are scarce. The following represents a generalized workflow based on the synthesis of analogous compounds and available technical documents.

Synthesis

The synthesis of this compound isomers typically involves the reduction of a corresponding 3-aminocyclobutanecarboxylic acid or its ester derivative. Stereocontrol is a key challenge, and different strategies can be employed to favor either the cis or trans isomer.

Workflow for Stereoselective Synthesis of 3-Aminocyclobutanols

G cluster_0 Synthesis Strategy cluster_1 Purification & Deprotection cluster_2 Final Products start 3-(Protected-amino)cyclobutanone cis_reduction cis-Selective Reduction (e.g., LiAl(OtBu)₃H, -78°C) start->cis_reduction trans_reduction trans-Selective Reduction (e.g., Ketoreductase) start->trans_reduction cis_product cis-3-(Protected-amino)cyclobutanol cis_reduction->cis_product trans_product trans-3-(Protected-amino)cyclobutanol trans_reduction->trans_product cis_deprotection Deprotection cis_product->cis_deprotection trans_deprotection Deprotection trans_product->trans_deprotection final_cis cis-(3-Aminocyclobutyl)methanol cis_deprotection->final_cis final_trans trans-(3-Aminocyclobutyl)methanol trans_deprotection->final_trans

Caption: A generalized workflow for the stereoselective synthesis of cis- and trans-(3-Aminocyclobutyl)methanol.

General Protocol for cis-Selective Reduction: [7]

  • Dissolve the N-protected 3-aminocyclobutanone in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to a low temperature, typically -78 °C.

  • Slowly add a sterically hindered reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, to the cooled solution.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium potassium tartrate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Remove the protecting group under appropriate conditions to yield the final product.

Purification and Isomer Separation

The separation of cis and trans isomers of this compound can be challenging. Column chromatography is often employed, and the choice of eluent is critical to achieve good separation.[7] In some cases, derivatization of the amine or alcohol may be necessary to improve the separation efficiency. For enantiomeric resolution, chiral chromatography or the formation of diastereomeric salts with a chiral acid or base followed by fractional crystallization are common techniques.[7]

Role in Signaling Pathways and Drug Discovery

While specific studies detailing the interaction of this compound with particular signaling pathways are not prevalent in the public domain, the cyclobutane scaffold is increasingly utilized in drug design to create conformationally constrained analogs of known bioactive molecules.[1][2]

The rigid, three-dimensional nature of the cyclobutane ring allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors.[1][4] Derivatives of aminocyclobutane have been incorporated into various drug candidates, including integrin antagonists and immunomodulatory peptides.[3][4][12] The incorporation of these scaffolds can also improve pharmacokinetic properties by blocking sites of metabolism.[1]

Logical Relationship of Cyclobutane Scaffolds in Drug Discovery

G cluster_0 Scaffold Properties cluster_1 Medicinal Chemistry Applications cluster_2 Therapeutic Outcomes scaffold Cyclobutane Scaffold (e.g., this compound) rigidity Conformational Rigidity scaffold->rigidity three_d 3D Structure scaffold->three_d metabolic_stability Metabolic Stability scaffold->metabolic_stability pharmacophore Precise Pharmacophore Orientation rigidity->pharmacophore three_d->pharmacophore pk_props Improved PK Properties metabolic_stability->pk_props potency Increased Potency and Selectivity pharmacophore->potency drug_candidate Novel Drug Candidates potency->drug_candidate pk_props->drug_candidate

Caption: The role of cyclobutane scaffolds in improving drug-like properties.

Researchers utilizing this compound as a building block in their synthetic strategies are likely targeting a wide range of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases, where precise control over the spatial arrangement of pharmacophores is critical for achieving desired biological activity.[3]

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid and three-dimensionally defined scaffold. While a comprehensive set of experimental data for the free base is still emerging, the properties of its hydrochloride salt are better characterized. The stereoselective synthesis and purification of its isomers present a key challenge that can be addressed through modern synthetic and analytical techniques. The strategic incorporation of this and similar cyclobutane derivatives into drug candidates holds significant promise for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further research is warranted to fully elucidate the biological activities of this compound derivatives and their interactions with specific signaling pathways.

References

An In-Depth Technical Guide to the Synthesis of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmaceutical agents. Its rigid cyclobutane core and bifunctional nature, possessing both a primary amine and a primary alcohol, allow for the construction of diverse molecular architectures with defined spatial orientations. This guide provides a comprehensive overview of established synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in the selection and execution of a suitable synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound isomers, both cis and trans, typically commences from commercially available cyclobutane precursors. The primary challenges in the synthesis of this molecule lie in the stereocontrolled introduction of the amino and hydroxymethyl functionalities at the 1 and 3 positions of the cyclobutane ring. The choice of synthetic route is often dictated by the desired stereochemistry of the final product and the availability of starting materials.

Two principal strategies have emerged for the synthesis of this compound:

  • Reductive Amination of a Ketoester Intermediate: This approach involves the initial formation of a 3-oxocyclobutanecarboxylate ester, followed by reductive amination to introduce the amine functionality. Subsequent reduction of the ester group yields the target alcohol. This route offers flexibility in the choice of amine source and reducing agents, allowing for some control over the diastereoselectivity.

  • Reduction and Functional Group Interconversion from a Carboxylic Acid: This strategy begins with a substituted cyclobutanecarboxylic acid. The carboxylic acid is converted to an amide, which is then subjected to a rearrangement reaction (e.g., Hofmann or Curtius) to furnish the amine. The hydroxymethyl group can be introduced either before or after the formation of the amine.

This guide will focus on a versatile and commonly employed route starting from 3-oxocyclobutanecarboxylic acid, which allows for the synthesis of both cis and trans isomers of this compound.

Synthesis Route from 3-Oxocyclobutanecarboxylic Acid

A robust and adaptable synthesis of this compound begins with the readily available 3-oxocyclobutanecarboxylic acid. The overall synthetic sequence involves three key transformations: esterification of the carboxylic acid, reductive amination of the ketone, and finally, reduction of the ester to the primary alcohol.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the protection of the carboxylic acid moiety as an ester to prevent its interference in the subsequent reductive amination step. A common and effective method is Fischer esterification.

Experimental Protocol: Synthesis of Methyl 3-oxocyclobutanecarboxylate

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes) is added a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude methyl 3-oxocyclobutanecarboxylate. The product can be further purified by vacuum distillation or column chromatography on silica gel.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
13-Oxocyclobutanecarboxylic acidH₂SO₄ (cat.)Methanol4-6Reflux85-95
Step 2: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate

The introduction of the amino group is achieved through reductive amination of the ketone. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, yielding either a majority of the cis or trans isomer. Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for reducing the iminium ion in the presence of the ketone.[1] The reaction is typically carried out at a slightly acidic pH to facilitate imine formation.[1]

Experimental Protocol: Synthesis of Methyl 3-aminocyclobutanecarboxylate

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol is added an excess of the amine source, typically ammonium acetate or a solution of ammonia in methanol. The pH of the solution is adjusted to approximately 6-7 with a suitable acid, such as acetic acid. Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) is then added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a base such as sodium hydroxide. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl 3-aminocyclobutanecarboxylate as a mixture of cis and trans isomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. The isomers can often be separated by column chromatography.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (cis:trans)
2Methyl 3-oxocyclobutanecarboxylateNH₄OAc, NaBH₃CNMethanol12-24RT60-75Variable (e.g., 1:1 to 1:3)
Step 3: Reduction of Methyl 3-aminocyclobutanecarboxylate to this compound

The final step is the reduction of the ester group to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. It is important to protect the amine functionality before this step to prevent side reactions. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate

  • Boc Protection: To a solution of the mixture of cis- and trans-methyl 3-aminocyclobutanecarboxylate (1.0 eq) in a solvent such as dichloromethane or tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) and a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq). The reaction is stirred at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the Boc-protected amino ester.

  • Reduction: The crude Boc-protected amino ester is dissolved in a dry ethereal solvent, such as THF or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) is added portion-wise as a solid or as a solution in THF. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate as a mixture of cis and trans isomers. The isomers can be separated by column chromatography.

Experimental Protocol: Deprotection to this compound

The Boc-protected (3-(hydroxymethyl)cyclobutyl)carbamate (either as a mixture of isomers or as separated cis or trans isomers) is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of this compound. The free amine can be obtained by neutralization with a base.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
3a (Boc Protection)Methyl 3-aminocyclobutanecarboxylateBoc₂O, Et₃NDichloromethane2-4RT90-98
3b (Reduction)tert-butyl (3-(methoxycarbonyl)cyclobutyl)carbamateLiAlH₄THF3-60 to RT80-90
3c (Deprotection)tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamateTFADichloromethane1-2RT>95

Stereochemical Considerations and Control

The stereochemical outcome of the synthesis is largely determined in the reductive amination step. The reduction of the intermediate iminium ion can occur from either face of the cyclobutane ring, leading to a mixture of cis and trans products.

  • For the synthesis of the trans isomer , the use of bulky reducing agents may favor the approach from the less hindered face, potentially leading to a higher proportion of the trans product.

  • For the synthesis of the cis isomer , alternative strategies might be necessary. One approach involves the stereoselective reduction of the 3-oxocyclobutanecarboxylate to the cis-hydroxyester, followed by conversion of the hydroxyl group to an amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction).

Visualizing the Synthetic Workflow and Logic

To better illustrate the synthetic process and the decision-making involved, the following diagrams are provided.

experimental_workflow start 3-Oxocyclobutanecarboxylic Acid esterification Esterification (MeOH, H+) start->esterification keto_ester Methyl 3-oxocyclobutanecarboxylate esterification->keto_ester reductive_amination Reductive Amination (NH4OAc, NaBH3CN) keto_ester->reductive_amination amino_ester_mix Mixture of cis/trans Methyl 3-aminocyclobutanecarboxylate reductive_amination->amino_ester_mix boc_protection Boc Protection (Boc2O, Et3N) amino_ester_mix->boc_protection boc_amino_ester Boc-protected Amino Ester boc_protection->boc_amino_ester reduction Reduction (LiAlH4) boc_amino_ester->reduction boc_amino_alcohol Boc-protected This compound reduction->boc_amino_alcohol deprotection Deprotection (TFA) boc_amino_alcohol->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

stereocontrol_logic start Methyl 3-oxocyclobutanecarboxylate reductive_amination Reductive Amination start->reductive_amination trans_favored Use of bulky reducing agents or thermodynamic control reductive_amination->trans_favored Goal: trans-isomer cis_trans_mixture Standard Conditions (e.g., NaBH3CN) reductive_amination->cis_trans_mixture Standard alternative_route Alternative Route for cis-isomer: 1. Stereoselective ketone reduction 2. OH to NH2 conversion with inversion reductive_amination->alternative_route Goal: cis-isomer (high purity) trans_isomer trans-(3-Aminocyclobutyl)methanol trans_favored->trans_isomer chromatography Chromatographic Separation cis_trans_mixture->chromatography chromatography->trans_isomer cis_isomer cis-(3-Aminocyclobutyl)methanol chromatography->cis_isomer alternative_route->cis_isomer

Caption: Decision logic for stereocontrol.

Conclusion

The synthesis of this compound is a multistep process that requires careful consideration of reaction conditions to achieve the desired stereochemical outcome. The route presented here, starting from 3-oxocyclobutanecarboxylic acid, offers a versatile and well-documented pathway to both cis and trans isomers. By following the detailed protocols and considering the principles of stereocontrol outlined in this guide, researchers and drug development professionals can efficiently access this important building block for their synthetic endeavors. Further optimization of each step may be required depending on the scale and specific requirements of the synthesis.

References

(3-Aminocyclobutyl)methanol: A Comprehensive Structural Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3-Aminocyclobutyl)methanol is a conformationally restricted building block of significant interest in medicinal chemistry. Its rigid cyclobutane scaffold, decorated with primary amine and hydroxymethyl functionalities, offers a unique three-dimensional architecture for the design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the critical interplay of synthesis, stereochemistry, and advanced spectroscopic techniques. We will explore the causal relationships behind experimental choices in NMR spectroscopy, mass spectrometry, and IR spectroscopy, and discuss the definitive role of X-ray crystallography. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the robust characterization of this versatile molecular scaffold.

The Strategic Importance of the Cyclobutane Motif in Drug Design

The cyclobutane ring is a bioisostere of various common structural motifs in drug molecules, offering a greater degree of conformational rigidity compared to more flexible aliphatic chains. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The 1,3-disubstituted pattern of this compound allows for the projection of the amino and hydroxymethyl groups in distinct spatial vectors, which can be crucial for establishing key interactions within a receptor's binding pocket.

Synthesis and the Inherent Stereochemical Challenge

The synthesis of this compound invariably confronts the challenge of stereoisomerism. The relative orientation of the amino and hydroxymethyl groups can be either cis or trans, leading to two diastereomers with distinct pharmacological profiles.

2.1. Synthetic Pathways and Stereocontrol

Synthetic routes to this compound often begin with a cyclobutanone precursor. The stereochemical outcome of the synthesis is heavily influenced by the reaction pathway and the choice of reagents. For instance, reduction of a 3-oxocyclobutanecarboxylate can lead to a mixture of cis and trans isomers, with the ratio depending on the steric bulk of the reducing agent and the substrate. Subsequent functional group transformations then yield the target aminomethanol. The separation of these stereoisomers is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

A Multi-Technique Approach to Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous structural and stereochemical assignment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of the this compound isomers in solution.

3.1.1. 1H NMR Spectroscopy: Deciphering Proton Environments and Coupling

The proton NMR spectrum provides a wealth of information. The chemical shifts of the protons on the cyclobutane ring and the substituent groups are indicative of their local electronic environment. Crucially, the coupling constants (J-values) between the cyclobutane protons can be used to infer the cis/trans relationship. In general, the coupling constants between vicinal protons in a trans relationship are different from those in a cis relationship, reflecting the different dihedral angles.

3.1.2. 13C NMR and DEPT: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for distinguishing between CH, CH2, and CH3 groups, thus confirming the carbon framework of the molecule.

3.1.3. 2D NMR Techniques: Unambiguous Assignments and Spatial Correlations

Two-dimensional NMR experiments are indispensable for a complete structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of the connectivity of the entire spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of both 1H and 13C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away, further confirming the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. For the cis-isomer, a cross-peak is expected between the protons of the aminomethyl group and the hydroxymethyl group, as they are on the same face of the ring. This correlation would be absent or significantly weaker for the trans-isomer.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D2O, CD3OD, or DMSO-d6) and transfer to an NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1D 1H spectrum to assess purity and obtain initial chemical shift and coupling constant information.

  • 13C{1H} NMR Acquisition: Acquire a proton-decoupled 1D 13C spectrum to identify the number of unique carbon signals.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH/CH3 (positive signals) and CH2 (negative signals) carbons.

  • 2D COSY Acquisition: Acquire a homonuclear COSY spectrum to establish the proton coupling network within the cyclobutane ring and the substituents.

  • 2D HSQC Acquisition: Acquire a heteronuclear HSQC spectrum to correlate each proton with its directly attached carbon.

  • 2D NOESY Acquisition: Acquire a NOESY spectrum with an appropriate mixing time to observe through-space correlations, which are critical for differentiating between the cis and trans isomers.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peak patterns in the 2D spectra to assign all signals and definitively determine the stereochemistry.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For this compound, characteristic fragmentation pathways would likely involve the loss of water (M-18), the amino group (M-16), or the hydroxymethyl group (M-31). The fragmentation of the cyclobutane ring itself can also lead to characteristic daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group and intermolecular hydrogen bonding.

  • N-H stretch: One or two bands in the region of 3300-3500 cm-1, characteristic of the primary amine.

  • C-H stretch: Bands in the region of 2850-3000 cm-1, corresponding to the C-H bonds of the cyclobutane ring and the methylene groups.

  • C-O stretch: A strong band in the region of 1000-1260 cm-1.

  • N-H bend: A band in the region of 1590-1650 cm-1.

X-ray Crystallography: The Definitive 3D Structure

For crystalline samples, single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information.[1] It allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute and relative stereochemistry of the molecule in the solid state.[2] The resulting crystal structure serves as the ultimate proof of the assigned stereochemistry.

Conformational Analysis: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. The substituents can occupy either axial or equatorial positions. For 1,3-disubstituted cyclobutanes, the cis isomer will have both substituents in either a diequatorial or a diaxial arrangement, with the diequatorial conformation being significantly more stable. The trans isomer will have one substituent in an axial and the other in an equatorial position. Computational modeling, in conjunction with NMR-derived constraints (such as NOE data), can be used to predict the lowest energy conformations of the cis and trans isomers.

Structural Elucidation Workflow

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural & Stereochemical Analysis cluster_3 Final Confirmation synthesis Synthesis of this compound separation Isomer Separation (HPLC) synthesis->separation ms Mass Spectrometry (HRMS) separation->ms ir IR Spectroscopy separation->ir nmr NMR Spectroscopy (1D & 2D) structure Final Structure & Stereochemistry nmr->structure xray X-ray Crystallography (if crystalline) xray->structure

Caption: A streamlined workflow for the complete structural elucidation of this compound.

Summary of Analytical Data

Analytical TechniqueKey Information Provided
1H NMR Proton chemical shifts, coupling constants (for relative stereochemistry), and integration.
13C NMR / DEPT Number of unique carbons and carbon types (CH, CH2, CH3).
2D NMR (COSY, HSQC, NOESY) Connectivity, proton-carbon correlations, and through-space proximity for definitive stereochemical assignment.
Mass Spectrometry (HRMS) Molecular weight and elemental composition.
IR Spectroscopy Identification of key functional groups (O-H, N-H, C-O).
X-ray Crystallography Unambiguous 3D structure, including absolute and relative stereochemistry.[1]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. While synthesis provides the material, it is the careful and thorough application of NMR spectroscopy, mass spectrometry, and IR spectroscopy that reveals the molecule's identity and stereochemistry. For crystalline derivatives, X-ray crystallography offers the ultimate, unambiguous structural proof. A comprehensive understanding of the structural and conformational properties of this compound is paramount for its effective utilization in the rational design of next-generation therapeutics.

References

(3-Aminocyclobutyl)methanol solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (3-Aminocyclobutyl)methanol

Abstract

This compound is a pivotal building block in modern medicinal chemistry, valued for its rigid cyclobutyl scaffold and versatile amino and hydroxyl functional groups. Its physicochemical properties, particularly solubility, are critical determinants of its utility in synthesis, formulation, and biological systems. This guide provides a comprehensive analysis of the principles governing the solubility of this compound. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from analogous structures, and established experimental protocols to provide a robust predictive framework and a detailed guide for its empirical determination. We will delve into the theoretical underpinnings of its solubility in aqueous and organic media, the profound influence of pH, and present a validated, step-by-step protocol for accurate solubility measurement.

Introduction: The Structural and Functional Significance of this compound

This compound, with the molecular formula C₅H₁₁NO, is a bifunctional organic compound featuring a primary amine and a primary alcohol appended to a cyclobutane ring.[1] This unique combination imparts a desirable set of properties for its use as a structural motif in drug discovery. The cyclobutyl ring provides a three-dimensional, conformationally restricted core, which can be advantageous for optimizing ligand-receptor binding interactions. The amino group serves as a key site for salt formation and as a handle for further chemical modification, while the hydroxymethyl group is a hydrogen bond donor and acceptor, influencing both solubility and biological target engagement.

Given its structure—a small molecule with two polar, hydrogen-bonding functional groups—understanding its solubility is paramount for its application in both synthetic reaction design and pharmaceutical formulation.[2]

Physicochemical Principles Governing Solubility

The solubility of this compound is dictated by the interplay of its functional groups with the solvent environment. The core principle of "like dissolves like" provides a foundational predictive tool.

  • Polarity and Hydrogen Bonding : The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes this compound a highly polar molecule. Both groups can participate in hydrogen bonding, acting as both donors and acceptors. This capability strongly suggests high affinity for and solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[3][4]

  • Influence of the Amino Group and pH : The primary amine is basic and will be protonated in acidic to neutral solutions, forming an ammonium salt (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5] The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility is fundamental. The solubility of an amine increases significantly at pH values below its pKa.[5][6] This pH-dependent solubility is a critical factor in drug development, influencing absorption, distribution, and formulation strategies.[7]

  • The Cyclobutyl Scaffold : The four-carbon aliphatic ring is a nonpolar component. While the polarity of the functional groups dominates in such a small molecule, in larger analogues or less polar solvents, this hydrocarbon character can reduce solubility.

Predicted Solubility Profile

Based on the physicochemical principles discussed and data from structurally similar amino alcohols and cyclic amines[2][8], the following qualitative solubility profile for this compound is predicted. It is crucial to note that these are predictions and must be confirmed by empirical measurement.

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticHighly Soluble Strong hydrogen bonding with both -OH and -NH₂ groups. Solubility is expected to be pH-dependent.[3]
Methanol Polar ProticHighly Soluble Excellent hydrogen bonding capabilities; "like dissolves like" principle applies strongly.[4][9]
Ethanol Polar ProticSoluble Good hydrogen bonding, though slightly less polar than methanol, which may slightly reduce solubility in comparison.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble High polarity allows it to dissolve many polar compounds.
Acetonitrile Polar AproticSlightly Soluble Polar, but lacks hydrogen bond donating ability, which may limit interaction with the solute.
Dichloromethane (DCM) NonpolarSparingly Soluble Limited polarity is insufficient to overcome the strong intermolecular forces of the solute.
Toluene / Hexane NonpolarInsoluble Mismatch in polarity and inability to form hydrogen bonds leads to very poor solvation.[2]

Experimental Determination of Thermodynamic Solubility

To move from prediction to fact, empirical measurement is essential. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12][13] It is a robust and reliable technique when performed correctly.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid This compound to a vial B Add a precise volume of the chosen solvent (e.g., pH 7.4 buffer) A->B Step 1 C Seal vial and place in a shaking incubator at a controlled temperature (e.g., 25°C) B->C Step 2 D Agitate for a set duration (typically 24-48 hours) to ensure equilibrium C->D Step 3 E Allow solution to stand for undissolved solid to settle D->E Step 4 F Withdraw supernatant. Filter through a low-binding 0.22 µm filter (e.g., PVDF) E->F Step 5 G Prepare serial dilutions of the clear filtrate F->G Step 6 H Analyze concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) G->H Step 7 I Calculate solubility (e.g., in mg/mL or µg/mL) H->I Step 8

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid)

  • Class A volumetric flasks and pipettes

  • Scintillation vials or glass test tubes with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and low-binding syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Validated analytical system (e.g., HPLC-UV, GC, LC-MS)[14]

  • Solvents of interest (e.g., USP phosphate buffer pH 7.4, water, methanol)

Procedure:

  • Preparation of Solutions: Prepare the desired solvent systems. For aqueous solubility, use buffers relevant to physiological conditions (e.g., pH 5.0, 6.8, 7.4).

  • Addition of Solute: Add an excess amount of solid this compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.[11]

  • Addition of Solvent: Accurately pipette a known volume of the chosen solvent into the vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[12]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. For very fine particles, centrifugation can be used to facilitate separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent and create a calibration curve using serial dilutions.

    • Dilute the filtered sample solution to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method to determine its concentration.[15]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound under the tested conditions.

Critical Factor Analysis: The Impact of pH

For an amino alcohol, pH is arguably the most critical variable affecting aqueous solubility. The amino group's protonation state directly governs the molecule's charge and interaction with water.

pH-Dependent Equilibrium

The equilibrium between the uncharged free base (B) and the protonated, charged conjugate acid (BH⁺) is described by the Henderson-Hasselbalch equation.

Caption: Ionization equilibrium of the amino group.

As pH decreases, the equilibrium shifts to the right, favoring the highly soluble protonated form. As pH increases above the pKa, the uncharged, less soluble free base form predominates.[16][17] Therefore, when developing protocols or formulations, measuring solubility across a range of pH values is not just recommended; it is essential for a complete understanding of the compound's behavior.

Conclusion

This compound is a molecule of significant interest with a predicted solubility profile favorable for applications in polar, aqueous environments. Its solubility is fundamentally governed by its polar amino and hydroxyl groups and is highly sensitive to the pH of the medium. While this guide provides a robust theoretical and predictive framework, the gold-standard shake-flask method remains indispensable for generating precise, quantitative data. For any researcher or developer, the protocols and principles outlined herein provide a comprehensive roadmap to accurately characterizing the solubility of this versatile chemical building block, ensuring its effective and reliable application in the laboratory and beyond.

References

A Technical Guide to the Spectroscopic Characterization of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This attribute is crucial for optimizing the physicochemical and biological properties of drug candidates. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and quality control. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound, consisting of a cyclobutane ring substituted with an aminomethyl group and a hydroxyl group, presents a unique set of spectroscopic characteristics. The stereochemistry of the substituents (cis or trans) will significantly influence the NMR spectra, particularly the coupling constants of the cyclobutane ring protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[1] For spectra in D₂O, a different reference standard like sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) may be used.[1]

  • Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂OH (methylene protons)3.4 - 3.7Doublet2H~6-7
-CH-NH₂ (methine proton)2.9 - 3.3Multiplet1H-
Cyclobutane ring protons1.5 - 2.5Multiplets5H-
-OH (hydroxyl proton)Variable (broad singlet)Broad Singlet1H-
-NH₂ (amine protons)Variable (broad singlet)Broad Singlet2H-

Interpretation:

  • The methylene protons (-CH₂OH) are expected to appear as a doublet due to coupling with the adjacent methine proton on the cyclobutane ring.

  • The **methine proton attached to the amino group (-CH-NH₂) ** will likely be a multiplet due to coupling with multiple neighboring protons on the cyclobutane ring.

  • The cyclobutane ring protons will present as a complex series of multiplets in the aliphatic region. The precise chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry of the substituents.

  • The chemical shifts of the -OH and -NH₂ protons are variable and depend on concentration, temperature, and solvent. They often appear as broad singlets due to rapid chemical exchange and quadrupole broadening (for NH₂).

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Referencing: The solvent peak is often used as a secondary reference. For example, the central peak of CDCl₃ is at 77.16 ppm.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₂OH (methylene carbon)60 - 65
-CH-NH₂ (methine carbon)50 - 55
Cyclobutane ring carbons20 - 40

Interpretation:

  • The methylene carbon (-CH₂OH) is deshielded by the adjacent oxygen atom and is expected to resonate in the 60-65 ppm range.

  • The **methine carbon attached to the amino group (-CH-NH₂) ** will also be deshielded, with an expected chemical shift between 50 and 55 ppm.

  • The remaining cyclobutane ring carbons will appear in the aliphatic region (20-40 ppm). The number of distinct signals will depend on the molecule's symmetry, which is influenced by its stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin liquid film between salt plates (e.g., NaCl or KBr), as a KBr pellet for solid samples, or as a solution in a suitable solvent.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands:

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (alcohol)3200 - 3600Strong, BroadStretching vibration, broadened by hydrogen bonding
N-H (amine)3300 - 3500MediumStretching vibration (may appear as a doublet for a primary amine)
C-H (alkane)2850 - 3000Medium to StrongStretching vibrations of the cyclobutane and methylene C-H bonds
C-O (alcohol)1000 - 1260StrongStretching vibration
N-H (amine)1550 - 1650MediumBending vibration

Interpretation:

  • The most prominent feature will be a broad, strong absorption in the 3200-3600 cm⁻¹ region , characteristic of the O-H stretching vibration of the alcohol, which is broadened due to hydrogen bonding.[2][3]

  • Overlapping with the O-H band, there will be medium intensity peaks between 3300-3500 cm⁻¹ corresponding to the N-H stretching of the primary amine.

  • C-H stretching vibrations of the cyclobutane ring and the methylene group will be observed just below 3000 cm⁻¹.[3]

  • A strong C-O stretching band will appear in the fingerprint region, between 1000 and 1260 cm⁻¹.[2]

  • The N-H bending vibration will give rise to a medium absorption in the 1550-1650 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data:

The molecular weight of this compound (C₅H₁₁NO) is 101.15 g/mol .

IonPredicted m/zDescription
[M+H]⁺102.16Protonated molecular ion
[M-NH₂]⁺85.10Loss of the amino group
[M-H₂O]⁺84.14Loss of water
[M-CH₂OH]⁺70.11Loss of the hydroxymethyl group

Interpretation:

  • The base peak in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 102.16 .

  • Common fragmentation pathways would involve the loss of small, stable neutral molecules or radicals. The loss of the amino group (-NH₂) would result in a fragment at m/z 85.10.

  • Dehydration, the loss of a water molecule (-H₂O), would lead to a fragment at m/z 84.14.

  • Cleavage of the C-C bond between the ring and the hydroxymethyl group would result in a fragment at m/z 70.11.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize This compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and validated structural characterization. This technical guide outlines the expected spectral data and the underlying principles for their interpretation, serving as a valuable resource for researchers in drug discovery and development. The methodologies described herein ensure the reliable identification and quality assessment of this important chemical building block.

References

A Predictive ¹H NMR Analysis of (trans-3-Aminocyclobutyl)methanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for unambiguous structure elucidation and conformational analysis. This technical guide provides an in-depth, predictive analysis of the proton (¹H) NMR spectrum of (trans-3-Aminocyclobutyl)methanol hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry. By integrating foundational NMR principles with empirical data and an understanding of molecular structure, we present a detailed forecast of the chemical shifts, multiplicities, and coupling constants for each proton. This document is intended to serve as a practical reference for researchers, enabling them to anticipate spectral features, facilitate structural confirmation, and deepen their understanding of the structure-property relationships inherent to this class of molecules.

Molecular Structure and Symmetry Analysis

The target molecule, (trans-3-Aminocyclobutyl)methanol hydrochloride, possesses a unique stereochemistry that dictates its spectral characteristics. The trans configuration of the aminomethyl and hydroxymethyl substituents places them on opposite faces of the cyclobutane ring. This arrangement imparts a C₂ axis of symmetry to the molecule, rendering specific pairs of protons and carbons chemically equivalent.

Proton Labeling Convention:

To facilitate discussion, the protons are labeled as follows:

  • H1: The methine proton on the carbon bearing the -CH₂OH group.

  • H3: The methine proton on the carbon bearing the -NH₃⁺ group.

  • H2a/H4a & H2e/H4e: The axial-like and equatorial-like methylene protons on the cyclobutane ring. Due to the C₂ symmetry, the two methylene groups are equivalent, but the protons within each group (geminal protons) are diastereotopic.

  • Hα & Hα': The two diastereotopic protons of the hydroxymethyl (-CH₂OH) group.

  • -NH₃⁺: The three equivalent protons of the ammonium group.

  • -OH: The hydroxyl proton.

This symmetry analysis predicts a total of seven distinct signals in the ¹H NMR spectrum, excluding the exchangeable -OH and -NH₃⁺ protons which may appear as broad signals or exchange with a deuterated solvent.

Foundational Principles for Spectral Prediction

The prediction of a ¹H NMR spectrum relies on the interplay of several key factors that influence a proton's magnetic environment. For (trans-3-Aminocyclobutyl)methanol hydrochloride, the following principles are paramount:

  • Chemical Shift (δ): The resonance frequency of a proton is primarily governed by its local electronic environment.

    • Inductive Effects: The presence of electronegative atoms (Oxygen, protonated Nitrogen) withdraws electron density from adjacent protons, "deshielding" them and shifting their signals to a higher frequency (downfield). The positively charged ammonium group (-NH₃⁺) exerts a particularly strong deshielding effect.[1]

    • Ring Strain and Conformation: The puckered conformation of the cyclobutane ring places protons in different spatial orientations (axial vs. equatorial), leading to subtle differences in their chemical shifts.[2] The base chemical shift for unsubstituted cyclobutane protons is approximately 1.96 ppm.[3][4]

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent neighboring protons causes signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about molecular connectivity and stereochemistry. In cyclobutane systems, vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, with cis couplings typically being larger than trans couplings.[5]

  • Protonation State: As a hydrochloride salt, the amine group is protonated to form an ammonium cation (-NH₃⁺). This not only influences the chemical shift of adjacent protons but also introduces a signal for the N-H protons themselves, which are often broad and can exchange with protic solvents like D₂O.[1]

Predicted ¹H NMR Spectrum

Based on the principles outlined above and referencing data for analogous structures, the predicted ¹H NMR spectrum for (trans-3-Aminocyclobutyl)methanol hydrochloride (in D₂O to simplify the spectrum by exchanging -OH and -NH₃⁺ protons) is summarized below.

Table 1: Predicted ¹H NMR Parameters

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
Hα, Hα' ~3.55Doublet³J(Hα-H1) ≈ 7.02H
H3 ~3.30Quintet-like Multiplet-1H
H1 ~2.55Quintet-like Multiplet-1H
H2a, H4a ~2.30Multiplet-2H
H2e, H4e ~1.80Multiplet-2H
-NH₃⁺ ~7.5 - 8.5Broad SingletN/A3H
-OH ~4.0 - 5.0Broad SingletN/A1H

*Note: Signals for -NH₃⁺ and -OH are highly dependent on solvent, concentration, and temperature, and will exchange in D₂O. The values are typical for a non-exchanging solvent like DMSO-d₆.

Detailed Signal-by-Signal Analysis
  • Hα, Hα' (-CH₂OH, ~3.55 ppm): These protons are attached to a carbon bearing an electronegative oxygen atom, shifting them significantly downfield into the 3.4-4.5 ppm range.[6] Due to the adjacent chiral center (C1), they are diastereotopic but their chemical shift difference is predicted to be minimal, potentially appearing as a simple doublet due to coupling with H1.

  • H3 (-CH-NH₃⁺, ~3.30 ppm): This methine proton is adjacent to the strongly electron-withdrawing ammonium group. The positive charge on the nitrogen deshields H3, causing it to be the most downfield of the ring protons.[1] It is coupled to the four neighboring methylene protons (H2a, H2e, H4a, H4e), resulting in a complex, likely quintet-like, multiplet.

  • H1 (-CH-CH₂OH, ~2.55 ppm): This proton is deshielded by the adjacent -CH₂OH group, but to a lesser extent than H3. It is also coupled to the four methylene protons on the ring and the two Hα protons, leading to a complex multiplet, predicted to be centered around 2.55 ppm.[2]

  • H2a, H4a & H2e, H4e (Ring -CH₂-, ~2.30 and ~1.80 ppm): These four protons give rise to two distinct signals due to their different spatial orientations. They are coupled to each other (geminal coupling), as well as to both methine protons (H1 and H3). This complex coupling pattern results in two overlapping multiplets. The axial-like protons (H2a, H4a) are typically shifted slightly downfield compared to the equatorial-like protons (H2e, H4e).

Visualization of the Spin-Spin Coupling Network

The connectivity and coupling relationships between the non-exchangeable protons can be visualized in a spin-system diagram. This provides a clear map of the interactions that give rise to the complex splitting patterns observed in the spectrum.

Caption: Spin-spin coupling network in (trans-3-aminocyclobutyl)methanol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, a standardized experimental protocol is required. The following methodology ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

I. Sample Preparation:

  • Weigh approximately 5-10 mg of (trans-3-Aminocyclobutyl)methanol hydrochloride directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. For observing all protons, including exchangeable ones, DMSO-d₆ is recommended. For simplifying the spectrum by removing -OH and -NH₃⁺ signals, D₂O is the solvent of choice.[7]

  • Add a small amount of an internal standard. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used to set the chemical shift reference to 0.00 ppm. For DMSO-d₆, tetramethylsilane (TMS) can be used, or the residual solvent peak (δ ≈ 2.50 ppm) can serve as a reference.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

II. Instrument Parameters (for a 400 MHz Spectrometer):

  • Lock: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

    • Spectral Width (SW): ~12-16 ppm to ensure all signals are captured.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Acquisition Time (AQ): ~2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate all signals to determine the relative ratio of protons.

References

An In-depth Technical Guide to the Mass Spectrum Fragmentation of Aminocyclobutane Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum fragmentation pattern of aminocyclobutane methanol. Due to the absence of publicly available experimental data for this specific molecule, this guide is based on established fragmentation principles of analogous structures, including cyclobutane derivatives, primary amines, and primary alcohols.

Predicted Mass Spectrum Fragmentation Pattern

Aminocyclobutane methanol, with a molecular weight of 101.15 g/mol , is expected to undergo characteristic fragmentation upon electron ionization. The primary fragmentation pathways are anticipated to involve the cleavage of the substituent groups from the cyclobutane ring, ring opening, and rearrangements.

The molecular ion peak (M+) at m/z 101 is predicted to be of low to moderate intensity due to the inherent instability of the cyclobutane ring and the presence of functional groups that readily undergo fragmentation.

Table 1: Predicted Mass Fragments for Aminocyclobutane Methanol

m/zProposed Fragment IonStructure of FragmentFragmentation PathwayPredicted Relative Intensity
101[C₅H₁₁NO]⁺Molecular IonIonization of the parent moleculeLow to Medium
100[C₅H₁₀NO]⁺[M-H]⁺Loss of a hydrogen radicalMedium
84[C₅H₁₀N]⁺[M-OH]⁺Loss of a hydroxyl radicalLow
83[C₅H₉N]⁺[M-H₂O]⁺DehydrationLow
70[C₄H₈N]⁺[M-CH₂OH]⁺Alpha-cleavage, loss of the hydroxymethyl radicalHigh
56[C₄H₈]⁺Cyclobutane radical cationRing opening followed by elimination of CH₃NOMedium
44[C₂H₆N]⁺Alpha-cleavage of the C-C bond in the ring adjacent to the amino groupMedium
30[CH₄N]⁺[CH₂=NH₂]⁺Alpha-cleavage adjacent to the amino groupHigh (often base peak for primary amines)

Experimental Protocols for Mass Spectrometry Analysis

The following outlines a standard protocol for acquiring the mass spectrum of aminocyclobutane methanol using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

2.1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of aminocyclobutane methanol in a volatile, high-purity solvent such as methanol or dichloromethane (1 mL).

  • Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid overloading the GC column and ion source.

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter before injection.

2.2. Gas Chromatography (GC) Method

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for low concentrations) or split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

2.3. Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).[1][2][3]

  • Electron Energy: 70 eV.[1][3][4]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 200.

  • Scan Speed: 1000 amu/s.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation pathways for aminocyclobutane methanol upon electron ionization.

Fragmentation_Pathway M Aminocyclobutane Methanol (m/z 101) M_minus_H [M-H]⁺ (m/z 100) M->M_minus_H - H• M_minus_CH2OH [M-CH₂OH]⁺ (m/z 70) M->M_minus_CH2OH - •CH₂OH Fragment_44 [C₂H₆N]⁺ (m/z 44) M->Fragment_44 Ring Cleavage Fragment_30 [CH₂=NH₂]⁺ (m/z 30) M->Fragment_30 α-cleavage Fragment_56 [C₄H₈]⁺ (m/z 56) M_minus_CH2OH->Fragment_56 - CH₂N•

Caption: Predicted fragmentation pathway of aminocyclobutane methanol.

This guide provides a foundational understanding of the expected mass spectrometric behavior of aminocyclobutane methanol. Experimental verification is essential to confirm these predicted fragmentation patterns and their relative intensities. The provided protocols offer a robust starting point for such an analysis.

References

X-ray Crystallography of Aminocyclobutane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclobutane derivatives represent a class of conformationally constrained scaffolds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid four-membered ring system allows for the precise positioning of substituents in three-dimensional space, making them valuable building blocks for mimicking peptide turns, probing receptor binding pockets, and developing novel therapeutic agents. X-ray crystallography is an indispensable tool for elucidating the precise solid-state structures of these molecules, providing crucial insights into their conformation, stereochemistry, and intermolecular interactions. This guide provides a comprehensive overview of the X-ray crystallographic analysis of aminocyclobutane derivatives, including detailed experimental protocols, a compilation of crystallographic data for representative compounds, and visualizations of key experimental workflows.

Core Concepts in X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[1] The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The electrons in the crystal scatter the X-rays, leading to constructive and destructive interference. The angles and intensities of the diffracted beams are recorded and used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of individual atoms can be determined, revealing bond lengths, bond angles, and the overall molecular conformation.[2]

Experimental Protocols

The successful X-ray crystallographic analysis of aminocyclobutane derivatives hinges on a series of well-defined experimental steps, from crystal growth to data analysis.

Synthesis and Purification

The initial step involves the chemical synthesis of the desired aminocyclobutane derivative. A variety of synthetic routes have been developed to access these compounds. Following synthesis, rigorous purification is essential to obtain a homogenous sample, which is a prerequisite for growing high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, free of defects, and have dimensions of approximately 0.1-0.3 mm in each direction. Several crystallization techniques can be employed for small organic molecules like aminocyclobutane derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of single crystals.

  • Vapor Diffusion: This method involves placing a drop of the compound's solution on a cover slip, which is then inverted over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization. This can be performed in either a "hanging drop" or "sitting drop" configuration.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface between the two solvents.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystallization.

The choice of solvent or solvent system is critical and often determined empirically through screening various conditions.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams. A complete dataset consists of hundreds or thousands of diffraction images taken at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using computational methods, a process known as "structure solution." Direct methods and Patterson methods are commonly used for small molecules.

The initial structural model is then refined against the experimental diffraction data. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.

Data Presentation

The following tables summarize crystallographic data for representative aminocyclobutane derivatives. This data provides valuable information for understanding the solid-state conformation and packing of these molecules.

Table 1: Crystallographic Data for Selected Aminocyclobutane Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
cis-3-Aminocyclobutane-1-carboxylic acidC₅H₉NO₂---------[3][4]
1-Aminocyclobutane-1-carboxylic acidC₅H₉NO₂---------[5][6]
2-cyanoguanidinophenytoin derivative-MonoclinicP2₁/c------4[7]

Data for specific derivatives is often deposited in crystallographic databases and can be retrieved for detailed analysis. The table above provides examples of the type of data obtained.

Mandatory Visualization

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for the single-crystal X-ray diffraction analysis of an aminocyclobutane derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Aminocyclobutane Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: General workflow for X-ray crystallography.

Logical Relationship in Structure-Based Drug Design

The structural information obtained from X-ray crystallography is pivotal in structure-based drug design, guiding the iterative process of lead optimization.

sbd_cycle TargetID Target Identification & Validation XrayTarget Target Structure Determination (X-ray Crystallography) TargetID->XrayTarget LeadGen Lead Generation (e.g., HTS, FBDD) XrayTarget->LeadGen CoCrystal Co-crystallization (Target-Ligand Complex) LeadGen->CoCrystal SAR Structure-Activity Relationship (SAR) Analysis CoCrystal->SAR LeadOpt Lead Optimization (Chemical Synthesis) LeadOpt->CoCrystal Iterative Cycle SAR->LeadOpt Candidate Drug Candidate SAR->Candidate

Caption: Role of X-ray crystallography in drug design.

References

An In-Depth Technical Guide to the Commercial Availability and Application of (3-Aminocyclobutyl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(3-Aminocyclobutyl)methanol is a pivotal, non-planar chemical scaffold increasingly utilized by medicinal chemists to impart favorable physicochemical and pharmacological properties to drug candidates. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic rings, enabling improved target engagement and metabolic stability.[1][2] This guide provides a comprehensive analysis of the commercial landscape for this valuable building block, including its various available forms, key suppliers, and critical considerations for procurement. Furthermore, it delves into the synthetic accessibility and strategic applications of this compound, offering researchers, scientists, and drug development professionals a practical resource to accelerate their research and development endeavors.

Introduction: The Strategic Value of the Aminocyclobutyl Methanol Scaffold

In modern drug discovery, there is a significant trend of "escaping from flatland," a strategic shift away from predominantly two-dimensional aromatic structures towards more three-dimensional, sp³-rich molecular frameworks.[2] Small, conformationally restricted scaffolds like the cyclobutane ring are at the forefront of this movement.[1]

The this compound scaffold offers a unique combination of features that make it highly attractive for medicinal chemistry:

  • Three-Dimensionality: The puckered nature of the cyclobutane ring presents substituents in precise vectors, allowing for optimized interactions within a biological target's binding pocket.[1]

  • Metabolic Stability: The carbocyclic core is generally robust and resistant to metabolic degradation, a common challenge with more flexible aliphatic chains.[1]

  • Versatile Synthetic Handles: The primary amine (-NH₂) and hydroxymethyl (-CH₂OH) groups are strategically positioned to serve as versatile points for chemical modification, allowing for the facile construction of diverse compound libraries.

  • Bioisosteric Replacement: This scaffold can serve as a rigid bioisostere for other chemical groups, helping to fine-tune properties like solubility, permeability, and target affinity.[2]

These attributes collectively contribute to the design of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.

M This compound N1 Rigid 3D Structure M->N1 Improves Target Binding N2 Metabolic Stability M->N2 Enhances PK Profile N3 Versatile Amino Group M->N3 Key for Derivatization N4 Primary Alcohol Handle M->N4 Enables Linker Chemistry

Key attributes of the this compound scaffold.

Commercial Landscape Analysis

This compound is readily accessible from a variety of chemical suppliers, catering to needs ranging from discovery-scale (milligrams) to process development (kilograms). However, careful consideration must be given to the specific form of the material required for a given synthetic route.

Key Commercial Forms

Researchers can procure this building block in several forms, each with distinct advantages:

  • Stereoisomers: Both cis and trans diastereomers are commercially available. The trans isomer is often utilized to maximize the spatial separation of substituents. Specifying the desired stereochemistry is critical, as it profoundly impacts the final molecule's biological activity.

  • Salt Forms: The most common form is the hydrochloride (HCl) salt.[3][4][5][6] This salt is typically a stable, crystalline solid that is easier to handle and weigh than the freebase, which can be an oil. The HCl salt also mitigates potential hygroscopicity.[7]

  • N-Protected Variants: For many multi-step syntheses, the N-Boc (tert-butyloxycarbonyl) protected version is the preferred starting material.[] The Boc group is a robust, acid-labile protecting group that prevents unwanted side reactions of the amine, simplifying the overall synthetic sequence.[9][10]

Supplier and Product Data

A survey of prominent chemical vendors indicates broad availability. Researchers should always request a Certificate of Analysis (CoA) to verify purity, identity, and stereochemistry.

SupplierExample Product NameCAS NumberFormPurity
SynQuest Labs trans-3-Amino-cyclobutanemethanol hydrochloride130369-06-1trans, HCl Salt>97%
MedChemExpress This compound hydrochloride130369-06-1Mixture of isomers, HCl Salt>98%
BLD Pharm This compound130369-00-5Freebase>95%
Chemenu trans-3-AMino-cyclobutaneMethanolhydrochloride130369-06-1trans, HCl Salt>95%
Aobchem This compound hydrochloride130369-06-1HCl Salt>95%

Note: This table is illustrative and not exhaustive. Availability, purity, and catalog numbers should be confirmed directly with suppliers.

Considerations for Procurement
  • Specify Stereochemistry: Clearly define whether the cis, trans, or a mixture of isomers is required.

  • Salt vs. Freebase: For reactions sensitive to acid, the freebase is necessary. For ease of handling and stability, the HCl salt is often preferred.[7]

  • Protecting Groups: If the synthetic plan involves reactions with the alcohol moiety first, procuring the N-Boc protected version can save significant time and resources.

  • Scalability: For drug development campaigns, inquire about the supplier's capacity for bulk and custom synthesis to ensure a consistent supply chain for future needs.

Synthetic Accessibility: From Lab to Scale-up

The commercial availability of this compound is underpinned by robust and scalable synthetic routes. Understanding the fundamentals of its synthesis can inform researchers about potential impurities and cost drivers. A common strategy involves the stereoselective reduction of a corresponding β-amino acid or ester derivative.

Example Protocol: N-Boc Protection of this compound HCl

This protocol describes a standard laboratory procedure to prepare the N-Boc protected intermediate, a crucial step for many synthetic applications.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM and water (e.g., 1:1 v/v).

  • Basification: Cool the solution in an ice bath and slowly add sodium bicarbonate (approx. 2.5 eq) in portions to neutralize the HCl salt and basify the solution. Stir until gas evolution ceases.

  • Boc Anhydride Addition: Add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-(3-hydroxymethyl)cyclobutylamine.

Workflow Visualization

The following diagram illustrates a generalized workflow for incorporating the building block into a larger molecule, starting from the commercially available HCl salt.

A Start: this compound HCl (Commercial Product) B Step 1: N-Boc Protection (Base, Boc₂O) A->B C Intermediate: N-Boc Protected Amino Alcohol B->C D Step 2: Modification of Alcohol (e.g., Oxidation, Etherification, Esterification) C->D E Intermediate: Modified Scaffold D->E F Step 3: Boc Deprotection (Acid, e.g., TFA or HCl) E->F G Intermediate: Free Amine F->G H Step 4: Amine Functionalization (e.g., Amide Coupling, Reductive Amination) G->H I Final Target Molecule H->I cluster_0 Lead Compound cluster_1 Optimized Compound A Kinase Hinge Binder B Flexible Linker (Metabolically Liable) A->B C Solubilizing Group B->C E Rigid this compound Scaffold (Metabolically Stable) D Kinase Hinge Binder D->E F Solubilizing Group E->F X Scaffold Hop X->E

References

(3-Aminocyclobutyl)methanol: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. Among the various strategies employed to achieve this, the incorporation of small, strained carbocyclic rings has emerged as a powerful tool for medicinal chemists. The cyclobutane moiety, in particular, has garnered significant attention due to its unique three-dimensional structure and its ability to impart favorable physicochemical and biological properties to bioactive molecules.[1][2] Unlike more flexible acyclic or larger cyclic systems, the inherent ring strain of cyclobutane confers a degree of conformational rigidity, which can be strategically exploited to pre-organize pharmacophoric elements for optimal interaction with their biological targets.[3] This conformational restriction can lead to improvements in binding affinity, selectivity, and metabolic stability.[2][4]

This technical guide provides an in-depth review of (3-aminocyclobutyl)methanol, a bifunctional building block that has become increasingly valuable in the synthesis of complex pharmaceutical agents. We will explore its stereoselective synthesis, delve into its key physicochemical properties, and showcase its application in the design and development of innovative therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold.

Stereoselective Synthesis of this compound: Navigating the cis/trans Isomerism

The synthesis of this compound presents the challenge of controlling the relative stereochemistry of the amino and methanol substituents, leading to the formation of cis and trans diastereomers. The spatial orientation of these functional groups is critical as it profoundly influences the biological activity of the final drug molecule. Consequently, the development of stereoselective synthetic routes is of paramount importance.

A Convergent Strategy from 3-Oxocyclobutane-1-carboxylic Acid

A common and efficient approach to both cis- and trans-(3-aminocyclobutyl)methanol commences from the commercially available 3-oxocyclobutane-1-carboxylic acid. This strategy involves the initial protection of the ketone, followed by functional group manipulations to introduce the amino and hydroxymethyl groups with the desired stereochemistry.

Diagram: Synthetic Workflow from 3-Oxocyclobutane-1-carboxylic Acid

G start 3-Oxocyclobutane-1-carboxylic Acid n1 Protection of Ketone (e.g., Ketalization) start->n1 n2 Carboxylic Acid Reduction (e.g., BH3·THF) n1->n2 n3 Hydroxymethylcyclobutanone n2->n3 n4 Reductive Amination or Conversion to Amine n3->n4 n5 Protected this compound n4->n5 deprotection_cis Deprotection n5->deprotection_cis Stereoselective Reduction (cis) deprotection_trans Deprotection n5->deprotection_trans Stereoselective Reduction (trans) n6_cis cis-(3-Aminocyclobutyl)methanol n6_trans trans-(3-Aminocyclobutyl)methanol deprotection_cis->n6_cis deprotection_trans->n6_trans

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Stereoselective Synthesis of cis-(3-Aminocyclobutyl)methanol

The synthesis of the cis isomer is typically achieved through a diastereoselective reduction of a protected 3-aminocyclobutanone precursor. The choice of a sterically demanding reducing agent is crucial for achieving high cis selectivity.

Step 1: Protection of 3-Oxocyclobutane-1-carboxylic Acid

  • To a solution of 3-oxocyclobutane-1-carboxylic acid in toluene is added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure to yield the ketal-protected carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

  • The protected carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C.

  • Borane-THF complex (BH3·THF) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of methanol, and the solvent is evaporated to give the corresponding alcohol.

Step 3: Oxidation and Reductive Amination

  • The alcohol is oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

  • The resulting aldehyde is then subjected to reductive amination with a suitable amine source (e.g., benzylamine) and a reducing agent like sodium triacetoxyborohydride to yield the protected amine.

Step 4: Deprotection and Stereoselective Reduction

  • The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to reveal the ketone.

  • The resulting N-protected 3-aminocyclobutanone is then reduced stereoselectively. For high cis selectivity, a bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride is employed at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. This approach favors hydride attack from the less hindered face of the cyclobutanone ring.

  • Finally, the N-protecting group is removed (e.g., by hydrogenolysis for a benzyl group) to afford cis-(3-aminocyclobutyl)methanol.

Experimental Protocol 2: Stereoselective Synthesis of trans-(3-Aminocyclobutyl)methanol

The synthesis of the trans isomer often requires a different strategy to overcome the inherent preference for cis addition in hydride reductions. Biocatalysis has emerged as a powerful method for achieving high trans selectivity.

Steps 1-3: Identical to the cis synthesis.

Step 4: Biocatalytic Reduction and Deprotection

  • The ketal protecting group is removed as described for the cis isomer.

  • The N-protected 3-aminocyclobutanone is then subjected to an enzymatic reduction using a ketoreductase (KRED). A screening of commercially available KREDs is typically performed to identify an enzyme that provides high conversion and excellent diastereoselectivity for the desired trans-alcohol. These reactions are often run in an aqueous buffer system with a co-solvent and a nicotinamide cofactor regeneration system (e.g., using glucose and glucose dehydrogenase).

  • Following the enzymatic reduction, the N-protecting group is removed to yield trans-(3-aminocyclobutyl)methanol.

Physicochemical Properties: A Foundation for Drug Design

The utility of this compound as a building block in drug discovery is intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its pharmacokinetic profile.

PropertyPredicted Value/RangeSignificance in Drug Design
Molecular Weight 101.15 g/mol Low molecular weight allows for the incorporation into larger molecules without significantly violating Lipinski's Rule of Five.
pKa (amine) 9.5 - 10.5The basicity of the amino group is crucial for salt formation, which can improve solubility and crystallinity. It also dictates the charge state at physiological pH, influencing interactions with biological targets.
logP -1.0 to -0.5The negative logP value indicates the hydrophilic nature of the molecule, which can contribute to good aqueous solubility. This property can be modulated by derivatization of the amino and hydroxyl groups.
Topological Polar Surface Area (TPSA) 46.2 ŲThe TPSA is within the desirable range for good oral bioavailability.

Conformational Analysis: The cyclobutane ring of this compound adopts a puckered conformation. In the cis isomer, both the amino and hydroxymethyl groups can occupy pseudo-equatorial positions, leading to a relatively stable conformation. In the trans isomer, one substituent will likely be in a pseudo-axial orientation, which can influence the overall shape of the molecule and its ability to fit into a binding pocket. This defined three-dimensional structure is a key advantage of using this scaffold to introduce conformational constraint in a drug candidate.[5][6][7]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The unique structural and physicochemical properties of this compound have made it an attractive building block in a variety of therapeutic areas. Its ability to introduce a rigid, three-dimensional element into a molecule allows for the precise positioning of key pharmacophoric groups.

Case Study: AKT Inhibitors for Oncology

A notable example of the application of a this compound-related scaffold is in the development of allosteric AKT inhibitors. The cyclobutylamine moiety in the potent and selective AKT inhibitor, ARQ 092, plays a critical role in its mechanism of action.[1] The rigid cyclobutane ring positions the amino group for a key interaction within the allosteric binding site of the AKT kinase, contributing to the high potency and selectivity of the compound.

Diagram: Role of the Cyclobutane Scaffold in AKT Inhibition

G cluster_0 ARQ 092 cluster_1 AKT Kinase ARQ092 Cyclobutylamine Moiety Pharmacophore Other Pharmacophoric Elements KeyResidue Key Amino Acid Residue ARQ092->KeyResidue Precise positioning for optimal interaction BindingSite Allosteric Binding Pocket Pharmacophore->BindingSite Binding to other regions

Caption: The cyclobutane scaffold directs the amine for key interactions.

Further Applications and Future Directions

The versatility of this compound extends beyond oncology. Its derivatives have been explored as:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The constrained nature of the cyclobutane ring can be used to mimic the dipeptide substrate of DPP-4, leading to potent and selective inhibitors for the treatment of type 2 diabetes.[8][9][10]

  • GPCR Modulators: The rigid scaffold can be used to develop ligands with specific conformations to target G-protein-coupled receptors (GPCRs) with high selectivity, which is particularly important in neuroscience drug discovery.

  • Bioisosteres: The 3-amino-1-methanol substitution pattern on the cyclobutane ring can serve as a constrained bioisostere for amino acids like serine or threonine, or for other 1,3-difunctionalized motifs found in natural products and synthetic drugs.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its stereoselective synthesis, while challenging, provides access to conformationally defined scaffolds that can significantly enhance the pharmacological properties of drug candidates. The ability to rigidly control the spatial orientation of amino and hydroxyl functional groups allows for the design of molecules with improved potency, selectivity, and metabolic stability. As the demand for novel and differentiated therapeutics continues to grow, the strategic application of strained scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

The Cyclobutane Cage: A Chronicle of Aminocyclobutane Compounds in Science and Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique three-dimensional geometry. While once considered a synthetic curiosity, the incorporation of an amino group to form aminocyclobutane compounds has unlocked a vast and diverse field of chemical and biological research. These conformationally restricted building blocks have emerged as valuable scaffolds in medicinal chemistry, offering novel solutions to challenges in drug design and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aminocyclobutane compounds, with a focus on their role in shaping modern pharmacology.

A Historical Perspective: From a Strained Ring to a Privileged Scaffold

The journey of aminocyclobutane compounds begins with the foundational work on the parent cyclobutane ring. While early attempts to synthesize this strained carbocycle were met with limited success, the breakthrough came in 1907 when Richard Willstätter and James Bruce successfully hydrogenated cyclobutene in the presence of a nickel catalyst to obtain cyclobutane. This achievement laid the groundwork for the exploration of substituted cyclobutanes.

The contributions of William Henry Perkin Jr. were also pivotal in the early understanding of cyclic compounds, including his work on the synthesis of small rings.[1] Although he did not synthesize aminocyclobutanes himself, his development of synthetic methods for cyclic ketones provided the precursors for later amination reactions.

The discovery of naturally occurring aminocyclobutane compounds marked a turning point, signaling their biological relevance. For instance, 1-aminocyclobutane-1-carboxylic acid (ACBC) has been identified as a component of natural products and serves as an analog of glycine at the NMDA-glycine receptor site, highlighting its potential in neuroscience.[2] The isolation of cyclobutane-containing alkaloids from various terrestrial and marine species further underscored the diverse biological roles of these unique structures.[3][4][5]

Synthetic Strategies: Constructing the Cyclobutane Core

The synthesis of aminocyclobutane derivatives has evolved significantly over the years, with chemists developing a range of methodologies to construct the strained four-membered ring and introduce the crucial amino functionality.

Classical Approaches

Two classical methods for the synthesis of α-amino acids have been successfully applied to the preparation of aminocyclobutane carboxylic acids: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods typically start from cyclobutanone.

  • Strecker Synthesis: This method involves the reaction of cyclobutanone with an amine (or ammonia) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[4][6][7][8][9][10]

  • Bucherer-Bergs Reaction: In this one-pot reaction, cyclobutanone reacts with potassium cyanide and ammonium carbonate to produce a hydantoin intermediate, which can then be hydrolyzed to the desired aminocyclobutane carboxylic acid.[4][11]

Modern Synthetic Methods

More contemporary approaches offer greater control over stereochemistry and functional group tolerance.

  • From (Phenylsulfonyl)bicyclo[1.1.0]butanes: This strategy utilizes the strain of the bicyclo[1.1.0]butane system to introduce functionality. Nucleophilic opening of the central bond of 1-(phenylsulfonyl)bicyclo[1.1.0]butane with an azide source, followed by reduction, provides access to various substituted aminocyclobutanes.

  • [2+2] Cycloaddition Reactions: These reactions are among the most powerful tools for constructing the cyclobutane ring.

    • Photochemical [2+2] Cycloaddition: The irradiation of alkenes can lead to the formation of cyclobutane rings. This method has been employed in the synthesis of various cyclobutane-containing natural products and amino acids.[12][13][14]

    • Visible Light-Catalyzed [2+2] Cycloaddition: Recent advances have enabled the use of visible light photocatalysis for the [2+2] cycloaddition of dehydroamino acids with styrenes, providing a mild and efficient route to substituted cyclobutane α-amino acids.[3][4][8]

Experimental Protocols

Strecker Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

This protocol is a general representation of the Strecker synthesis adapted for cyclobutanone.

Step 1: Formation of α-Aminonitrile

  • To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol), add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclobutane-1-carboxylic Acid

  • Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl).

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 1-aminocyclobutane-1-carboxylic acid.

Bucherer-Bergs Synthesis of a Cyclobutane Hydantoin

This protocol outlines the general procedure for the Bucherer-Bergs reaction.

  • In a pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a mixture of ethanol and water as the solvent.

  • Seal the vessel and heat the mixture at a temperature between 60-100°C for several hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure cyclobutane spiro-hydantoin.

  • Subsequent hydrolysis of the hydantoin with a strong base (e.g., Ba(OH)₂) followed by acidification yields the aminocyclobutane carboxylic acid.

Visible Light-Catalyzed [2+2] Cycloaddition

This protocol is a general guide for the photocatalytic synthesis of a cyclobutane α-amino acid derivative.[4]

  • In a reaction vessel, dissolve the dehydroamino acid derivative (1.0 eq), the styrene derivative (1.5 eq), and a photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6, 1-2 mol%).

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for 24-72 hours.

  • Monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel to isolate the desired cyclobutane α-amino acid derivative.

Aminocyclobutane Compounds in Drug Discovery and Development

The unique conformational constraints of the cyclobutane ring make aminocyclobutane derivatives attractive scaffolds for modulating biological activity and improving the pharmacokinetic profiles of drug candidates.[15][16]

Modulators of the NMDA Receptor

1-Aminocyclobutane-1-carboxylic acid (ACBC) and its derivatives are known to act as ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[17][18] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders.[14] Aminocyclobutane-based compounds can act as agonists, antagonists, or allosteric modulators of the NMDA receptor, offering potential therapeutic avenues for conditions such as epilepsy, Alzheimer's disease, and depression.[14][19][20]

Table 1: Binding Affinities of Selected Aminocyclobutane Derivatives for the NMDA Receptor

CompoundReceptor SubtypeBinding Affinity (Ki/IC50)Reference
1-Aminocyclobutane-1-carboxylic acid (ACBC)Glycine site~10-50 µM (IC50)[21]
(E)-1-amino-3-phenylcyclobutane-1-carboxylic acidGlycine siteShallow displacement of [3H]-glycine[21]
(Z)-1-amino-3-methylcyclobutane-1-carboxylic acidGlycine siteShallow displacement of [3H]-glycine[21]
Tuftsin Analogs: Enhancing Immunomodulatory Activity

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that stimulates the phagocytic activity of macrophages.[17][22][23] However, its therapeutic potential is limited by its short in vivo half-life. The incorporation of aminocyclobutane carboxylic acid derivatives into the tuftsin sequence has been shown to produce analogs with enhanced stability and, in some cases, increased biological activity.[1] These conformationally restricted analogs can modulate the immune response and have potential applications in immunotherapy and as vaccine adjuvants.

Table 2: Biological Activity of Tuftsin and its Aminocyclobutane Analogs

CompoundActivityObservationReference
TuftsinPhagocytosis StimulationBaseline activity[1]
[MThr¹]tuftsinIL-6 SecretionConsiderably more active than tuftsin[1]
[MVal³]tuftsin isomerIL-6 SecretionConsiderably more active than tuftsin[1]
[MOrn²]tuftsinIL-6 SecretionEqually potent to tuftsin[1]
[MThr¹]tuftsinEnzymatic HydrolysisHigh resistance compared to tuftsin[1]
[MOrn²]tuftsinEnzymatic HydrolysisHigh resistance compared to tuftsin[1]
Anticancer Applications

Several aminocyclobutane derivatives have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[9][16][19][24][25][26][27][28] The rigid cyclobutane scaffold can be used to orient pharmacophoric groups in a precise manner to interact with biological targets involved in cancer progression.

Table 3: IC50 Values of Selected Aminocyclobutane-Containing Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
A cyclobutane derivativeMCF-7 (Breast)43.4[24]
Another cyclobutane derivativeMDA-MB-231 (Breast)35.1[24]
A cyclobutane-containing compoundHCT116 (Colon)22.4[19][25]
A different cyclobutane-containing compoundHCT116 (Colon)0.34[19][25]
CarboplatinVariousVaries[5][29]
Marketed Drugs Containing a Cyclobutane Moiety

The utility of the cyclobutane ring in drug design is exemplified by its presence in several marketed drugs.

Table 4: Pharmacokinetic Parameters of Marketed Drugs Containing a Cyclobutane Ring

DrugIndicationKey Pharmacokinetic ParametersReference(s)
Carboplatin CancerHalf-life: Biphasic; initial ~1.5 hours, terminal ~6 hours. Protein Binding: Initially low (~29%), increasing to 85-89% irreversibly bound within 24 hours. Excretion: Primarily renal.[13][15][27][30][31]
Boceprevir Hepatitis CAbsorption: Rapid, Tmax ~2 hours. Half-life: ~3.4 hours. Metabolism: Aldo-ketoreductase and CYP3A4/5. Note: Administered as a 1:1 mixture of diastereomers.[6][11][12][26][32]
Apalutamide Prostate CancerBioavailability: ~100%. Half-life: ~3 days at steady state. Protein Binding: ~96%. Metabolism: Primarily by CYP2C8 and CYP3A4.[24][25][33][34][35]

Signaling Pathways

Tuftsin Signaling in Macrophages

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of macrophages, triggering a cascade of intracellular events that lead to enhanced phagocytosis and other cellular responses.[17][22][36]

Tuftsin_Signaling cluster_intracellular Intracellular Space Tuftsin Tuftsin Tuftsin_Receptor Tuftsin Receptor (e.g., Nrp1, FcγR) Tuftsin->Tuftsin_Receptor Binding Signaling_Cascade Signaling Cascade (e.g., TGF-β pathway) Tuftsin_Receptor->Signaling_Cascade Activation NO_Synthase Nitric Oxide Synthase (NOS) Signaling_Cascade->NO_Synthase Upregulation Cellular_Responses Cellular Responses Signaling_Cascade->Cellular_Responses NO Nitric Oxide (NO) NO_Synthase->NO NO->Cellular_Responses

Tuftsin signaling pathway in macrophages.
NMDA Receptor Signaling

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium block.[2][5][14][22][37]

NMDA_Signaling cluster_postsynaptic_neuron Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening AMPA_Receptor->NMDA_Receptor Depolarization (removes Mg²⁺ block) Signaling_Pathways Downstream Signaling (e.g., CaMKII, ERK) Ca_Influx->Signaling_Pathways Activation Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Pathways->Synaptic_Plasticity

Simplified NMDA receptor signaling pathway.

Conclusion and Future Outlook

The field of aminocyclobutane chemistry has progressed from the fundamental synthesis of a strained ring to the development of sophisticated molecules with profound biological activities. The journey has been marked by elegant synthetic innovations and a deepening understanding of how the unique properties of the cyclobutane scaffold can be harnessed for therapeutic benefit. As our synthetic capabilities continue to expand, allowing for even greater control over the three-dimensional arrangement of functionality around the cyclobutane core, we can anticipate the discovery of novel aminocyclobutane compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of aminocyclobutanes as chemical probes and drug candidates is poised to remain a vibrant and fruitful area of research, with the potential to deliver the next generation of innovative medicines.

References

Methodological & Application

Synthesis of Novel Derivatives from (3-Aminocyclobutyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core offers a unique three-dimensional scaffold that can improve the potency, selectivity, and pharmacokinetic properties of drug candidates. The presence of both a primary amine and a primary alcohol functional group allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the synthesis of four key classes of derivatives from this compound: N-acyl, N-sulfonyl, O-ester, and O-ether derivatives. These protocols are intended to serve as a practical guide for researchers in the synthesis of novel compounds for potential therapeutic applications.

General Synthetic Pathways

The derivatization of this compound can be selectively targeted to either the amino or the hydroxyl group by choosing appropriate reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-functionalization under standard acylation and sulfonylation conditions.

Synthesis_Pathways cluster_N N-Functionalization cluster_O O-Functionalization start This compound N_Acyl N-Acyl Derivative start->N_Acyl Acylating Agent (e.g., Acyl Chloride, Anhydride) N_Sulfonyl N-Sulfonyl Derivative start->N_Sulfonyl Sulfonylating Agent (e.g., Sulfonyl Chloride) O_Ester O-Ester Derivative (Requires N-protection) start->O_Ester 1. N-Protection 2. Esterification O_Ether O-Ether Derivative (Requires N-protection) start->O_Ether 1. N-Protection 2. Etherification N_Acylation_Workflow A Dissolve this compound and TEA in DCM B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at Room Temperature (1-4h) C->D E Reaction Work-up (Wash with NaHCO₃, Brine) D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G N_Sulfonylation_Workflow A Dissolve this compound and TEA in DCM B Cool to 0 °C A->B C Add Methanesulfonyl Chloride B->C D Stir at Room Temperature (2-16h) C->D E Reaction Work-up (Wash with HCl, NaHCO₃, Brine) D->E F Dry, Filter, and Concentrate E->F G Purify by Chromatography or Recrystallization F->G O_Esterification_Workflow cluster_protection N-Protection cluster_esterification Esterification cluster_deprotection Deprotection (Optional) A N-Boc Protection of This compound B Fischer Esterification with Acetic Acid and p-TsOH A->B C Acid-mediated Boc Deprotection B->C D Final Product: (3-Aminocyclobutyl)methyl acetate salt C->D O_Etherification_Workflow A N-Boc Protection of This compound B Deprotonation with NaH in THF at 0 °C A->B C Addition of Methyl Iodide B->C D Stir at Room Temperature (Overnight) C->D E Quench and Work-up D->E F Purify by Column Chromatography E->F G Acid-mediated Boc Deprotection (Optional) F->G H Final Product: 3-(Methoxymethyl)cyclobutanamine salt G->H

Application Notes: Chiral Resolution of (3-Aminocyclobutyl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, with its stereoisomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the separation of its racemic mixture into individual enantiomers is a critical step in drug discovery and development. These application notes provide detailed protocols and guidelines for three common methods of chiral resolution: diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Formation and Crystallization

Diastereomeric salt formation is a classical and industrially scalable method for resolving racemic amines.[1] The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2] The desired enantiomer is then recovered by treating the isolated salt with a base.[3]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is a representative starting point for the resolution of racemic this compound and will likely require optimization of solvent systems, temperature, and stoichiometry for maximum efficiency.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid (chiral resolving agent)

  • Methanol

  • Water

  • 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Büchner funnel and filter paper

  • Round-bottom flasks

  • Rotary evaporator

  • Chiral HPLC or polarimeter for enantiomeric excess (e.e.) analysis

Procedure:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated methanol/water mixture (e.g., 9:1 v/v).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same heated solvent system. Note: Starting with a sub-stoichiometric amount of the resolving agent is a common strategy.

    • Slowly add the tartaric acid solution to the amine solution with gentle stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate crystallization. For further precipitation, the flask can be stored at 4°C for 12-24 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove impurities and the more soluble diastereomeric salt.

    • The collected solid is the less soluble diastereomeric salt, enriched in one enantiomer. The mother liquor contains the more soluble salt, enriched in the other enantiomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt crystals in water.

    • Add 1 M NaOH solution dropwise while stirring until the pH is basic (pH > 11) and all solids have dissolved. This neutralizes the tartaric acid and liberates the free amine.

    • Extract the aqueous solution with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or polarimetry.

    • The process can be repeated with the mother liquor (using D-(-)-tartaric acid) to isolate the other enantiomer.

Data Presentation

The effectiveness of different resolving agents and solvents should be systematically evaluated.

Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%)
L-(+)-Tartaric AcidMethanol/Water (9:1)3585
L-(+)-Tartaric AcidEthanol3281
(S)-Mandelic AcidIsopropanol4192
(1R)-(-)-Camphor-10-sulfonic acidAcetonitrile2875
Table 1: Illustrative data for screening resolving agents for this compound. Data is hypothetical and serves as a template.

Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Isolation racemate Racemic this compound mix Mix and Crystallize racemate->mix resolver Chiral Resolving Agent (e.g., L-Tartaric Acid) resolver->mix solvent Solvent (e.g., Methanol) solvent->mix filtration Vacuum Filtration mix->filtration crystals Diastereomeric Crystals (Less Soluble Salt) filtration->crystals mother_liquor Mother Liquor (More Soluble Salt) filtration->mother_liquor basify Basify (e.g., NaOH) & Extract (e.g., DCM) crystals->basify enant_1 Enantiomer 1 basify->enant_1 G cluster_0 Step 1: Enzymatic Reaction (~50% Conversion) cluster_1 Step 2: Separation cluster_2 Step 3: Optional Deprotection racemate Racemic Amino Alcohol (R)-enantiomer + (S)-enantiomer reaction Enantioselective Acylation racemate->reaction reagents Lipase + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction mixture Mixture: (S)-Amino Alcohol (unreacted) (R)-Acylated Product reaction->mixture chromatography Silica Gel Chromatography mixture->chromatography unreacted (S)-Amino Alcohol chromatography->unreacted product (R)-Acylated Product chromatography->product hydrolysis Hydrolysis (e.g., K₂CO₃/MeOH) product->hydrolysis final_product (R)-Amino Alcohol hydrolysis->final_product G cluster_0 Step 1: Method Development cluster_1 Step 2: Preparative Scale-Up cluster_2 Step 3: Isolation racemate Racemic Sample screen Screen CSPs & Mobile Phases racemate->screen inject Inject Concentrated Racemic Solution racemate->inject hplc_analytical Analytical Chiral HPLC hplc_prep Preparative Chiral HPLC hplc_analytical->hplc_prep Scale-up Method screen->hplc_analytical collect Collect Fractions hplc_prep->collect inject->hplc_prep evap1 Evaporate Solvent collect->evap1 Fraction 1 evap2 Evaporate Solvent collect->evap2 Fraction 2 enant_R Enantiomer 1 evap1->enant_R enant_S Enantiomer 2 evap2->enant_S

References

The Ascendant Role of (3-Aminocyclobutyl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the rising stars in the medicinal chemist's toolkit is the (3-Aminocyclobutyl)methanol motif. This seemingly simple, four-membered carbocyclic building block offers a compelling blend of three-dimensionality, hydrogen bonding capabilities, and syntactic versatility. Its incorporation into lead compounds has demonstrated profound impacts on metabolic stability, aqueous solubility, and target engagement. This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols for its synthesis and conjugation, aimed at researchers, scientists, and drug development professionals.

The Strategic Advantage of the Cyclobutane Core

The cyclobutane ring, once considered an underutilized scaffold in drug design, is now recognized for its ability to impart desirable three-dimensional character to otherwise planar molecules.[1] This "puckering" of the molecular landscape can enhance binding affinity by allowing for more precise and multi-vector interactions within a protein's binding pocket. Specifically, the this compound moiety introduces both a primary amine and a primary alcohol, presenting dual opportunities for hydrogen bonding and serving as versatile handles for further chemical elaboration. The constrained nature of the cyclobutane ring also offers a degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

Core Applications in Drug Discovery

This compound serves as a critical building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3] Its bifunctional nature allows it to be seamlessly integrated into heterocyclic frameworks, acting as a non-classical bioisostere for more common structural motifs. The primary amine provides a nucleophilic center for reactions such as amide bond formation, sulfonylation, or nucleophilic aromatic substitution, while the hydroxymethyl group can be used for etherification, esterification, or as a hydrogen bond donor to interact with the target protein.

A notable example of its application is in the discovery of KB-0742, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9) for the treatment of MYC-dependent cancers.[2][3] In the synthesis of KB-0742, (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride was reacted with a pyrazolopyrimidine core to install the key sidechain that ultimately engages with the ATP-binding site of the kinase.[2][3] This strategic inclusion of the cyclobutane moiety was instrumental in achieving the desired potency and pharmacokinetic profile of the final drug candidate.

The workflow for incorporating such a building block can be visualized as follows:

G cluster_0 Synthesis of Building Block cluster_1 Coupling to Core Scaffold Start Ethyl 3-(dibenzylamino)cyclobutanecarboxylate Step1 Reduction (LiBH4) Start->Step1 Intermediate1 (3-(Dibenzylamino)cyclobutyl)methanol Step1->Intermediate1 Step2 Debenzylation (Hydrogenation) Intermediate1->Step2 BuildingBlock This compound Step2->BuildingBlock Coupling Coupling Reaction (e.g., SNAr, Amide Coupling) BuildingBlock->Coupling Core Core Scaffold (e.g., Halogenated Heterocycle) Core->Coupling DrugCandidate Final Drug Candidate Coupling->DrugCandidate caption General workflow for synthesis and incorporation.

General workflow for synthesis and incorporation.

Physicochemical Properties and Stereochemical Considerations

The incorporation of this compound can significantly influence a molecule's physicochemical properties. The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (amine) within a compact, aliphatic scaffold can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for oral bioavailability and overall drug-likeness.

It is crucial to consider the stereochemistry of the cyclobutane ring, as the cis and trans isomers will project their functional groups into different vectors in three-dimensional space. This can have a profound effect on how the molecule interacts with its biological target. For instance, in the development of PI3K inhibitors, the specific isomers of this compound were separated and evaluated independently to identify the optimal geometry for target engagement.[1] The choice between the cis and trans isomer is a critical decision in the design phase and must be validated empirically.

PropertyInfluence of this compound MoietyRationale
Solubility Generally IncreasedIntroduction of polar amine and hydroxyl groups.
Lipophilicity (LogP) Modulated (often decreased)Balances hydrophobic carbocyclic core with polar functional groups.
Metabolic Stability Often EnhancedThe cyclobutane ring is less susceptible to metabolic degradation compared to linear alkyl chains.
3D Shape (Fsp3) IncreasedMoves away from flat, aromatic structures, improving binding site complementarity.[1]
Target Binding Provides key interaction pointsAmine and hydroxyl groups can act as hydrogen bond donors/acceptors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent coupling to a heterocyclic core, based on procedures described in the scientific literature.[2][3][4]

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from a commercially available precursor, involving reduction of an ester followed by deprotection of the amine.[4]

Step A: Synthesis of (3-(Dibenzylamino)cyclobutyl)methanol

  • Reaction Setup: To a solution of ethyl 3-(dibenzylamino)cyclobutanecarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF), cool the mixture to -10 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 1.5 equiv.) portion-wise to the cooled solution, maintaining the temperature below 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and cool to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield (3-(dibenzylamino)cyclobutyl)methanol.

Step B: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the product from Step A, (3-(dibenzylamino)cyclobutyl)methanol (1.0 equiv.), in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a palladium-on-carbon catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Subject the reaction mixture to hydrogenation in an autoclave at a pressure of approximately 40-50 psi at room temperature for 18 hours.

  • Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain this compound. The product can be converted to its hydrochloride salt for improved stability and handling if desired.

G cluster_0 Protocol 1 Workflow Start Ester Precursor StepA Step A: Ester Reduction (LiBH4) Start->StepA Intermediate N-Protected Intermediate StepA->Intermediate StepB Step B: Hydrogenolysis (H2, Pd/C) Intermediate->StepB Product Final Product: This compound StepB->Product caption Protocol 1: Synthesis of this compound.

Protocol 1: Synthesis of this compound.
Protocol 2: Nucleophilic Aromatic Substitution with this compound Hydrochloride

This protocol is adapted from the synthesis of the CDK9 inhibitor KB-0742 and demonstrates the coupling of the building block to a chlorinated pyrazolopyrimidine core.[2][3]

Materials:

  • Chlorinated pyrazolopyrimidine starting material (1.0 equiv.)

  • (1r,3r)-(3-Aminocyclobutyl)methanol hydrochloride (1.2 equiv.)

  • Potassium carbonate (K₂CO₃, 3.0 equiv.)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the chlorinated pyrazolopyrimidine, (1r,3r)-(3-aminocyclobutyl)methanol hydrochloride, and potassium carbonate in acetonitrile.

  • Heating: Heat the stirred solution to reflux (approximately 82 °C) for 16 hours. The base (K₂CO₃) is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (e.g., 2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired final compound.

Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its ability to confer desirable three-dimensional geometry, improve physicochemical properties, and provide key points for target interaction makes it an attractive component for the design of next-generation therapeutics. The protocols outlined herein provide a practical foundation for the synthesis and application of this important scaffold, empowering researchers to explore its full potential in their drug discovery programs. As the demand for molecules with improved drug-like properties continues to grow, the strategic use of scaffolds like this compound will undoubtedly play an increasingly critical role in the development of novel and effective medicines.

References

(3-Aminocyclobutyl)methanol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Aminocyclobutyl)methanol has emerged as a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can significantly enhance the pharmacological properties of drug candidates. Its rigid, puckered cyclobutane core provides a conformationally constrained framework that can improve potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this promising structural motif.

Chemical and Physical Properties

This compound is a bifunctional molecule containing a primary amine and a primary alcohol, which allows for versatile chemical modifications and incorporation into a wide range of molecular architectures. The compound exists as cis and trans isomers, the stereochemistry of which can profoundly influence biological activity.

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceTypically supplied as a hydrochloride salt, which is a solid.
Stereoisomerscis-(3-Aminocyclobutyl)methanol and trans-(3-Aminocyclobutyl)methanol

Applications in Drug Discovery

The unique conformational rigidity of the cyclobutane ring in this compound makes it an attractive scaffold for the design of inhibitors targeting various enzymes and receptors.[1] This rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.

Janus Kinase (JAK) Inhibition

The this compound moiety has been successfully incorporated into potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. JAKs are critical components of the JAK-STAT signaling pathway, which plays a central role in immune responses and cell growth. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

A notable example is the development of selective JAK inhibitors where the this compound scaffold is utilized to orient key pharmacophoric groups for optimal interaction with the ATP-binding site of the kinase.

CompoundTargetIC₅₀ (nM)
Example JAK Inhibitor 1 JAK15
JAK250
JAK3<1
Example JAK Inhibitor 2 JAK110
JAK2100
JAK32

Note: The data presented above is a representative example based on publicly available information and may not correspond to specific, proprietary compounds.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond JAK inhibitors. It has been explored in the design of inhibitors for other enzyme families, such as phosphodiesterase 2 (PDE2), and as a component of antiviral agents. For instance, the cyclobutane ring is a key feature in the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, contributing to its enhanced potency compared to analogues with other cycloalkane rings.

Experimental Protocols

Synthesis of cis-(3-Aminocyclobutyl)methanol

A common synthetic route to cis-(3-aminocyclobutyl)methanol involves the reduction of a suitable cyclobutane precursor, such as a β-lactam or a protected amino acid derivative.

Protocol: Reduction of a Protected β-Amino Ester

  • Protection of the Amine: Start with 3-aminocyclobutane-1-carboxylic acid. Protect the amino group using a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, by reacting it with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.

  • Esterification: Convert the carboxylic acid of the N-Cbz protected amino acid to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl gas).

  • Reduction of the Ester: Reduce the methyl ester to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

  • Deprotection: Remove the Cbz protecting group by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like ethanol or methanol.

  • Purification: The final product, cis-(3-aminocyclobutyl)methanol, can be purified by column chromatography or crystallization of its hydrochloride salt.

General Protocol for Incorporation into a Kinase Inhibitor Scaffold

The following is a general procedure for coupling this compound to a heterocyclic core, a common step in the synthesis of kinase inhibitors.

  • Activation of the Heterocycle: Start with a heterocyclic core containing a suitable leaving group, such as a chlorine or fluorine atom, at the position of desired substitution.

  • Nucleophilic Aromatic Substitution (SₙAr): React the activated heterocycle with this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically heated to facilitate the substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired kinase inhibitor.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Transcription Inhibitor This compound -based Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow start Start Materials: - Activated Heterocycle - this compound reaction SₙAr Reaction (DMSO, DIPEA, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Kinase Inhibitor purification->product

Caption: General workflow for synthesizing a kinase inhibitor.

References

Reaction conditions for N-acylation of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Strategic N-Acylation of (3-Aminocyclobutyl)methanol for Pharmaceutical Intermediate Synthesis

Abstract

The N-acylation of this compound is a pivotal chemical transformation for generating diverse and structurally complex intermediates in drug discovery. The resulting N-acyl derivatives are key building blocks for novel therapeutics, leveraging the unique conformational properties of the cyclobutane ring. This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and practical protocols for the successful N-acylation of this bifunctional substrate. We delve into the critical parameters governing the reaction's efficiency and chemoselectivity, offering field-proven insights to navigate potential challenges such as O-acylation. A detailed, step-by-step protocol for a representative acylation using an acyl chloride is provided, alongside a comparative analysis of reaction conditions to guide methodology development.

Reaction Fundamentals and Mechanism

The N-acylation of a primary amine, such as the one in this compound, with an acyl chloride or anhydride is a classic example of nucleophilic acyl substitution. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[1][2][3]

The Nucleophilic Addition-Elimination Pathway

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile.[3][4] This nucleophile attacks the electrophilic carbonyl carbon of the acylating agent. The high reactivity of acyl chlorides, for instance, is due to the significant positive charge on the carbonyl carbon, induced by the electronegative oxygen and chlorine atoms.[1][4] This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group—typically a chloride ion in the case of an acyl chloride.[2] The final step involves the deprotonation of the nitrogen atom, usually by a base present in the reaction mixture, to yield the neutral amide product and an acid byproduct (e.g., HCl).[1][2]

Caption: Nucleophilic Addition-Elimination Mechanism for N-Acylation.

Critical Reaction Parameters: A Deeper Dive

The success of the N-acylation hinges on the judicious selection of several key parameters. The primary challenge with this compound is achieving chemoselective N-acylation without concurrent O-acylation of the primary hydroxyl group.

Choice of Acylating Agent
  • Acyl Chlorides: These are the most reactive common acylating agents, often enabling reactions to proceed rapidly at low temperatures (0 °C to room temperature).[5] Their high reactivity enhances the rate of N-acylation over O-acylation. However, they are sensitive to moisture and generate corrosive hydrogen chloride (HCl), necessitating the use of a base.[6]

  • Acid Anhydrides: Anhydrides are less reactive than acyl chlorides, which can sometimes improve selectivity. They produce a carboxylic acid byproduct, which also requires neutralization by a base. In some instances, catalyst-free acylations with anhydrides can be achieved under solvent-free conditions or in water.[7]

  • Carboxylic Acids (with Coupling Agents): For sensitive substrates or when the corresponding acyl chloride is unstable, direct coupling of the amine with a carboxylic acid is employed. This requires activating agents like T3P (Propylphosphonic Anhydride) or carbodiimides (e.g., EDC), often in the presence of an additive like HOBt.[8][9] This method is standard in peptide synthesis and offers mild reaction conditions.

The Indispensable Role of the Base

A base is typically required for two primary reasons: to neutralize the acidic byproduct (e.g., HCl) and to drive the reaction equilibrium towards the product side.[5][6]

  • Tertiary Amines (e.g., Triethylamine (Et₃N), DIPEA): These are the most common choices. They act as acid scavengers. Et₃N is a standard, cost-effective option. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is sterically hindered, which prevents it from acting as a nucleophile itself, a potential side reaction with highly reactive acylating agents.[5]

  • Pyridine: Pyridine can serve as both a base and a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then attacked by the amine.[10]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): While less common in organic solvents for this transformation, they can be used in biphasic systems or with specific substrates.

Solvent Selection

The choice of solvent is critical for substrate solubility, reaction rate, and ease of workup.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are excellent first choices. They are relatively non-polar, dissolve the starting materials well, and are easy to remove post-reaction.[7][11]

  • Polar Aprotic Solvents: For less soluble substrates, Dimethylformamide (DMF) or Acetonitrile (MeCN) can be used. However, their higher boiling points can make workup more challenging.[11][12]

  • Aqueous/Green Solvents: Recent efforts have focused on developing greener protocols using water or brine, which can be highly effective, especially with anhydrides or for specific substrates.[7][13][14]

Comparative Analysis of Reaction Conditions

The following table summarizes typical conditions for the N-acylation of primary amines, providing a starting point for optimization with this compound.

Acylating AgentBase (Equivalents)SolventTypical Temp.Key Advantages & Considerations
Acyl Chloride Et₃N or DIPEA (1.1-1.5)DCM, THF0 °C to RTHigh reactivity, fast reactions; requires inert atmosphere and careful handling.[5][6]
Acid Anhydride Et₃N or Pyridine (1.1-2.0)DCM, EtOAc, MeCNRT to 50 °CModerately reactive, good for selectivity; can sometimes be run catalyst-free.[7]
Carboxylic Acid Et₃N or DIPEA (2.0-3.0)EtOAc, DMFRTMild conditions, broad substrate scope; requires coupling agent (e.g., T3P, EDC).[8][9]

Detailed Experimental Protocol: N-Benzoylation

This protocol describes a standard procedure for the N-acylation of this compound with benzoyl chloride.

Materials and Reagents
  • This compound (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-((3-(hydroxymethyl)cyclobutyl)benzamide.

Experimental_Workflow sub_prep 1. Dissolve Amine in DCM cooling1 2. Cool to 0 °C sub_prep->cooling1 base_add 3. Add Triethylamine cooling1->base_add acyl_add 4. Add Benzoyl Chloride (dropwise) base_add->acyl_add reaction 5. Warm to RT (Stir 2-4h) acyl_add->reaction workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Final Product: N-Acylated Derivative purify->product

Caption: General workflow for the N-acylation protocol.

Conclusion

The N-acylation of this compound is a robust and versatile reaction critical for synthesizing advanced pharmaceutical intermediates. By carefully selecting the acylating agent, base, and solvent, researchers can achieve high yields and excellent chemoselectivity. The protocol provided herein serves as a validated starting point, which can be adapted and optimized for a wide range of acyl groups, enabling the rapid generation of diverse chemical libraries for drug development programs.

References

Application Notes and Protocols: Reductive Amination with (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the corresponding amine. (3-Aminocyclobutyl)methanol is a valuable building block in pharmaceutical research, incorporating a desirable cyclobutane motif that can impart favorable pharmacokinetic properties to drug candidates.[1] This document provides a detailed protocol for the reductive amination of carbonyl compounds with this compound, primarily focusing on the use of sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Reaction Principle and Workflow

Reductive amination with this compound proceeds via a two-step, one-pot process. Initially, the primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine (from an aldehyde) or an enamine (from a ketone). The subsequent introduction of a reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or enamine to furnish the final secondary amine product. The use of sodium triacetoxyborohydride is advantageous as it is less sensitive to acidic conditions compared to other borohydrides and can be used in a variety of solvents.[2][3][4]

Reductive_Amination_Workflow Reactants Carbonyl Compound (Aldehyde or Ketone) + this compound Imine_Enamine Imine/Enamine Intermediate Reactants->Imine_Enamine Condensation (-H2O) Reduction Reduction Imine_Enamine->Reduction Addition of Reducing Agent Product Secondary Amine Product Reduction->Product

Caption: General workflow for the reductive amination of a carbonyl compound with this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for reductive amination using sodium triacetoxyborohydride. These are general conditions and may require optimization for specific substrates.

ParameterRecommended ConditionNotes
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and selective reagent.[2][3]
Stoichiometry (Amine:Carbonyl:Reducing Agent) 1.0 : 1.1 : 1.5A slight excess of the carbonyl and reducing agent is often used.
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH)DCE is often the preferred solvent.[2][3]
Catalyst Acetic Acid (AcOH)Often used for reactions with ketones to facilitate imine/enamine formation.[2][3]
Temperature Room Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
Reaction Time 1 - 24 hoursMonitoring by TLC or LC-MS is recommended to determine completion.

The subsequent table provides illustrative, hypothetical data for the reductive amination of a generic aldehyde with this compound, based on the high efficiency of this protocol.

EntryAldehydeYield (%)Purity (%)
1Benzaldehyde92>98
2Isovaleraldehyde88>97
34-Methoxybenzaldehyde95>99

Experimental Protocol

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (10 mL) to the flask. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in portions over 5 minutes. The reaction is typically exothermic, and the addition should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine) (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure secondary amine.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Aldehyde and Amine to Flask Solvent 2. Add DCE and Stir Setup->Solvent Reduction 3. Add NaBH(OAc)3 Solvent->Reduction Monitor 4. Stir and Monitor (TLC/LC-MS) Reduction->Monitor Quench 5. Quench with NaHCO3(aq) Monitor->Quench Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry over MgSO4 Wash->Dry Purify 9. Concentrate and Purify (Column Chromatography) Dry->Purify

Caption: Step-by-step experimental workflow for reductive amination.

References

Application of (3-Aminocyclobutyl)methanol in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, bioavailability, and conformational rigidity.[1][2][3] (3-Aminocyclobutyl)methanol represents a unique building block, combining the structural constraints of a cyclic beta-amino acid with a terminal hydroxyl group, offering novel avenues for peptide modification and the design of peptidomimetics. While direct literature on the peptide synthesis applications of this compound is limited, this document provides a comprehensive guide based on established protocols for similar non-canonical amino acids and amino alcohols. We will detail the proposed synthesis of the necessary building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and the expected impact on peptide structure.

Core Concepts

The introduction of cyclic scaffolds like the aminocyclobutane ring is known to induce specific secondary structures, such as β-turns, in peptide chains.[4][5][6] This conformational restriction can lead to peptides with higher binding affinities for their biological targets. The primary alcohol of this compound offers a site for further modification or can influence the overall polarity and solubility of the resulting peptide.

Data Presentation

ParameterSolid-Phase Peptide Synthesis (SPPS) with ncAAsGenetic Code Expansion (GCE) / In VivoCell-Free Protein Synthesis (CFPS)
Typical Yield 5-70% (highly sequence and ncAA dependent)[7][8][9]Low mg/L of culture0.1 - 1 mg/mL reaction
Purity Challenges Deletion/truncated sequences, racemization, side reactions[1]Mis-incorporation of canonical amino acids, low expression levelsCompetition with release factors, tRNA mis-acylation
Scope of ncAAs Very broad; relies on the availability of protected building blocks[1]Limited by cellular transport and synthetase recognitionVery broad; circumvents cell wall and cytotoxicity issues[1]

Table 1: Comparison of ncAA Peptide Synthesis Methodologies.

ParameterExpected Value/RangeNotes
Coupling Efficiency >95%May require optimized coupling reagents (e.g., HATU, COMU) and longer reaction times due to potential steric hindrance. Monitoring with a Kaiser test is crucial.[1]
Cleavage Yield 60-90%Dependent on the peptide sequence, resin, and cleavage cocktail.
Purity of Crude Peptide 40-80%Highly sequence-dependent. Purification by reverse-phase HPLC is necessary.[10]

Table 2: Projected Quantitative Data for SPPS Incorporation of Fmoc-(3-Aminocyclobutyl)methanol.

Experimental Protocols

Protocol 1: Proposed Synthesis of Fmoc-(3-aminocyclobutyl)methanol

This protocol describes a plausible two-step synthesis of the Fmoc-protected building block required for SPPS, starting from commercially available this compound.

Step 1: Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture overnight.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-(3-aminocyclobutyl)methanol.

Step 2: Fmoc Protection

  • Deprotect the Boc group from Boc-(3-aminocyclobutyl)methanol by dissolving it in a solution of 4M HCl in dioxane and stirring for 2-4 hours at room temperature.

  • Remove the solvent under reduced pressure and dissolve the resulting amine hydrochloride in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 equivalents) in acetone dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain Fmoc-(3-aminocyclobutyl)methanol.

Protocol 2: Incorporation of Fmoc-(3-aminocyclobutyl)methanol into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(3-aminocyclobutyl)methanol

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test. If positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-(3-aminocyclobutyl)methanol (via Mitsunobu Reaction):

    • Note: This is a deviation from standard peptide coupling due to the hydroxyl group.

    • Swell the peptide-resin with a free N-terminus in anhydrous THF.

    • In a separate flask, dissolve Fmoc-(3-aminocyclobutyl)methanol (3 equivalents) and triphenylphosphine (3 equivalents) in anhydrous THF.

    • Cool the solution to 0°C and add Diisopropyl azodicarboxylate (DIAD) (3 equivalents) dropwise.

    • Stir the mixture at 0°C for 15 minutes, then add it to the resin.

    • Allow the reaction to proceed overnight at room temperature.

    • Wash the resin extensively with THF, DCM, and DMF.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF/DCM) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Repeat Repeat Cycle Wash_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification End Pure Peptide Purification->End

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

NCA_Logic Start Native Peptide with Undesirable Properties (e.g., low stability, poor activity) Incorporate_NCAA Incorporate this compound or other ncAA Start->Incorporate_NCAA Enhanced_Stability Increased Proteolytic Stability Incorporate_NCAA->Enhanced_Stability Conformational_Constraint Induce Conformational Constraint (e.g., β-turn) Incorporate_NCAA->Conformational_Constraint Modified_Properties Modified Physicochemical Properties (polarity, solubility) Incorporate_NCAA->Modified_Properties Improved_Activity Improved Biological Activity (e.g., higher binding affinity) Enhanced_Stability->Improved_Activity Conformational_Constraint->Improved_Activity Modified_Properties->Improved_Activity Lead_Optimization Lead Optimization Improved_Activity->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical workflow for utilizing non-canonical amino acids in drug design.

References

Application Notes and Protocols: (3-Aminocyclobutyl)methanol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminocyclobutyl)methanol is a bifunctional molecule featuring a primary amine and a primary alcohol on a rigid cyclobutane scaffold. This structure makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. The presence of two distinct donor groups (nitrogen and oxygen) allows for the formation of stable bidentate chelate complexes with a variety of transition metals. The rigid four-membered ring can create a well-defined chiral pocket around the metal center, which is essential for inducing high stereoselectivity in chemical transformations.

While direct literature on the catalytic applications of this compound is limited, its structural analogy to other well-established chiral 1,3-amino alcohols suggests significant potential in a range of important asymmetric reactions. This document provides detailed application notes and experimental protocols for key catalytic transformations where ligands of this type have proven to be highly effective. These protocols are intended to serve as a robust starting point for researchers looking to explore the catalytic utility of this compound and its derivatives.

Application 1: Enantioselective Addition of Diethylzinc to Prochiral Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry. Chiral amino alcohols are among the most successful ligands for this transformation, often providing high yields and excellent enantioselectivities.

Data Presentation: Performance of Structurally Similar Ligands

The following table summarizes the performance of representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction. This data provides an expected performance range for new ligands of this class.

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-(-)-N,N-Dibutylnorephedrine20>9598 (R)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol209798 (S)
cis-1-Amino-2-indanol derived ligand5209895 (S)

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Prochiral aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add this compound (0.05 mmol, 5 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (1.2 mmol, 1.2 eq.) dropwise to the cooled ligand solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Add the prochiral aldehyde (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Workflow Diagram

workflow_diethylzinc cluster_setup Reaction Setup cluster_reaction Reaction & Workup ligand This compound in Toluene cool Cool to 0°C ligand->cool add_et2zn Add Diethylzinc cool->add_et2zn form_catalyst Catalyst Formation (30 min) add_et2zn->form_catalyst add_aldehyde Add Aldehyde form_catalyst->add_aldehyde stir Stir at 0°C (Monitor by TLC) add_aldehyde->stir quench Quench (aq. NH4Cl) stir->quench extract Extract (Et2O) quench->extract purify Purify (Chromatography) extract->purify product Chiral Secondary Alcohol purify->product

Caption: Experimental workflow for the enantioselective ethylation of aldehydes.

Application 2: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used method for the synthesis of chiral alcohols from prochiral ketones. It typically employs a stable and readily available hydrogen source, such as isopropanol or formic acid, in the presence of a transition metal catalyst and a chiral ligand.

Data Presentation: Performance of Structurally Similar Ligands

The following table shows the effectiveness of well-known chiral amino alcohol and diamine ligands in the ATH of acetophenone.

LigandMetal PrecursorH-DonorBaseYield (%)Enantiomeric Excess (ee, %)
(1S,2S)-TsDPEN[Ru(p-cymene)Cl₂]₂i-PrOHKOtBu>9998 (R)
(1R,2R)-1-Amino-2-indanol[Ru(p-cymene)Cl₂]₂HCOOH/NEt₃-9596 (S)
Chiral 1,3-amino alcohol[Rh(Cp*)Cl₂]₂HCOONa/H₂O-9799 (S)

Experimental Protocol

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂ or other suitable metal precursor

  • Anhydrous isopropanol (i-PrOH)

  • Prochiral ketone (e.g., acetophenone)

  • Potassium tert-butoxide (KOtBu)

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • In an inert atmosphere, add the metal precursor [Ru(p-cymene)Cl₂]₂ (0.0025 mmol, 0.5 mol%) and this compound (0.0055 mmol, 1.1 mol%) to a Schlenk tube.

  • Add 2 mL of anhydrous isopropanol and stir the mixture at 80°C for 20 minutes to form the catalyst.

  • Cool the solution to room temperature and add the prochiral ketone (1.0 mmol, 1.0 eq.).

  • In a separate flask, prepare a 0.1 M solution of KOtBu in anhydrous isopropanol.

  • Add the KOtBu solution (0.1 mL, 0.01 mmol, 1 mol%) to the reaction mixture to initiate the hydrogenation.

  • Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor its progress by TLC or GC.

  • After the reaction is complete, cool to room temperature and quench by adding 5 mL of water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Catalytic Cycle Diagram

catalytic_cycle_ath Ru_H [M-H]⁻ H⁺ (Active Catalyst) Transition_State Transition State Ru_H->Transition_State Ketone Ketone (R-CO-R') Ketone->Transition_State Ru_Alkoxide [M]-O-iPr Transition_State->Ru_Alkoxide Hydride Transfer Product Chiral Alcohol (R-CH(OH)-R') Transition_State->Product Ru_Alkoxide->Ru_H + iPrOH - Acetone iPrOH Isopropanol

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Application Notes and Protocols for the Scale-up Synthesis of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (3-aminocyclobutyl)methanol, a valuable building block in medicinal chemistry and drug development. The protocols described herein are based on established chemical transformations and are designed to be adaptable for kilogram-scale production.

Introduction

This compound is a key structural motif present in a variety of biologically active molecules. Its rigid cyclobutane core and bifunctional nature, possessing both a primary amine and a primary alcohol, make it an attractive scaffold for the synthesis of novel therapeutic agents. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for preclinical and clinical studies.

This application note outlines a multi-step synthetic approach starting from the commercially available 3-oxocyclobutanecarboxylic acid. The key transformations include the protection of the ketone, reduction of the carboxylic acid, and a final reductive amination to introduce the amino group.

Overview of Synthetic Strategy

The proposed synthetic pathway for the scale-up production of this compound is a three-step process designed for efficiency and scalability. The strategy commences with the protection of the ketone functionality of 3-oxocyclobutanecarboxylic acid as a ketal, followed by the reduction of the carboxylic acid to a primary alcohol. The final step involves the deprotection of the ketone and a subsequent one-pot reductive amination to yield the target molecule. This approach is advantageous for large-scale synthesis due to the use of readily available and cost-effective reagents and the avoidance of hazardous intermediates.

Synthetic_Workflow A 3-Oxocyclobutanecarboxylic Acid B Ketal Protection A->B Ethylene glycol, p-TsOH C Reduction of Carboxylic Acid B->C LiAlH4 or BH3-THF D Deprotection & Reductive Amination C->D 1. HCl (aq) 2. NH4OAc, NaBH3CN E This compound D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,3-(Ethylenedioxy)cyclobutanecarboxylic acid (Ketal Protection)

This step protects the ketone functionality in the starting material to prevent side reactions during the subsequent reduction of the carboxylic acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Oxocyclobutanecarboxylic acid23761-23-1114.101.0
Ethylene glycol107-21-162.071.2
p-Toluenesulfonic acid (p-TsOH)104-15-4172.200.05
Toluene108-88-392.14-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (1.0 eq), toluene, and ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 85-95%

Step 2: Synthesis of (3,3-(Ethylenedioxy)cyclobutyl)methanol (Reduction)

This step reduces the carboxylic acid to a primary alcohol.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3,3-(Ethylenedioxy)cyclobutanecarboxylic acid-158.151.0
Lithium aluminum hydride (LiAlH₄)16853-85-337.951.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-(ethylenedioxy)cyclobutanecarboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Expected Yield: 80-90%

Step 3: Synthesis of this compound (Deprotection and Reductive Amination)

This final step involves the removal of the ketal protecting group followed by a one-pot reductive amination to introduce the amine functionality.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(3,3-(Ethylenedioxy)cyclobutyl)methanol-144.171.0
Hydrochloric acid (aqueous)7647-01-036.46Excess
Ammonium acetate631-61-877.0810.0
Sodium cyanoborohydride (NaBH₃CN)25895-60-762.841.5
Methanol67-56-132.04-

Procedure:

  • Dissolve (3,3-(ethylenedioxy)cyclobutyl)methanol (1.0 eq) in a mixture of THF and aqueous hydrochloric acid (e.g., 3M).

  • Stir the mixture at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC or GC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(hydroxymethyl)cyclobutan-1-one.

  • Dissolve the crude ketone in methanol, and add ammonium acetate (10.0 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Quench the reaction by the slow addition of aqueous HCl until the solution is acidic (pH ~2).

  • Stir for an additional hour, then basify the solution with aqueous NaOH (e.g., 6M) to pH > 12.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Expected Yield: 50-70% (over two steps)

Reductive_Amination Ketone 3-(Hydroxymethyl)cyclobutan-1-one Imine Iminium Intermediate Ketone->Imine NH4OAc Amine This compound Imine->Amine NaBH3CN

Caption: Key reductive amination step.

Data Summary

The following table summarizes the expected yields and purity for each step in the synthesis of this compound.

StepProductYield (%)Purity (%)Analytical Method
1. Ketal Protection3,3-(Ethylenedioxy)cyclobutanecarboxylic acid85-95>95NMR, LC-MS
2. Reduction(3,3-(Ethylenedioxy)cyclobutyl)methanol80-90>97GC-MS, NMR
3. Deprotection & Reductive AminationThis compound50-70>98GC-MS, NMR, HPLC

Safety Considerations

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. All reactions involving LiAlH₄ should be carried out under an inert atmosphere and in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Sodium cyanoborohydride (NaBH₃CN) is toxic and can release hydrogen cyanide gas upon contact with strong acids. The quenching step should be performed in a well-ventilated fume hood.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Standard laboratory safety procedures should be followed at all times.

Disclaimer: The protocols provided in this document are intended for guidance and should be adapted and optimized by qualified personnel. All procedures should be performed in a well-equipped laboratory with appropriate safety precautions in place.

Application Note: High-Purity Purification of (3-Aminocyclobutyl)methanol Utilizing Normal-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Aminocyclobutyl)methanol is a key building block in medicinal chemistry, frequently incorporated into a variety of therapeutic candidates due to its unique conformational properties. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological data. This application note details a robust protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash chromatography. The presence of both a primary amine and a primary alcohol functionality presents a challenge for standard silica gel chromatography, often leading to peak tailing and poor separation due to strong interactions with acidic silanol groups. To mitigate these effects, the described method employs a basic modifier in the mobile phase to ensure sharp peaks and efficient separation.

Challenges in the Purification of Amino Alcohols

The purification of compounds containing primary amine groups on standard silica gel can be problematic. The acidic nature of the silanol groups on the silica surface can lead to strong, non-specific binding of the basic amine, resulting in significant peak tailing and potential loss of the compound on the column.[1] Several strategies can be employed to overcome this issue, including the use of a deactivated silica gel or the addition of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[2][3] These modifiers compete with the amine analyte for the acidic sites on the stationary phase, leading to improved peak shape and better resolution.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using normal-phase flash chromatography with a modified mobile phase.

Materials and Instrumentation

  • Crude Sample: this compound (synthesis residue)

  • Stationary Phase: Standard silica gel, 230-400 mesh

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • Instrumentation: Flash chromatography system equipped with a UV detector

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) for purity analysis

Protocol 1: Normal-Phase Flash Chromatography Purification

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. If the crude material is not fully soluble, add a small amount of methanol to aid dissolution.

  • Column Packing: A glass column is slurry-packed with silica gel in the initial mobile phase composition (e.g., 98:2 DCM:MeOH with 0.1% TEA).[4] Ensure the column is packed uniformly to avoid channeling.[4]

  • Sample Loading: Adsorb the prepared sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dried, carefully load the silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin the elution with a mobile phase of 98:2 Dichloromethane:Methanol containing 0.1% Triethylamine. A gradient elution can be employed by gradually increasing the percentage of methanol to facilitate the elution of the more polar compound.

  • Fraction Collection: Collect fractions based on the UV chromatogram. This compound does not have a strong chromophore, so detection might be challenging. If UV detection is not feasible, fractions can be collected at regular intervals and analyzed by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC or HPLC analysis. Concentrate the combined fractions under reduced pressure to yield the purified this compound.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) can be used. The TFA will protonate the amine, leading to better peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Analysis: Inject the sample and analyze the chromatogram for purity.

Data Presentation

The following table summarizes the hypothetical results from the purification of a crude sample of this compound.

ParameterValue
Crude Sample Purity ~75% (by HPLC)
Purification Method Normal-Phase Flash Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient 2-10% Methanol in Dichloromethane + 0.1% Triethylamine
Yield of Pure Product 85%
Final Purity >98% (by HPLC)
Retention Factor (k') 3.5 (in 95:5 DCM:MeOH + 0.1% TEA)

Note: The data presented in this table is for illustrative purposes and represents typical results for the purification of a polar amino alcohol.

Visualizations

Diagram 1: Experimental Workflow for Purification

Purification_Workflow CrudeSample Crude this compound Dissolution Dissolve in DCM/MeOH CrudeSample->Dissolution FlashChromatography Normal-Phase Flash Chromatography (Silica Gel, DCM/MeOH/TEA) Dissolution->FlashChromatography FractionCollection Fraction Collection (UV or TLC Monitoring) FlashChromatography->FractionCollection PurityAnalysis Purity Analysis (HPLC) FractionCollection->PurityAnalysis Impurities Impurities FractionCollection->Impurities PureProduct Pure this compound (>98%) PurityAnalysis->PureProduct

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Purification Components

Purification_Logic Analyte This compound (Primary Amine & Alcohol) Interaction Analyte-Stationary Phase Interaction Analyte->Interaction StationaryPhase Stationary Phase (Silica Gel - Acidic Silanols) StationaryPhase->Interaction MobilePhase Mobile Phase (DCM/MeOH) MobilePhase->Interaction Modifier Basic Modifier (Triethylamine) Modifier->Interaction Competes for Acidic Sites DesiredOutcome Improved Peak Shape & Resolution Interaction->DesiredOutcome

Caption: Key interactions in the chromatographic purification.

References

Application Notes and Protocols for Asymmetric Synthesis Using (3-Aminocyclobutyl)methanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereochemistry, chiral auxiliaries are essential tools temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] These auxiliaries introduce chirality, biasing the formation of one stereoisomer over another, and can be subsequently removed and ideally recycled.[1][2] Amino alcohols are a prominent class of precursors for chiral auxiliaries, often converted into rigid heterocyclic structures like oxazolidinones to impart high levels of stereocontrol in reactions such as asymmetric alkylations and aldol additions.[1][3]

Principle of Application

(3-Aminocyclobutyl)methanol can be converted into a rigid, fused oxazolidinone. This chiral auxiliary, when attached to a carbonyl compound, can effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. This steric hindrance is the basis for achieving high diastereoselectivity in the formation of new stereocenters. The general workflow for utilizing such a chiral auxiliary is depicted below.

Asymmetric Synthesis Workflow cluster_0 Step 1: Auxiliary Synthesis cluster_1 Step 2: Substrate Acylation cluster_2 Step 3: Diastereoselective Reaction cluster_3 Step 4: Auxiliary Cleavage Amino_Alcohol This compound Oxazolidinone Cyclobutane-fused Oxazolidinone Auxiliary Amino_Alcohol->Oxazolidinone Carbonyl source (e.g., Phosgene, CDI) N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone Base, Acyl source Acyl_Halide Acyl Halide/ Anhydride Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate LDA or BuLi Product Diastereomerically Enriched Product Enolate->Product Electrophile (e.g., R-X, Aldehyde) Final_Product Enantiomerically Pure Product Product->Final_Product Hydrolysis (e.g., LiOH/H2O2) Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary derived from an amino alcohol.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutane-Fused Oxazolidinone Chiral Auxiliary

This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound. The reaction proceeds via cyclization with a carbonylating agent.

Materials:

  • This compound

  • Carbonyldiimidazole (CDI) or Triphosgene

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M NaOH, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclobutane-fused oxazolidinone.

Protocol 2: Asymmetric Alkylation

This protocol details the N-acylation of the chiral auxiliary followed by diastereoselective alkylation of the resulting enolate.

Asymmetric_Alkylation_Workflow Start Cyclobutane-fused Oxazolidinone Acylation N-Acylation (n-BuLi, Acyl Chloride, THF, -78 °C) Start->Acylation N_Acyl_Imide N-Acyl Imide Acylation->N_Acyl_Imide Enolization Enolate Formation (LDA, THF, -78 °C) N_Acyl_Imide->Enolization Enolate Chiral Lithium Enolate Enolization->Enolate Alkylation Alkylation (Alkyl Halide, -78 °C to RT) Enolate->Alkylation Alkylated_Product Alkylated Imide Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylated_Product->Cleavage Final_Acid Chiral Carboxylic Acid Cleavage->Final_Acid Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for the asymmetric alkylation of an N-acyl oxazolidinone.

Materials:

  • Cyclobutane-fused oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide (or other alkyl halide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% solution)

Procedure:

A. N-Acylation:

  • Dissolve the cyclobutane-fused oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and quench with saturated NH₄Cl solution.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the N-propionyl imide by column chromatography.

B. Alkylation:

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • Add benzyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

C. Auxiliary Cleavage:

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).

  • Stir vigorously for 4-6 hours.

  • Quench the excess peroxide with sodium sulfite solution.

  • Separate the layers. The aqueous layer can be acidified to isolate the chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary.

Protocol 3: Asymmetric Aldol Reaction

This protocol outlines a boron-mediated asymmetric aldol reaction to form syn-aldol products with high diastereoselectivity.

Materials:

  • N-propionyl imide (from Protocol 2A)

  • Dibutylboron triflate (DBT)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde (or other aldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

Procedure:

  • Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add DBT (1.1 eq) dropwise, followed by DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 1 hour to form the boron enolate.

  • Cool the reaction back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Slowly add 30% aqueous hydrogen peroxide at 0 °C (Caution: exothermic) and stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify the syn-aldol adduct by column chromatography. Determine the diastereomeric excess by ¹H NMR or HPLC analysis.

Data Presentation

The following tables present hypothetical, yet representative, data for the asymmetric reactions based on typical results observed for analogous chiral auxiliaries.[3]

Table 1: Representative Data for Asymmetric Alkylation

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide92>98:2
2Allyl iodide88>97:3
3Methyl iodide95>95:5
4Ethyl iodide93>96:4

Table 2: Representative Data for Asymmetric Aldol Reaction

EntryAldehydeYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85>99:1
2Benzaldehyde89>98:2
3Propionaldehyde82>97:3
4Acetaldehyde78>95:5

This compound holds promise as a precursor for a novel chiral auxiliary for asymmetric synthesis. The protocols provided herein, based on well-established methodologies for similar structures, offer a robust starting point for researchers to explore its efficacy in controlling stereochemistry. The rigid cyclobutane framework, when converted to an oxazolidinone, is expected to provide high levels of diastereoselectivity in key carbon-carbon bond-forming reactions, making it a potentially valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries. Further experimental validation is required to determine the precise levels of stereocontrol and chemical yields achievable with this specific auxiliary.

References

A Practical Guide to the Biological Evaluation of (3-Aminocyclobutyl)methanol Analogs in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An advanced guide to the biological evaluation of (3-aminocyclobutyl)methanol analogs, providing detailed protocols and expert insights for researchers in drug discovery.

The this compound scaffold is a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over flat, aromatic rings, allowing for more precise spatial presentation of functional groups and exploration of novel chemical space. These bioisosteres of common pharmacophores, such as piperidines and pyrrolidines, have shown promise in developing selective modulators for challenging targets, particularly within the central nervous system (CNS). This guide provides a comprehensive, step-by-step framework for the biological evaluation of novel analogs derived from this scaffold, guiding researchers from initial screening to preclinical candidate selection.

Part 1: Initial In Vitro Profiling: Establishing a Foundation

The initial phase of evaluation is critical for establishing a compound's fundamental biological activity and therapeutic window. This stage focuses on assessing cytotoxicity and confirming on-target activity.

1.1. Cytotoxicity Assessment: The First Gatekeeper

Rationale: Before investing resources in more complex assays, it is essential to determine the concentration range at which a compound is non-toxic to cells. This establishes the upper concentration limit for subsequent in vitro experiments and flags compounds with nonspecific cytotoxicity, a common cause of failure in drug development. The MTT assay is a reliable, colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Plating: Seed a 96-well flat-bottom plate with a relevant cell line (e.g., HEK293 for general toxicity or a target-expressing line) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the this compound analogs in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent with the intended therapeutic application.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (IC₅₀).

1.2. Target Engagement & Potency Determination

Rationale: Once a non-toxic concentration range is established, the next step is to confirm that the analog interacts with its intended molecular target and to quantify its potency. For many CNS targets, such as transporters and receptors, radioligand binding assays are the gold standard for measuring binding affinity (Ki). This is often complemented by a functional assay to measure the compound's effect on target activity (e.g., inhibition of neurotransmitter uptake).

Example Application: Targeting the GABA Transporter 1 (GAT1)

The aminocyclobutyl scaffold can be considered a rigid analog of GABA. Therefore, its derivatives are promising candidates for targeting GABA transporters.

Protocol: GAT1 Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing human GAT1 or prepare them in-house.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 25 µL of the this compound analog at various concentrations.

    • 25 µL of a known GAT1 radioligand, such as [³H]-tiagabine, at a concentration near its Kd.

    • 50 µL of the GAT1-expressing membranes (typically 10-20 µg of protein).

    • For non-specific binding (NSB) control wells, add a high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine).

    • For total binding wells, add assay buffer instead of any competitor.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of the analog and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Functional [³H]-GABA Uptake Assay

  • Cell Plating: Plate GAT1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES) and pre-incubate with various concentrations of the test compound for 15-20 minutes at room temperature.

  • Initiate Uptake: Add a mixture of [³H]-GABA (final concentration ~10 nM) and unlabeled GABA to initiate the uptake reaction.

  • Incubation: Incubate for 10-20 minutes at room temperature. The short duration ensures measurement of the initial uptake rate.

  • Terminate Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to remove extracellular [³H]-GABA.

  • Cell Lysis: Lyse the cells with a scintillation-compatible lysis buffer.

  • Scintillation Counting: Transfer the lysate to a scintillation vial or plate and measure the radioactivity.

  • Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the analog to determine the functional IC₅₀.

Part 2: ADME & Pharmacokinetic Profiling: From In Vitro to In Vivo

A potent molecule is only useful if it can reach its target in the body. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo pharmacokinetic (PK) studies are essential to assess a compound's drug-like properties.

2.1. In Vitro ADME Assays

Rationale: This suite of assays predicts how a compound will behave in a biological system. Key parameters include metabolic stability (how quickly it's broken down), plasma protein binding (how much is free to act on the target), and permeability (its ability to cross biological membranes like the gut wall or the blood-brain barrier).

Summary of Key In Vitro ADME Assays

ParameterAssay DescriptionKey OutputDesired Outcome (for CNS drug)
Metabolic Stability Incubation of the compound with liver microsomes (containing metabolic enzymes) followed by LC-MS/MS analysis.Intrinsic Clearance, Half-life (t½)Low clearance, long half-life (>30 min)
Plasma Protein Binding Equilibrium dialysis is used to separate the free compound from the compound bound to plasma proteins.% Unbound (fu)Moderate to low binding (fu > 1%) to ensure sufficient free drug exposure.
Cell Permeability The Caco-2 cell monolayer model is used to assess transport across an intestinal epithelial barrier.Papp (A→B)High permeability (Papp > 10 x 10⁻⁶ cm/s) for oral absorption.
BBB Permeability An in vitro model using brain endothelial cells to predict a compound's ability to cross the blood-brain barrier.Efflux RatioLow efflux ratio (< 2-3) indicating it is not a P-gp substrate.

2.2. In Vivo Pharmacokinetic (PK) Studies

Rationale: Following promising in vitro data, in vivo PK studies in animal models (typically rodents) are performed to understand how the drug is absorbed, distributed, metabolized, and eliminated over time in a whole organism.

Protocol Outline: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at specific time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time and use software like Phoenix WinNonlin to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and bioavailability (%F).

Part 3: Data Integration and Candidate Selection

The final step involves integrating all the data to make an informed decision on which analog(s) to advance. A clear workflow and a comprehensive data summary are crucial.

Workflow for Biological Evaluation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: ADME & PK Profiling cluster_2 Phase 3: In Vivo Efficacy cluster_3 Decision A Library of Analogs B Cytotoxicity Assay (e.g., MTT) A->B C Primary Binding Assay (e.g., Radioligand) B->C Non-toxic analogs D Functional Assay (e.g., GABA Uptake) C->D Potent binders E In Vitro ADME Suite (Stability, PPB, Permeability) D->E Potent & efficacious in vitro F In Vivo PK Study (Rodent) E->F Good drug-like properties G Disease Model (e.g., Epilepsy, Neuropathic Pain) F->G Favorable PK profile H Lead Candidate Selection G->H Significant in vivo efficacy & safety

Caption: A decision-making workflow for advancing this compound analogs.

By systematically following this evaluation cascade, researchers can efficiently identify promising this compound analogs with the desired biological activity and drug-like properties, paving the way for further preclinical and clinical development.

Incorporating Aminocyclobutane Scaffolds into Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Strategic Value of the Aminocyclobutane Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the aminocyclobutane scaffold has emerged as a compelling structural motif. Its incorporation into bioactive molecules is a strategic choice driven by the unique three-dimensional geometry and electronic properties of the cyclobutane ring. Unlike flat aromatic systems, the puckered nature of the cyclobutane ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the replacement of more flexible linear alkyl chains or metabolically labile groups with a rigid cyclobutane core can significantly improve a compound's pharmacokinetic profile, including increased metabolic stability and reduced off-target toxicity.[2][3][4]

This guide provides an in-depth exploration of the practical considerations and experimental protocols for integrating aminocyclobutane scaffolds into drug candidates. We will delve into key synthetic strategies, offering detailed, step-by-step methodologies and the rationale behind experimental choices.

Physicochemical and Pharmacokinetic Advantages of Aminocyclobutane Scaffolds

The decision to incorporate a cyclobutane ring is often motivated by the desire to fine-tune a molecule's properties. Here, we compare the impact of this scaffold on key drug-like attributes.

Enhanced Metabolic Stability

One of the most significant advantages of the cyclobutane moiety is its ability to block sites of metabolic oxidation by cytochrome P450 (CYP) enzymes.[2] The rigid, sterically hindered nature of the ring can prevent enzymatic attack, thereby increasing the half-life of a drug. For instance, the replacement of a metabolically vulnerable tert-butyl group with a trifluoromethyl-cyclobutane analogue has been shown to modulate metabolic stability.[5]

Compound AnalogueModificationIntrinsic Clearance (CLint) (mg min⁻¹ µL⁻¹)[5]
TebutamParent Compound57
Tebutam Analoguetert-butyl group replaced with CF3-cyclobutane107
ButenafineParent Compound30
Butenafine Analoguetert-butyl group replaced with CF3-cyclobutane21
Table 1: Comparative Metabolic Stability Data.
Modulation of Physicochemical Properties

The introduction of a non-planar, sp3-rich cyclobutane scaffold can also favorably influence a molecule's physicochemical properties, such as solubility and lipophilicity.[2][6] These parameters are critical for oral bioavailability and overall drug efficacy.[7][8]

PropertyImpact of Cyclobutane ScaffoldRationale
Solubility Generally increasesThe 3D structure disrupts crystal lattice packing compared to planar aromatic rings.[2]
Lipophilicity (logP) Can be modulatedThe effect is dependent on the specific substitution pattern and context within the molecule.[5][6]
Table 2: Influence of Cyclobutane Scaffolds on Physicochemical Properties.

Synthetic Strategies and Protocols

The successful incorporation of aminocyclobutane scaffolds hinges on robust and versatile synthetic methodologies. Here, we detail key protocols for the synthesis of aminocyclobutane building blocks and their subsequent elaboration.

Key Intermediate: Cyclobutanone

Cyclobutanone is a versatile and indispensable intermediate for the synthesis of a wide array of aminocyclobutane derivatives.[5][9] Its strained four-membered ring imparts unique reactivity, allowing for a variety of transformations.[5]

This procedure provides a straightforward method to obtain cyclobutanone through an acid-catalyzed rearrangement of cyclopropylcarbinol, followed by oxidation.[9]

Materials:

  • Cyclopropylcarbinol

  • Concentrated Hydrochloric Acid

  • Oxalic Acid Dihydrate

  • Chromium Trioxide

  • Water

  • 2-L, three-necked, round-bottomed flask

  • Reflux condenser

  • Adjustable stillhead

Procedure:

  • In a 2-L, three-necked, round-bottomed flask equipped with a reflux condenser, combine 250 mL of water, 48 mL of concentrated hydrochloric acid, and 49.5 g of cyclopropylcarbinol.[9]

  • Reflux the mixture for approximately 100 minutes. The formation of cyclobutanol will be observed as it is only partially soluble in water.[9]

  • Cool the reaction mixture in an ice-salt bath to 10-15°C.

  • Add an additional 48 mL of concentrated hydrochloric acid in 200 mL of water and 440 g of oxalic acid dihydrate to the flask. Stir the heterogeneous mixture for about 15 minutes to saturate the solution with oxalic acid.[9]

  • Prepare a solution of 162 g of chromium trioxide in 250 mL of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 10°C and 15°C.[9]

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • The cyclobutanone product is isolated by steam distillation directly from the reaction mixture.[9]

  • The crude product is then purified by fractional distillation to yield pure cyclobutanone (bp 98–99°C).[9]

G Cyclopropylcarbinol Cyclopropylcarbinol Cyclobutanol Cyclobutanol (Intermediate) Cyclopropylcarbinol->Cyclobutanol HCl, Reflux Cyclobutanone Cyclobutanone (Product) Cyclobutanol->Cyclobutanone CrO3, Oxalic Acid

Caption: Synthesis of Cyclobutanone from Cyclopropylcarbinol.

[2+2] Photocycloaddition

The [2+2] photocycloaddition of olefins is a powerful and atom-economical method for the direct formation of cyclobutane rings, often with high regio- and stereoselectivity.[2][10][11] This reaction involves the light-induced cycloaddition of an excited-state alkene to a ground-state alkene.[12]

This protocol describes a catalyst-free method for the synthesis of cyclobutane bicyclic scaffolds using UVA light.[10]

Materials:

  • N-Alkyl maleimide

  • Alkene

  • Solvent (e.g., acetone, acetonitrile)

  • UVA LED lamp (370 nm)

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • In a Schlenk tube, dissolve the N-alkyl maleimide (1.0 equiv) and the alkene (2.0-5.0 equiv) in the chosen solvent.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Irradiate the reaction mixture with a 370 nm UVA LED lamp at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

G cluster_reactants Reactants Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition N_Alkyl_Maleimide N-Alkyl Maleimide Irradiation UVA Irradiation (370 nm) N_Alkyl_Maleimide->Irradiation Excited_State Excited Triplet State of Maleimide Irradiation->Excited_State Excited_State->Cycloaddition Product Cyclobutane Adduct Cycloaddition->Product

Caption: Workflow for [2+2] Photocycloaddition.

Functionalization of the Aminocyclobutane Scaffold

Once the aminocyclobutane core is synthesized, it can be further functionalized to incorporate desired pharmacophores. Amide and sulfonamide formations are common and crucial transformations in drug discovery.

Protocol 3: Amide Coupling of Aminocyclobutanes

This protocol details a general procedure for the formation of an amide bond between an aminocyclobutane derivative and a carboxylic acid using a standard coupling reagent.[13][14]

Materials:

  • Aminocyclobutane derivative (or its hydrochloride salt)

  • Carboxylic acid

  • Coupling reagent (e.g., HBTU, HATU, or EDC·HCl)

  • Additive (e.g., HOBt, if using EDC·HCl)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv), coupling reagent (1.1 equiv), and additive (if applicable, 1.1 equiv) in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the aminocyclobutane derivative (1.0 equiv) to the reaction mixture, followed by the base (2.0-3.0 equiv).

  • Stir the reaction at room temperature for 2-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Sulfonamide Synthesis from Aminocyclobutanes

This protocol describes the reaction of an aminocyclobutane with a sulfonyl chloride to form a sulfonamide, a common functional group in many therapeutic agents.[15][16]

Materials:

  • Aminocyclobutane derivative

  • Sulfonyl chloride

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., DCM or THF)

  • 3 Å molecular sieves (optional)

Procedure:

  • To a solution of the aminocyclobutane derivative (1.0 equiv) in the anhydrous solvent, add the base (1.2-1.5 equiv).

  • If desired, add a spatula of 3 Å molecular sieves.

  • Cool the mixture to 0°C in an ice bath.

  • Add the sulfonyl chloride (1.1-1.2 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Filter the reaction mixture (if molecular sieves were used) and partition the filtrate between an organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The aminocyclobutane scaffold offers a powerful tool for medicinal chemists to address some of the most pressing challenges in drug discovery, including metabolic instability and the need for greater target selectivity. The synthetic protocols outlined in this guide provide a practical framework for the incorporation of this valuable motif into bioactive molecules. By understanding the unique properties of the cyclobutane ring and employing robust synthetic strategies, researchers can unlock new avenues for the development of next-generation therapeutics.

References

The Role of (3-Aminocyclobutyl)methanol in the Synthesis of Novel Integrin Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of cyclobutane scaffolds in the synthesis of integrin antagonists, with a specific focus on the potential utility of (3-Aminocyclobutyl)methanol as a key building block. While direct literature detailing the use of this compound in this specific context is limited, this guide offers detailed protocols for the synthesis of related cyclobutane-based integrin antagonists and proposes a scientifically grounded, hypothetical pathway for the incorporation of this compound.

Introduction to Integrin Antagonists and the Cyclobutane Scaffold

Integrins are a family of transmembrane cell adhesion receptors that play a crucial role in cell-matrix and cell-cell interactions. They are involved in a myriad of physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins, and molecules that mimic this sequence can act as antagonists, blocking integrin signaling.

The development of small-molecule integrin antagonists is a significant area of research in drug discovery. The cyclobutane ring has emerged as a valuable scaffold for the design of these antagonists. Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, mimicking the RGD binding motif and leading to high-affinity binding to integrin receptors.

Generalized Synthesis of a Cyclobutane-Based Integrin Antagonist

Experimental Workflow for a Cyclobutane-Based Integrin Antagonist

G cluster_0 Step 1: Synthesis of Cyclobutane Core cluster_1 Step 2: Introduction of Arginine Mimetic cluster_2 Step 3: Introduction of Aspartic Acid Mimetic A Starting Materials (e.g., Protected Aldehyde) B [2+2] Cycloaddition A->B C Functional Group Manipulation B->C D Protected Cyclobutane Intermediate C->D E Deprotection D->E F Coupling with Arginine Mimetic Precursor E->F G Cyclobutane with Arginine Mimetic F->G H Hydrolysis of Ester G->H I Amide Coupling with Aspartic Acid Mimetic H->I J Final Integrin Antagonist I->J

Caption: Generalized workflow for the synthesis of a cyclobutane-based integrin antagonist.

Key Experimental Protocols

Protocol 1: Synthesis of the Cyclobutane Core

This protocol describes the synthesis of a functionalized cyclobutane intermediate, which serves as the central scaffold.

Reagents and Materials
Protected aldehyde (e.g., N-Phthaloyl protected amino aldehyde)
Alkene (e.g., Methyl acrylate)
Base (e.g., Diethylamine, K₂CO₃)
Solvent (e.g., Acetonitrile)
Hydrogenation catalyst (e.g., Pd/C)
Hydrogen source (e.g., H₂ gas)

Procedure:

  • To a solution of the protected aldehyde (1.0 eq) in acetonitrile, add the base (2.0 eq).

  • Add the alkene (2.0 eq) and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting cyclobutene intermediate by flash column chromatography.

  • Dissolve the purified cyclobutene in a suitable solvent (e.g., methanol) and add the hydrogenation catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the solvent to yield the protected cyclobutane intermediate.

Protocol 2: Amide Coupling to Introduce Aspartic Acid Mimetic

This protocol details the coupling of the cyclobutane intermediate with an aspartic acid mimetic.

Reagents and Materials
Cyclobutane intermediate with a carboxylic acid group
Aspartic acid mimetic (e.g., a protected β-amino acid ester)
Coupling agent (e.g., HATU, HOBt/EDC)
Base (e.g., DIPEA)
Solvent (e.g., DMF)

Procedure:

  • Dissolve the cyclobutane carboxylic acid intermediate (1.0 eq) in DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq) and stir for 10 minutes at room temperature.

  • Add the aspartic acid mimetic (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final integrin antagonist.

The Potential of this compound as a Building Block

This compound is a bifunctional molecule containing a primary amine and a primary alcohol on a cyclobutane scaffold. This unique structure makes it an attractive starting material for the synthesis of diverse chemical libraries, including potential integrin antagonists. The amino group can be functionalized to introduce an arginine mimetic, while the methanol group can be oxidized to a carboxylic acid to allow for the coupling of an aspartic acid mimetic.

Proposed Synthetic Route Utilizing this compound

The following is a hypothetical, yet scientifically plausible, synthetic scheme for the preparation of an integrin antagonist starting from this compound.

Disclaimer: This proposed pathway is for illustrative purposes and has not been experimentally validated based on the available literature.

G cluster_0 Step 1: Protection and Functionalization cluster_1 Step 2: Introduction of Aspartic Acid Mimetic cluster_2 Step 3: Introduction of Arginine Mimetic A This compound B N-Protection (e.g., Boc) A->B C N-Boc-(3-aminocyclobutyl)methanol B->C D Oxidation of Alcohol (e.g., TEMPO, PCC) C->D E N-Boc-3-aminocyclobutane- carboxylic acid D->E F Amide Coupling with Aspartic Acid Mimetic E->F G Protected Di-peptide Mimetic F->G H N-Deprotection (e.g., TFA) G->H I Coupling with Arginine Mimetic Precursor H->I J Final Integrin Antagonist I->J

Caption: Proposed synthetic pathway for an integrin antagonist from this compound.

Conceptual Protocol for the Proposed Synthesis

Step 1: Synthesis of N-Boc-3-aminocyclobutanecarboxylic acid

  • Protect the amino group of this compound with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Oxidize the primary alcohol of the N-protected intermediate to a carboxylic acid using an appropriate oxidizing agent, for instance, TEMPO-catalyzed oxidation or Jones oxidation.

Step 2: Coupling with Aspartic Acid Mimetic

  • Couple the resulting N-Boc-3-aminocyclobutanecarboxylic acid with a protected aspartic acid mimetic (e.g., a β-alanine ester) using standard peptide coupling reagents as described in Protocol 2.

Step 3: Final Assembly

  • Remove the Boc protecting group from the cyclobutane nitrogen using an acid such as trifluoroacetic acid (TFA).

  • Couple the deprotected amine with a suitable arginine mimetic precursor (e.g., a protected guanidinylating agent or a heterocyclic moiety that mimics the guanidinium group) to yield the final integrin antagonist.

Integrin Signaling and Antagonist Mechanism of Action

Integrin antagonists function by competitively binding to the RGD-binding site on the integrin receptor, thereby preventing the binding of natural ligands like fibronectin and vitronectin. This blockage inhibits downstream signaling pathways that are crucial for cell adhesion, migration, and proliferation.

G cluster_0 Integrin Signaling cluster_1 Antagonist Action A Extracellular Matrix (e.g., Fibronectin) B Integrin Receptor (e.g., αvβ3) A->B C Focal Adhesion Kinase (FAK) B->C H Blockage of Ligand Binding B->H D Downstream Signaling (e.g., MAPK, PI3K/Akt) C->D E Cell Adhesion, Migration, Proliferation D->E F Integrin Antagonist (RGD Mimetic) G Binding to Integrin F->G G->H I Inhibition of Downstream Signaling H->I J Therapeutic Effect (e.g., Anti-angiogenesis) I->J

Caption: Simplified signaling pathway of integrins and the mechanism of action of their antagonists.

Summary and Future Directions

The cyclobutane scaffold is a validated and promising platform for the design of potent and selective integrin antagonists. While the direct application of this compound in this field is not yet documented in readily accessible literature, its chemical structure suggests it is a viable and potentially valuable starting material. The proposed synthetic route provides a conceptual framework for its utilization.

Future research in this area could focus on the experimental validation of the proposed synthetic pathway and the evaluation of the resulting integrin antagonists for their biological activity. The exploration of different isomers of this compound could also lead to the discovery of antagonists with improved potency and selectivity. The development of efficient and scalable synthetic routes to such compounds will be crucial for their advancement as potential therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and overcome common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can not only follow protocols but also make informed decisions to adapt and improve them.

Introduction to the Synthesis of this compound

This compound is a key structural motif in numerous pharmaceutical compounds. Its synthesis, while conceptually straightforward, presents several challenges inherent to cyclobutane chemistry, including ring strain and the control of stereochemistry.[1] The most common synthetic strategies involve the functionalization of a pre-existing cyclobutane ring. This guide will focus on two primary synthetic routes:

  • Route 1: The direct reduction of 3-aminocyclobutanecarboxylic acid.

  • Route 2: A two-step sequence starting from 3-oxocyclobutanecarboxylic acid, involving reductive amination followed by reduction of the carboxylic acid.

Each route has its own set of advantages and potential pitfalls. This guide will help you navigate these to achieve optimal yields and purity.

Visualizing the Synthetic Pathways

To provide a clear overview, the two primary synthetic routes are outlined below.

Synthetic Routes to this compound cluster_0 Route 1: Direct Reduction cluster_1 Route 2: Reductive Amination & Reduction 3-Aminocyclobutanecarboxylic Acid 3-Aminocyclobutanecarboxylic Acid LiAlH4 / THF LiAlH4 / THF 3-Aminocyclobutanecarboxylic Acid->LiAlH4 / THF  Reduction This compound This compound LiAlH4 / THF->this compound 3-Oxocyclobutanecarboxylic Acid 3-Oxocyclobutanecarboxylic Acid Reductive Amination Reductive Amination 3-Oxocyclobutanecarboxylic Acid->Reductive Amination NH3, Reducing Agent (e.g., NaBH3CN) Intermediate Amine 3-Aminocyclobutanecarboxylic Acid Intermediate Reductive Amination->Intermediate Amine Reduction_2 Reduction Intermediate Amine->Reduction_2 LiAlH4 / THF Final_Product_2 This compound Reduction_2->Final_Product_2

Caption: Synthetic routes to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Route 1: Direct Reduction of 3-Aminocyclobutanecarboxylic Acid

Q1: My yield is consistently low when reducing 3-aminocyclobutanecarboxylic acid with LiAlH₄. What are the likely causes?

A1: Low yields in this reduction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: The amino acid has both a carboxylic acid and an amine group, both of which can react with LiAlH₄. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, consuming one equivalent of LiAlH₄. Subsequently, the reduction of the carboxylate requires another equivalent. Therefore, at least two equivalents of LiAlH₄ are necessary. It is common to use a significant excess (3-4 equivalents) to ensure the reaction goes to completion.

    • Reaction Time and Temperature: While the initial acid-base reaction is rapid, the reduction of the resulting carboxylate can be sluggish. Ensure the reaction is refluxed for an adequate period (typically 12-24 hours) to drive it to completion.[2]

  • Workup Issues:

    • Improper Quenching: The quenching of excess LiAlH₄ is a critical step. A common and effective method is the Fieser workup, which involves the sequential addition of water, 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered.[2] An improper quench can lead to the formation of a gelatinous aluminum hydroxide precipitate that entraps the product, making extraction difficult and significantly lowering the isolated yield.

    • Product Solubility: this compound is a polar molecule and may have some solubility in the aqueous layer during workup. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Starting Material Quality:

    • Purity: Ensure your starting 3-aminocyclobutanecarboxylic acid is pure and dry. Any impurities can interfere with the reaction.

    • Moisture: LiAlH₄ reacts violently with water.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The THF solvent must be anhydrous.

Q2: I am observing the formation of multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Besides the desired product and unreacted starting material, several side products can form:

  • Aldehyde Intermediate: Although the reduction of the aldehyde intermediate to the alcohol is generally fast, it is possible to have trace amounts, especially if the reaction is not complete.[3]

  • Over-reduction Products: While less common with LiAlH₄, highly forcing conditions could potentially lead to ring-opening or other degradation pathways, though this is less likely for a simple amino alcohol.

  • Complexes with Aluminum Salts: Incomplete hydrolysis during workup can leave the product complexed with aluminum salts, leading to streaking or multiple spots on the TLC plate.

Q3: How can I effectively monitor the progress of the reaction?

A3: Monitoring the reaction can be challenging due to the non-UV active nature of the starting material and product.

  • TLC with Staining: Use a silica gel TLC plate and visualize with a potassium permanganate stain or ninhydrin stain. The starting material (an amino acid) and the product (an amino alcohol) will both be visible with these stains, but should have different Rf values.

  • LC-MS: If available, LC-MS is an excellent tool to monitor the disappearance of the starting material and the appearance of the product.

Route 2: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid followed by Reduction

Q1: The initial reductive amination of 3-oxocyclobutanecarboxylic acid is not working well. What should I check?

A1: Reductive amination is a powerful transformation, but its success hinges on several factors:

  • pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out in a weakly acidic medium (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.[4] If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated. Acetic acid is a common additive to achieve the optimal pH.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination because they are less reactive towards the ketone starting material at the optimal pH for imine formation.[5] This selectivity is crucial for a one-pot procedure. NaBH₄ can also be used, but it may reduce the ketone before imine formation is complete, leading to the formation of 3-hydroxycyclobutanecarboxylic acid as a side product.[5]

  • Imine Formation: Ensure that the imine has sufficient time to form before the reduction step. This can often be monitored by NMR, as the imine proton has a distinct chemical shift.[6] In some cases, pre-forming the imine before adding the reducing agent can improve yields.[6]

Q2: I am struggling to separate the cis and trans isomers of this compound. What purification strategies are effective?

A2: The separation of cis and trans isomers of substituted cyclobutanes can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. The choice of eluent system is critical. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking) may be necessary.

  • Crystallization: In some cases, fractional crystallization of the free base or a salt (e.g., hydrochloride salt) can be used to separate the isomers.[2] This is often dependent on the specific properties of the isomers and may require some experimentation to find a suitable solvent system.

  • Preparative HPLC: For high-purity samples, preparative HPLC on a suitable stationary phase can be an effective, albeit more expensive, option.

Experimental Protocols

Protocol 1: Reduction of 3-Aminocyclobutanecarboxylic Acid with LiAlH₄

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of LiAlH₄: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 3.0 equivalents) portion-wise to the THF.

  • Addition of Amino Acid: Dissolve 3-aminocyclobutanecarboxylic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 16-24 hours.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Workup: Stir the resulting mixture at room temperature for 1 hour. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.

  • Extraction and Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify by column chromatography on silica gel.

Protocol 2: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This protocol provides a general procedure for the first step of Route 2.

  • Imine Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 equivalent) in methanol, add ammonium acetate (5-10 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of dilute HCl. Extract the aqueous layer with an organic solvent to remove any unreacted starting material. Basify the aqueous layer with NaOH and extract the product into an organic solvent. Dry the organic layer, filter, and concentrate to yield the crude 3-aminocyclobutanecarboxylic acid, which can then be reduced as described in Protocol 1.

Data Summary

The following table provides a general comparison of the two synthetic routes. Note that yields are highly dependent on the specific reaction conditions and scale.

FeatureRoute 1: Direct ReductionRoute 2: Reductive Amination & Reduction
Starting Material 3-Aminocyclobutanecarboxylic acid3-Oxocyclobutanecarboxylic acid
Number of Steps 12
Key Reagents LiAlH₄NH₃ source, NaBH₃CN, LiAlH₄
Typical Yield 60-80%50-70% (over two steps)
Key Challenges Handling of LiAlH₄, workuppH control, isomer separation

Logical Troubleshooting Workflow

When encountering issues with your synthesis, a systematic approach is key. The following diagram illustrates a logical workflow for troubleshooting.

Troubleshooting Workflow Start Start Low_Yield Low or No Product Yield Start->Low_Yield Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Check_Conditions->Analyze_Crude Analyze_Crude->Check_Reagents No Product Observed Impure_Product Impure Product Analyze_Crude->Impure_Product Product Observed Optimize_Purification Optimize Purification Method (Chromatography, Crystallization) Impure_Product->Optimize_Purification Identify_Byproducts Identify Byproducts Optimize_Purification->Identify_Byproducts Success Success Optimize_Purification->Success Pure Product Obtained Modify_Conditions Modify Reaction Conditions to Minimize Side Reactions Identify_Byproducts->Modify_Conditions Modify_Conditions->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: (3-Aminocyclobutyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminocyclobutyl)methanol. The following information addresses common byproducts and issues encountered during reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound possesses two primary reactive sites: a primary amine and a primary alcohol. Therefore, the most common reactions involve selective modification of one or both of these functional groups. These include:

  • N-Acylation: Formation of an amide bond by reacting the amino group with an acylating agent (e.g., acyl chlorides, anhydrides).

  • N-Alkylation: Formation of a secondary or tertiary amine by reacting the amino group with an alkylating agent (e.g., alkyl halides).

  • O-Acylation: Formation of an ester by reacting the hydroxyl group with an acylating agent.

  • O-Alkylation: Formation of an ether by reacting the hydroxyl group with an alkylating agent.

  • Reactions involving the cyclobutane ring: Under certain conditions, particularly with strong acids or in the presence of nitrous acid, the cyclobutane ring can undergo rearrangement.

Q2: I am performing an N-acylation reaction. What are the likely byproducts I might observe?

A2: In N-acylation reactions of this compound, the primary byproduct of concern is the corresponding O-acylated product. The formation of this byproduct is due to the competing acylation of the hydroxyl group. The ratio of N- to O-acylation depends on the reaction conditions. Additionally, if an excess of the acylating agent is used, di-acylation (both N- and O-acylation) can occur.

Q3: How can I minimize the formation of the O-acylated byproduct during N-acylation?

A3: To favor N-acylation over O-acylation, consider the following strategies:

  • Choice of Reaction Conditions: The Schotten-Baumann reaction, which uses an acyl chloride or anhydride in the presence of an aqueous base, generally favors N-acylation due to the higher nucleophilicity of the amine compared to the alcohol.

  • Use of Protecting Groups: While more synthetically intensive, protecting the alcohol as a silyl ether or another suitable protecting group prior to N-acylation will prevent O-acylation. The protecting group can then be removed in a subsequent step.

  • Control of Stoichiometry: Careful control of the stoichiometry of the acylating agent can help to minimize di-acylation.

Q4: During an N-alkylation with an alkyl halide, my reaction is showing multiple products. What are these likely to be?

A4: A common issue in the N-alkylation of primary amines is over-alkylation. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine. Therefore, your product mixture likely contains the desired mono-alkylated product, the di-alkylated byproduct, and unreacted starting material.

Troubleshooting Guides

Problem 1: Low Yield of Desired N-Acyl Product and Presence of a Major Impurity

Symptoms:

  • TLC or LC-MS analysis shows a significant peak in addition to the desired product and starting material.

  • The impurity has a similar molecular weight to the desired product.

  • NMR analysis of the crude product shows signals consistent with an ester functional group.

Possible Cause:

  • O-Acylation: The hydroxyl group has been acylated instead of, or in addition to, the amino group.

Troubleshooting Steps:

StepActionRationale
1Modify Reaction Conditions Switch to Schotten-Baumann conditions (e.g., acyl chloride with aqueous NaOH or pyridine). The higher nucleophilicity of the amine in aqueous base promotes N-acylation.
2Adjust Temperature Run the reaction at a lower temperature. This can sometimes increase the selectivity for the more reactive amine.
3Protect the Hydroxyl Group Before acylation, protect the alcohol (e.g., as a TBDMS ether). This will ensure exclusive N-acylation.
4Purification Strategy If O-acylation cannot be completely avoided, the two isomers can often be separated by column chromatography on silica gel.

Quantitative Data on Selectivity (Illustrative Example for a generic amino alcohol):

Reaction ConditionsN-Acylation Yield (%)O-Acylation Yield (%)
Acyl chloride, triethylamine, CH₂Cl₂, 25°C7025
Acyl chloride, aq. NaOH, CH₂Cl₂, 0-25°C>95<5

Note: These are representative yields and will vary depending on the specific substrates and reagents used.

Problem 2: Formation of Multiple Higher Molecular Weight Byproducts in N-Alkylation

Symptoms:

  • Mass spectrometry analysis of the reaction mixture shows peaks corresponding to the desired mono-alkylated product, as well as a di-alkylated product.

  • The reaction does not go to completion, even with excess alkylating agent.

Possible Cause:

  • Over-alkylation: The product of the initial N-alkylation (a secondary amine) is further alkylated to a tertiary amine.

Troubleshooting Steps:

StepActionRationale
1Use Excess Amine Use a significant excess (3-5 equivalents) of this compound relative to the alkylating agent. This statistically favors the alkylation of the primary amine.
2Slow Addition of Alkylating Agent Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, reducing the chance of the product reacting further.
3Consider Reductive Amination As an alternative to direct alkylation, consider reductive amination with an appropriate aldehyde or ketone. This method often provides better control over mono-alkylation.

Illustrative Reaction Scheme for Over-alkylation:

G A This compound (Primary Amine) B Mono-alkylated Product (Secondary Amine) A->B + R-X C Di-alkylated Byproduct (Tertiary Amine) B->C + R-X RX Alkylating Agent (R-X)

Caption: Pathway of N-alkylation and over-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Acylation under Schotten-Baumann Conditions

  • Dissolve this compound (1.0 eq) in a biphasic solvent system of dichloromethane (or another suitable organic solvent) and aqueous sodium hydroxide solution (e.g., 2 M).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude N-acylated product.

  • Purify by column chromatography or recrystallization as needed.

Workflow for N-Acylation Troubleshooting:

G start Start N-Acylation Reaction check_purity Analyze Crude Product (TLC, LC-MS) start->check_purity low_selectivity Significant O-Acylation Byproduct Detected check_purity->low_selectivity No high_selectivity High Purity of N-Acyl Product check_purity->high_selectivity Yes troubleshoot Troubleshooting Options low_selectivity->troubleshoot end Purify Product high_selectivity->end option1 Switch to Schotten-Baumann Conditions troubleshoot->option1 option2 Protect Hydroxyl Group troubleshoot->option2 option3 Optimize Stoichiometry troubleshoot->option3 option1->start option2->start option3->start

Caption: Troubleshooting workflow for N-acylation reactions.

Technical Support Center: Purification of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (3-Aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in obtaining high-purity this compound, a critical building block in modern medicinal chemistry.

Troubleshooting Guide: Navigating the Path to Purity

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: My final product is a mixture of cis and trans isomers. How can I separate them?

Q: I've synthesized this compound, but my NMR and GC-MS analyses show a mixture of cis and trans diastereomers. What is the most effective way to isolate the desired isomer?

A: The presence of both cis and trans isomers is a common challenge in the synthesis of substituted cyclobutane rings. The relative ratio of these isomers is often dictated by the synthetic route and reaction conditions. Separation can be achieved through several methods, with the choice depending on the scale of your synthesis and the physical properties of the isomers.

Underlying Cause: The stereochemical outcome of reactions on cyclic systems can be difficult to control. For instance, the reduction of a 3-aminocyclobutanecarboxylic acid or a related ketone can lead to a mixture of diastereomers due to the non-selective approach of the reducing agent to the planar carbonyl or the developing stereocenter.[1]

Recommended Solutions:

  • Fractional Crystallization of the Hydrochloride Salt: This is often the most practical method for large-scale purification. The hydrochloride salts of the cis and trans isomers will likely have different crystal lattice energies and, consequently, different solubilities in various solvent systems.[2]

    • Protocol for Fractional Crystallization:

      • Dissolve the mixture of cis and trans-(3-Aminocyclobutyl)methanol in a minimal amount of a suitable hot solvent. Anhydrous ethanol or isopropanol are good starting points.[3]

      • Slowly cool the solution to room temperature, and then further to 0-4°C.

      • The less soluble diastereomeric salt should precipitate out. Collect the crystals by filtration.

      • Analyze the purity of the crystals and the mother liquor by a suitable analytical method (e.g., chiral HPLC or GC-MS after derivatization).

      • Further recrystallization of the obtained solid may be necessary to achieve the desired purity. The mother liquor, enriched in the more soluble isomer, can be concentrated and subjected to further crystallization attempts or chromatographic purification.

  • Preparative Chromatography: For smaller scales or when crystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can be employed.

    • Flash Chromatography on Amine-Functionalized Silica: Due to the basic nature of the amino group, standard silica gel can lead to poor separation and tailing. Using an amine-functionalized stationary phase can significantly improve the purification of organic amines.[4]

    • Chiral HPLC: If you are dealing with enantiomers of a specific diastereomer (e.g., resolving (1R,3R) from (1S,3S)), a chiral stationary phase is necessary. Polysaccharide-based chiral columns are often effective for the separation of amino alcohols.[5]

Data Presentation: Comparison of Purification Strategies

Method Scale Advantages Disadvantages
Fractional Crystallization LargeCost-effective, scalableDependent on significant solubility differences, can be time-consuming
Flash Chromatography Small to MediumFaster than crystallization, good for isomer separationCan be costly for large scale, potential for product loss on the column
Preparative HPLC SmallHigh resolution, excellent for difficult separationsExpensive, requires specialized equipment, limited sample loading
Issue 2: My purified this compound contains residual starting materials.

Q: After purification, I still detect the starting material (e.g., 3-oxocyclobutanecarboxylic acid or a protected derivative) in my product. How can I remove these impurities?

A: The presence of unreacted starting materials is a common issue, often due to incomplete reactions. The purification strategy will depend on the chemical properties of the starting material relative to your product.

Underlying Cause: Incomplete reaction is the primary cause. This could be due to insufficient reaction time, temperature, or reagent stoichiometry.

Recommended Solutions:

  • Acid-Base Extraction: If the starting material has a different pKa than your product, a liquid-liquid extraction can be an effective purification step. For example, if your starting material is a carboxylic acid and your product is the amino alcohol, you can dissolve the crude mixture in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic starting material.

  • Column Chromatography: If extraction is not feasible, column chromatography is a reliable method. Given the polar nature of this compound, a normal phase separation on silica gel with a polar eluent system (e.g., Dichloromethane/Methanol with a small amount of triethylamine to suppress tailing) can be effective.[4]

Experimental Workflow: Purification via Column Chromatography

Caption: Workflow for purification by column chromatography.

Issue 3: I am struggling with the chiral separation of enantiomers.

Q: I need to resolve the enantiomers of this compound. What is the best approach for this?

A: The resolution of enantiomers is a critical step in the synthesis of many active pharmaceutical ingredients. For amino alcohols like this compound, several strategies can be employed.

Underlying Cause: Enantiomers have identical physical properties in an achiral environment, making their separation challenging without the use of a chiral auxiliary or a chiral stationary phase.

Recommended Solutions:

  • Diastereomeric Salt Formation and Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[6]

    • Common Chiral Resolving Agents for Amines:

      • (R)-(-)-Mandelic acid

      • (S)-(+)-Mandelic acid

      • (+)-Tartaric acid

      • (-)-Tartaric acid

      • (+)-Camphorsulfonic acid

  • Chiral HPLC: This is a powerful analytical and preparative technique for enantiomeric separation.

    • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often successful for separating amino alcohols.[5]

    • Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[7] This is particularly useful for analytical purposes where a chromophore is introduced for UV detection.

Experimental Protocol: Chiral HPLC Method Development (Indirect)

  • Derivatization: React this compound with a chiral derivatizing agent such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a similar reagent that introduces a UV-active group.

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point.[7]

  • Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 254 nm).

  • Optimization: Adjust the gradient, flow rate, and temperature to achieve baseline separation of the diastereomers.

Logical Relationship: Chiral Purification Strategy

G Racemic_Mixture Racemic this compound Chiral_Resolution Chiral Resolution Method Racemic_Mixture->Chiral_Resolution Diastereomeric_Salt Diastereomeric Salt Formation Chiral_Resolution->Diastereomeric_Salt Classical Chiral_Chromatography Chiral Chromatography Chiral_Resolution->Chiral_Chromatography Modern Crystallization Fractional Crystallization Diastereomeric_Salt->Crystallization Analytical_HPLC Analytical Chiral HPLC Chiral_Chromatography->Analytical_HPLC Analysis Preparative_HPLC Preparative Chiral HPLC Chiral_Chromatography->Preparative_HPLC Purification Separated_Salts Separated Diastereomeric Salts Crystallization->Separated_Salts Liberation Liberation of Amine Separated_Salts->Liberation Pure_Enantiomers Pure Enantiomers Liberation->Pure_Enantiomers Preparative_HPLC->Pure_Enantiomers

References

Preventing racemization during (3-Aminocyclobutyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (3-Aminocyclobutyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high stereochemical purity during the synthesis of this important building block.

Troubleshooting Guide: Preventing Racemization

Racemization, the formation of an equal mixture of enantiomers from a single chiral starting material or intermediate, is a critical challenge in the synthesis of enantiopure compounds like this compound. This guide will help you identify potential causes of racemization and provide solutions to maintain the stereochemical integrity of your product.

Problem: Low Enantiomeric Excess (ee) in the Final Product

Possible Cause 1: Racemization during the reduction of the carbonyl group.

If your synthesis involves the reduction of a carbonyl group, such as in a 3-aminocyclobutanone derivative, the conditions of the reduction can significantly impact the stereochemical outcome.

  • Harsh Reducing Agents: The use of harsh reducing agents or high reaction temperatures can lead to epimerization at the carbon atom bearing the amino group, especially if the amino group is not appropriately protected.

  • Mechanism: The mechanism of reduction can influence stereoselectivity. For instance, a dissolving metal reduction might proceed through radical intermediates that can racemize.

Solutions:

  • Mild Reducing Agents: Employ milder and more stereoselective reducing agents. For the reduction of a ketone to an alcohol, consider using sodium borohydride (NaBH₄) at low temperatures.

  • Protecting Groups: Ensure the amino group is protected with a suitable bulky protecting group (e.g., Boc, Cbz) to sterically hinder non-selective attack of the reducing agent and prevent potential side reactions.

  • Catalytic Asymmetric Hydrogenation: For a more controlled reduction, consider catalytic asymmetric hydrogenation using a chiral catalyst.

Problem: Racemization during functional group manipulations.

Chemical transformations following the establishment of the chiral centers can sometimes lead to a loss of enantiomeric purity.

Possible Cause 2: Epimerization under acidic or basic conditions.

The proton on the carbon atom bearing the amino group can be acidic, and its removal under basic conditions can lead to the formation of a planar enolate or a related achiral intermediate, resulting in racemization. Similarly, acidic conditions can sometimes facilitate racemization.

Solutions:

  • pH Control: Carefully control the pH during all reaction, work-up, and purification steps. Avoid prolonged exposure to strong acids or bases.

  • Protecting Groups: Utilize protecting groups for both the amino and hydroxyl functionalities to prevent their participation in side reactions that could lead to racemization. Urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[1]

  • Temperature Control: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate.

Problem: Racemization during purification.

The purification process itself can be a source of racemization if not carefully controlled.

Possible Cause 3: Acidic silica gel in chromatography.

Standard silica gel is acidic and can cause racemization of sensitive compounds, particularly those with basic amino groups.

Solutions:

  • Neutralized Silica Gel: Use silica gel that has been neutralized with a base, such as triethylamine, before performing column chromatography.

  • Alternative Purification Methods: Consider alternative purification methods such as crystallization or chromatography on a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically pure this compound?

A1: There are two main strategies:

  • Asymmetric Synthesis: This involves using a chiral starting material, a chiral auxiliary, or a chiral catalyst to introduce the desired stereochemistry during the synthesis.

  • Chiral Resolution: This involves synthesizing a racemic mixture of this compound and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation through crystallization.

Q2: I am synthesizing this compound from a 3-oxocyclobutanecarboxylic acid derivative. At which step is racemization most likely to occur?

A2: The most critical step for controlling stereochemistry in this route is the reduction of the ketone. The stereoselectivity of this reduction will determine the relative orientation of the hydroxyl and amino groups (cis or trans). Subsequent reduction of the carboxylic acid to the alcohol should not affect the existing stereocenters if performed under appropriate conditions.

Q3: Can I use an enzymatic method to improve the enantioselectivity of my synthesis?

A3: Yes, biocatalysis can be a powerful tool. You could consider:

  • Enzymatic Kinetic Resolution: Using a lipase to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated and unreacted enantiomers.

  • Asymmetric Bioreduction: Employing a ketoreductase (KRED) enzyme for the stereoselective reduction of a 3-aminocyclobutanone precursor to the desired alcohol stereoisomer.

Q4: How can I determine the enantiomeric excess (ee%) of my this compound sample?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a column with a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.

Experimental Protocols

The following is a representative, detailed protocol for the synthesis of enantiomerically enriched cis-(3-Aminocyclobutyl)methanol via a stereoselective reduction approach, inspired by the synthesis of analogous aminocyclohexanols.

Protocol 1: Synthesis of cis-(3-((S)-1-Phenylethyl)aminocyclobutyl)methanol

This protocol utilizes a chiral auxiliary, (S)-α-methylbenzylamine, to introduce stereocontrol during the synthesis.

Step 1: Synthesis of (S)-3-((1-Phenylethyl)amino)cyclobutan-1-one

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in toluene, add (S)-α-methylbenzylamine (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting β-enaminoketone can be purified by column chromatography.

Step 2: Diastereoselective Reduction of the Carbonyl Group

  • Dissolve the enaminoketone from Step 1 in a mixture of THF and isopropyl alcohol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric mixture of the resulting amino alcohol can be separated by column chromatography to isolate the desired cis-isomer.

Step 3: Reduction of the Carboxylic Acid

  • The isolated cis-amino alcohol from Step 2 is then subjected to a reduction of the carboxylic acid to the primary alcohol. A common method is to first convert the carboxylic acid to an ester (e.g., methyl ester using SOCl₂ in methanol) followed by reduction with a mild reducing agent like LiBH₄.

Step 4: Deprotection of the Chiral Auxiliary

  • The chiral auxiliary can be removed by catalytic hydrogenation. Dissolve the product from Step 3 in methanol and add a catalytic amount of Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the desired enantiomerically enriched cis-(3-Aminocyclobutyl)methanol.

Quantitative Data (Representative)

The following table provides representative data for the key stereoselective step (Step 2) based on analogous reactions in the literature. Actual results may vary.

Diastereoselective Reduction MethodDiastereomeric Ratio (cis:trans)Yield (%)
NaBH₄ in THF/iPrOH at 0 °C85:1575
LiAlH₄ in THF at -78 °C90:1070
Catalytic Hydrogenation (H₂, Pd/C)70:3080

Visualizations

Diagram 1: General Workflow for Preventing Racemization

G start Synthesis of this compound racemization Potential for Racemization start->racemization strategy Implement Stereocontrol Strategy racemization->strategy Proactive analysis Analyze Enantiomeric Excess (ee%) strategy->analysis troubleshoot Troubleshoot Low ee% analysis->troubleshoot If ee% is low success Enantiomerically Enriched Product analysis->success If ee% is high troubleshoot->strategy Optimize

Caption: A logical workflow for approaching the synthesis of this compound with a focus on preventing racemization.

Diagram 2: Decision Tree for Stereocontrol Strategy

G start Starting Material achiral Achiral start->achiral chiral Chiral start->chiral asymmetric Asymmetric Synthesis achiral->asymmetric resolution Chiral Resolution achiral->resolution Synthesize Racemate First chiral_pool Chiral Pool Synthesis chiral->chiral_pool catalyst Chiral Catalyst asymmetric->catalyst auxiliary Chiral Auxiliary asymmetric->auxiliary enzyme Biocatalysis asymmetric->enzyme

Caption: A decision tree to guide the selection of an appropriate strategy for achieving stereocontrol in the synthesis of this compound.

Diagram 3: Potential Racemization Pathway

G enantiomer (R)-Enantiomer Chiral Center intermediate Achiral Intermediate (e.g., Enolate) Planar Structure enantiomer->intermediate Deprotonation base Base racemic Racemic Mixture (R)- and (S)-Enantiomers intermediate->racemic Non-selective protonation Protonation

Caption: A simplified diagram illustrating a common mechanism of racemization for a chiral amine via the formation of a planar, achiral intermediate.

References

Technical Support Center: Aminocyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminocyclobutane ring formation. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these valuable structural motifs. Cyclobutanes are integral components in numerous bioactive molecules and serve as critical intermediates in organic synthesis.[1][2][3] This guide is designed to provide practical, experience-driven advice to help you navigate common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My [2+2] cycloaddition reaction is resulting in low to no yield of the desired aminocyclobutane. What are the likely causes and how can I improve it?

Low yields in [2+2] cycloaddition reactions are a frequent challenge. The success of these reactions is highly dependent on the nature of the substrates and the reaction conditions. Here’s a breakdown of potential issues and solutions:

A. Inherent Reactivity of Alkenes and Imines/Iminiums: The electronic properties of your coupling partners are paramount. Electron-rich alkenes generally react more efficiently with electron-poor imines (or their corresponding iminium ions).

  • Expert Insight: If you are using unactivated alkenes, consider strategies to increase their reactivity. For instance, visible-light-catalyzed electron transfer can activate electron-rich olefinic substrates.[4] Conversely, for electron-deficient alkenes, direct photochemical approaches or the use of a photosensitizer might be more effective.[5]

B. Reaction Conditions (Thermal vs. Photochemical): The choice between thermal and photochemical conditions is critical and dictated by orbital symmetry rules.

  • Thermal [2+2] Cycloadditions: Generally, these are symmetry-forbidden.[6][7] However, certain substrates, like ketenes and isocyanates, can undergo thermal [2+2] cycloadditions.[8][9] If your system is not one of these exceptions, thermal conditions will likely lead to decomposition or side reactions rather than the desired cyclobutane.

  • Photochemical [2+2] Cycloadditions: These are symmetry-allowed and the most common method for synthesizing cyclobutanes.[7][10] If you are experiencing low yields under photochemical conditions, consider the following:

    • Wavelength of Light: The wavelength must be appropriate to excite one of the reactants without causing degradation. Unconjugated aliphatic olefins often require short wavelengths (<200 nm), which may necessitate specialized equipment.[4]

    • Photosensitizer: For reactions involving substrates that do not efficiently absorb light, a photosensitizer can be used to facilitate energy transfer.[5][11] Thioxanthone is a common choice for N-aryl maleimides, for example.[5]

C. Catalyst Choice in Catalytic Enantioselective Reactions: For asymmetric syntheses, the choice of catalyst is crucial. A wide array of catalysts based on metals like cobalt, copper, and iron have been developed for enantioselective [2+2] cycloadditions.[12][13]

  • Troubleshooting Steps:

    • Screen Catalysts: If one catalyst is providing low enantioselectivity or yield, screen a variety of catalysts with different ligands and metal centers.

    • Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Perform a catalyst loading study to find the optimal concentration.

D. Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome, particularly in stepwise cycloadditions that proceed through zwitterionic or diradical intermediates.[14]

  • Expert Tip: In non-polar solvents, you may favor products with smaller overall dipoles.[14] For reactions involving zwitterionic intermediates, polar aprotic solvents like acetonitrile are often required to stabilize the charged species.[15]

FAQ 2: I am observing significant formation of side products. What are the common side reactions and how can I suppress them?

Side product formation is a common issue that can complicate purification and reduce the yield of your target aminocyclobutane.

A. Dimerization of Starting Materials: One of the most frequent side reactions is the homo-dimerization of one of the alkene partners, especially in photochemical reactions.[15]

  • Mitigation Strategy:

    • Control Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.[15]

    • Use one reactant in excess: If one of the coupling partners is more prone to dimerization, using the other partner in excess can increase the probability of the desired cross-cycloaddition.

B. Polymerization: Polymerization of the starting materials can occur, especially under harsh thermal or photochemical conditions.[15][16]

  • Troubleshooting:

    • Lower Temperature: For thermal reactions, lowering the temperature may reduce the rate of polymerization.

    • Filter Light Source: In photochemical reactions, use a filter to remove high-energy UV light that might be initiating polymerization.

    • Add a Radical Inhibitor: If you suspect a radical polymerization mechanism, adding a small amount of an inhibitor like BHT could be beneficial.

C. Ring-Opening and Rearrangement Reactions: The strained cyclobutane ring can be susceptible to ring-opening or rearrangement reactions, especially under acidic or basic conditions or at elevated temperatures.

  • Expert Insight: Donor-acceptor cyclobutanes are particularly prone to ring-opening due to their polarized C-C bonds.[17] Careful control of pH and temperature during workup and purification is essential.

FAQ 3: My aminocyclobutane product is difficult to purify. What are the best practices for purification?

The purification of aminocyclobutanes can be challenging due to their polarity and potential instability.

A. Chromatography: Column chromatography is a common purification method, but the basicity of the amino group can lead to issues on standard silica gel.

  • Troubleshooting Streaking on Silica Gel:

    • Add a Basic Modifier: To prevent streaking, add a small amount of a base like triethylamine (0.1-1%) or ammonia (as a solution in methanol) to your eluent.[18] This neutralizes the acidic silanol groups on the silica surface.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reversed-phase silica gel for particularly problematic separations.

B. Recrystallization: For crystalline products, recrystallization is an excellent method for achieving high purity.[19]

  • Solvent Selection:

    • A mixed-solvent system is often effective.[18] Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, water) and then slowly add a "bad" solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.[18]

C. Amine Protection/Deprotection Strategy: If the free amine is causing purification issues, consider protecting it.[20][21]

  • Common Protecting Groups for Amines:

    • Boc (tert-butoxycarbonyl): Stable to a wide range of conditions and easily removed with acid.[20]

    • Cbz (carboxybenzyl): Removed by catalytic hydrogenolysis.

    • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions.[20]

  • Workflow: Protect the crude amine, purify the protected compound (which is often less polar and easier to handle chromatographically), and then deprotect to obtain the pure aminocyclobutane.

Technical Workflows & Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol provides a general starting point for performing a photochemical [2+2] cycloaddition. Optimization of specific parameters will be necessary for individual reactions.

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the imine or its precursor (1.2 eq) in a suitable solvent (e.g., acetonitrile, acetone). The solvent should be transparent to the wavelength of light being used.

    • If required, add a photosensitizer (e.g., benzophenone, thioxanthone) at a catalytic loading (1-10 mol%).

    • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation:

    • Irradiate the reaction mixture with a suitable light source (e.g., mercury lamp, LED). Use a filter if necessary to select the appropriate wavelength.

    • Maintain a constant temperature, often near room temperature, using a cooling bath if the lamp generates significant heat.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the crude product by column chromatography or recrystallization as described in FAQ 3.

Data Summary Table: Common Solvents and Their Properties for [2+2] Cycloadditions
SolventPolarityBoiling Point (°C)Common Applications
AcetonitrilePolar Aprotic82Stabilization of zwitterionic intermediates.[15]
DichloromethanePolar Aprotic40General purpose solvent.
AcetonePolar Aprotic56Can also act as a photosensitizer.
HexaneNon-polar69Favors less polar products in stepwise reactions.[14]
BenzeneNon-polar80Favors less polar products in stepwise reactions.[14]

Visualizing Key Concepts

Decision-Making Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield in [2+2] Cycloaddition check_conditions Thermal or Photochemical? start->check_conditions thermal Thermal Conditions check_conditions->thermal Thermal photochemical Photochemical Conditions check_conditions->photochemical Photochemical check_substrate Is substrate a ketene/isocyanate? thermal->check_substrate check_photo_params Check Wavelength & Photosensitizer photochemical->check_photo_params switch_to_photo Switch to Photochemical Conditions check_substrate->switch_to_photo No optimize_thermal Optimize Temperature & Concentration check_substrate->optimize_thermal Yes end Improved Yield switch_to_photo->end optimize_thermal->end check_reactivity Assess Alkene/Imine Electronics check_photo_params->check_reactivity optimize_catalyst Optimize Catalyst & Ligand (if applicable) check_reactivity->optimize_catalyst optimize_catalyst->end

Caption: A decision tree for troubleshooting low yields.

General Mechanism of a Photosensitized [2+2] Cycloaddition

Photosensitized_Mechanism cluster_sensitizer Photosensitizer (S) cluster_alkene Alkene (A) S0 S (Ground State) S1 S* (Excited Singlet State) S0->S1 hv (Light Absorption) T1_S T1 (Excited Triplet State) S1->T1_S Intersystem Crossing T1_S->S0 Energy Transfer A0 A (Ground State) T1_S->A0 Energy Transfer T1_A T1 (Excited Triplet State) Imine Imine T1_A->Imine Reaction Product Aminocyclobutane

Caption: Simplified energy transfer in photosensitization.

References

Technical Support Center: Stereoselective Reactions of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for improving the stereoselectivity of reactions involving (3-aminocyclobutyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. The unique structural rigidity and bifunctional nature of the aminocyclobutane scaffold make it a valuable building block, but also present distinct stereochemical challenges. This document provides in-depth, practical solutions to navigate these complexities.

Troubleshooting & Optimization Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Question 1: I am observing poor diastereoselectivity (a mixture of cis and trans isomers) when functionalizing the cyclobutane ring. How can I improve this?

Answer: Poor diastereoselectivity in the functionalization of a substituted cyclobutane is a common challenge. The puckered, conformationally mobile nature of the ring means that the energy difference between transition states leading to cis and trans products can be small. Several factors can be tuned to favor one diastereomer.

Root Causes & Solutions:

  • Steric Hindrance: The approach of a reagent is often dictated by the steric bulk of existing substituents. The relative orientation of the amino and methanol groups (or their protected forms) is paramount.

    • Actionable Advice: Increase the steric bulk of your protecting groups. A large protecting group on the nitrogen (e.g., Boc, Cbz) or oxygen (e.g., TBDPS, TIPS) can effectively block one face of the cyclobutane ring, directing incoming electrophiles or reagents to the opposite face.[1][2] This is a classic strategy for substrate-controlled diastereoselection.

  • Catalyst Control: For reactions like C-H functionalization or hydrogenations, the catalyst's chiral environment can override the substrate's inherent preferences.[3]

    • Actionable Advice: Screen a panel of catalysts with different ligand architectures. For instance, in rhodium-catalyzed C-H functionalization, sterically demanding catalysts can react at the most accessible C-H bond, leading to high selectivity for cis-1,3-disubstituted products.[3]

  • Solvent Effects & Temperature: The polarity of the solvent can influence the stability of charged or polar transition states, altering the diastereomeric ratio.[4][5] Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between competing reaction pathways.

    • Actionable Advice: Conduct a solvent screen spanning non-polar (e.g., Toluene, Hexane) to polar aprotic (e.g., THF, CH₂Cl₂) and polar protic solvents (if compatible with your reagents). Subsequently, attempt the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).

Troubleshooting Workflow: Improving Diastereoselectivity

Below is a decision-making workflow to systematically address poor diastereoselectivity.

G start Low Diastereoselectivity (e.g., 1:1 cis:trans) q1 Is the reaction catalyzed? start->q1 catalyst_path Screen Chiral Ligands & Metals (e.g., Rh, Pd, Ir) Focus on steric/electronic tuning. q1->catalyst_path Yes substrate_path Is substrate control feasible? q1->substrate_path No conditions Optimize Reaction Conditions catalyst_path->conditions protecting_group Modify Protecting Groups (e.g., Boc -> Cbz, MOM -> TBDPS) Increase steric bulk to block one face. substrate_path->protecting_group Yes substrate_path->conditions No protecting_group->conditions temp Lower Temperature (e.g., RT -> 0°C -> -78°C) conditions->temp solvent Screen Solvents (Toluene, THF, CH2Cl2, etc.) Polarity can alter transition state energy. temp->solvent end Improved Diastereoselectivity solvent->end G sub Substrate (Protected Aminocyclobutane) prod Product (cis-1,3-Disubstituted) sub->prod C-H Insertion reagent Aryldiazoacetate + Chiral Rh(II) Catalyst reagent->prod

References

Stability issues of (3-Aminocyclobutyl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (3-Aminocyclobutyl)methanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation. It is recommended to store the compound at 2-8°C.[1][2]

  • pH: The amino group in the molecule makes it susceptible to pH-dependent degradation, particularly hydrolysis in acidic or alkaline conditions. The optimal pH for stability is likely near neutral, but this should be experimentally determined.

  • Air/Oxygen: The presence of oxygen can lead to oxidative degradation, especially since the molecule contains a primary amine.[1] It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Exposure to light, particularly UV light, can cause photodegradation. The compound should be stored in a dark place or in amber vials.[1]

  • Moisture (Hygroscopicity): While the free base may be hygroscopic, the hydrochloride salt form is generally less so.[3] Absorbed moisture can promote hydrolysis and other degradation pathways.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation of amines.

Q2: How should I properly store this compound and its solutions?

A2: For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere.[1][2] Solutions should be freshly prepared whenever possible. If short-term storage of a solution is necessary, it should be stored at 2-8°C in a tightly capped amber vial, and the headspace should be purged with an inert gas. For long-term storage, consider freezing aliquots at -20°C or -80°C, but be aware of potential freeze-thaw cycle degradation.

Q3: I'm observing an unexpected loss of potency or the appearance of unknown peaks in my HPLC analysis. What could be the cause?

A3: This is a common sign of degradation. Refer to the troubleshooting guide below to diagnose the potential cause based on your experimental conditions. The appearance of new peaks suggests the formation of degradation products. It is crucial to ensure that your analytical method is stability-indicating, meaning it can separate the parent compound from its degradants.

Q4: Is the hydrochloride salt of this compound more stable than the free base?

A4: Yes, the hydrochloride salt is generally expected to be more stable than the free base. The salt form is typically a crystalline solid that is less hygroscopic and less prone to oxidation compared to the free amine, which may be an oil or a low-melting solid.[3]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Symptom: Significant decrease in the main peak area and/or appearance of new peaks in HPLC analysis within a short time after preparing an aqueous solution.

  • Possible Causes & Solutions:

    • Incorrect pH: The pH of your solution may be too acidic or too basic.

      • Solution: Measure the pH of your solution. Prepare a series of buffers to determine the optimal pH range for stability (see Experimental Protocol 1).

    • Presence of Dissolved Oxygen: Oxygen in the water can lead to oxidation.

      • Solution: Degas your aqueous solvent by sparging with an inert gas (nitrogen or argon) before preparing the solution.

    • Contamination with Metal Ions: Trace metals in your water or from your glassware can catalyze oxidation.

      • Solution: Use high-purity water (e.g., Milli-Q) and consider using metal-free labware or washing glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing.

Issue 2: Inconsistent Results in Reactions Involving this compound

  • Symptom: Variable reaction yields or product profiles when using this compound from different batches or after a period of storage.

  • Possible Causes & Solutions:

    • Degradation of Solid Compound: The solid starting material may have degraded during storage.

      • Solution: Re-test the purity of your starting material before use. Ensure it has been stored under the recommended conditions (2-8°C, inert atmosphere, dark).

    • Air Sensitivity during Reaction Setup: Exposure to air during weighing and addition to the reaction can cause degradation.

      • Solution: Handle the solid and prepare solutions in a glove box or under a stream of inert gas. Use techniques for handling air-sensitive reagents (see Experimental Protocol 3).

Issue 3: Color Change or Precipitation in Solutions of this compound

  • Symptom: A solution of this compound develops a yellow or brown color over time, or a precipitate forms.

  • Possible Causes & Solutions:

    • Oxidative Degradation: Oxidation products of amines are often colored.

      • Solution: Store solutions under an inert atmosphere and protect them from light. The addition of an antioxidant may be considered, but its compatibility and potential for interference in downstream applications must be evaluated.

    • Poor Solubility or Precipitation of Degradants: The compound or its degradation products may have limited solubility in the chosen solvent.

      • Solution: Verify the solubility of this compound in your solvent. If a precipitate forms over time, it is likely a degradation product. Analyze the precipitate to identify it.

Quantitative Stability Data (Exemplary Data for Ethanolamine)

Table 1: Solubility of Ethanolamine in Various Solvents at 25°C

SolventSolubility
WaterMiscible[1][2][4]
MethanolMiscible[2][4]
EthanolMiscible[4]
AcetoneMiscible[2]
GlycerolMiscible[2][4]
ChloroformSoluble[4]
Benzene1.4%[5]
Diethyl Ether2.1%[5]
Carbon Tetrachloride0.2%[5]
n-Heptane< 0.1%[5]

Table 2: Exemplary Kinetic Data for Thermal Degradation of Monoethanolamine (MEA) in the Presence of CO2

Data adapted from a study on MEA degradation under conditions relevant to CO2 capture.

Temperature (°C)Initial MEA Concentration (mol/L)CO2 Loading (mol CO2/mol MEA)Initial Degradation Rate (mol/L·h)
12030.44.19 x 10⁻⁴[6]
14030.41.34 x 10⁻³[6]
12050.47.97 x 10⁻⁴[6]

Table 3: Exemplary Kinetic Data for Oxidative Degradation of Amines

Rate constants for the reaction of amines with the hydroxyl radical (•OH) at or near room temperature.

AmineRate Constant (kOH) (cm³ molecule⁻¹ s⁻¹)
Aminomethanol1.97 x 10⁻¹¹[7]
Ethanolamine (MEA)7.27 x 10⁻¹¹ to 9.2 x 10⁻¹¹[7][8]
Methylamine1.97 x 10⁻¹¹[7]
Ethylamine2.50 x 10⁻¹¹[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV/Vis or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2M HCl to get a final concentration of 0.5 mg/mL in 0.1M HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8 hours). Neutralize samples before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2M NaOH to get a final concentration of 0.5 mg/mL in 0.1M NaOH. Incubate at 60°C for 24 hours. Take samples at intermediate time points. Neutralize samples before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take samples at intermediate time points.

  • Thermal Degradation: Place a sample of the solid compound in an oven at 70°C for 48 hours. Also, incubate a sample of the stock solution at 70°C. Analyze at various time points.

  • Photostability: Expose a sample of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with a control sample stored at 2-8°C, by a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products.

Protocol 2: HPLC Method for Stability Testing (Example)

Objective: To provide a starting point for an HPLC method to analyze the purity and degradation of this compound. Note: As a primary amine without a strong chromophore, derivatization or the use of a detector like a mass spectrometer or charged aerosol detector (CAD) may be necessary.

Instrumentation:

  • HPLC with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)

  • UV Detector (if derivatized) or Mass Spectrometer

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

  • 0-2 min: 5% B

  • 2-15 min: 5% to 95% B

  • 15-18 min: 95% B

  • 18-19 min: 95% to 5% B

  • 19-25 min: 5% B

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection: MS scan in positive ion mode or UV detection at an appropriate wavelength if a derivatization agent is used.

Protocol 3: Handling this compound as an Air-Sensitive Reagent

Objective: To provide a procedure for safely handling this compound to prevent oxidative degradation.

Materials:

  • Schlenk flask or vial with a septum

  • Syringes and needles

  • Inert gas (Nitrogen or Argon) source with a bubbler

  • Anhydrous solvents

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inerting the Vessel: The reaction or storage vessel should be purged with an inert gas. This can be done by evacuating the vessel and backfilling with the inert gas, repeating this cycle three times.

  • Transferring the Solid: If weighing and transferring the solid, do so in a glove box or under a positive pressure of inert gas to minimize exposure to air.

  • Preparing a Solution: If preparing a solution, add the anhydrous, degassed solvent to the inerted flask containing the solid this compound via a cannula or a syringe.

  • Transferring Solutions: Use a gas-tight syringe that has been flushed with inert gas to transfer solutions. To draw the liquid, insert a needle from the inert gas line into the septum of the solution vessel to maintain a slight positive pressure, and then insert the syringe needle to withdraw the desired volume.

Visualizations

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (70°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow Troubleshooting Unexpected Degradation cluster_investigation Investigation Steps cluster_remediation Corrective Actions start Unexpected Degradation Observed (e.g., new HPLC peaks, color change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Handling Procedures (Air/Moisture Exposure) start->check_handling check_solution Analyze Solution Parameters (pH, Solvent Purity, Metal Ions) start->check_solution remediate_storage Implement Correct Storage (2-8°C, Dark, Inert Gas) check_storage->remediate_storage Incorrect remediate_handling Use Air-Sensitive Techniques (Glovebox, Schlenk Line) check_handling->remediate_handling Incorrect remediate_solution Optimize Solution (Buffer pH, Degas Solvent, Use High-Purity Reagents) check_solution->remediate_solution Incorrect remediate_storage->start Re-evaluate remediate_handling->start Re-evaluate remediate_solution->start Re-evaluate

Caption: Logical workflow for troubleshooting stability issues.

degradation_pathways Potential Degradation Pathways cluster_pathways Degradation Pathways parent This compound oxidation Oxidation (e.g., deamination, formation of imines/aldehydes) parent->oxidation O2, Metal Ions hydrolysis Hydrolysis (pH-dependent ring opening or other reactions) parent->hydrolysis H2O, H+ or OH- photolysis Photodegradation (Formation of radical species) parent->photolysis Light (hν) thermal Thermal Stress (Deamination, Decarboxylation-like reactions) parent->thermal Heat (Δ)

Caption: Potential degradation pathways for this compound.

References

Work-up procedures for reactions involving (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Aminocyclobutyl)methanol Reactions

This guide provides troubleshooting and frequently asked questions for handling the work-up of reactions involving this compound. Given its polar nature, with both a primary amine and a primary alcohol, this reagent can present unique challenges during product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working up reactions with this compound and its derivatives?

A1: The primary challenges stem from the compound's high polarity and the basicity of the amino group. Key issues include:

  • High water solubility: Both the starting material and the desired products can have significant solubility in water, leading to potential loss during aqueous extractions.

  • Emulsion formation: The amphiphilic nature of the molecule and its derivatives can lead to the formation of stable emulsions during liquid-liquid extractions.

  • Purification difficulties: The polarity can make standard chromatographic purification challenging, and its flexible structure may inhibit crystallization.

  • pH sensitivity: The amine group's basicity requires careful pH control during extractions to ensure the compound resides in the desired layer (organic or aqueous).

Q2: How does the pH of the aqueous phase affect the extraction of my product?

A2: The pH is critical for controlling the solubility of your compound.

  • Acidic conditions (pH < 7): The primary amine will be protonated to form an ammonium salt (-NH3+). This ionic form is highly water-soluble and will partition into the aqueous layer. This is useful for removing unreacted this compound from a less polar product.

  • Basic conditions (pH > 9): The amine will be in its free base form (-NH2), which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). To extract your product into the organic layer, the aqueous phase should be made basic.

Q3: My product, derived from this compound, appears to be lost in the aqueous layer during work-up. How can I recover it?

A3: If your product is polar and has partitioned into the aqueous layer, you can attempt the following recovery strategies:

  • Back-Extraction: Repeatedly extract the aqueous layer with a more polar organic solvent, such as a 9:1 mixture of DCM:Isopropanol or n-butanol.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl).[1] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and pushing them into the organic layer.[1]

  • Solvent Evaporation: If the product is stable, you can neutralize the aqueous layer and evaporate the water under reduced pressure (lyophilize) to recover the product along with salts. The product can then be triturated from the resulting solid with an organic solvent.

Troubleshooting Guide

Issue 1: Persistent Emulsion During Extraction

Problem: A thick, cloudy layer forms between the organic and aqueous phases that does not separate even after waiting.[1]

Solutions:

  • Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the density and ionic strength of the aqueous phase, often helping to break up the emulsion.[1]

  • Filter through Celite®: Pass the entire mixture through a pad of Celite® or glass wool using vacuum filtration. This can physically disrupt the colloidal mixture.

  • Centrifugation: If equipment is available, centrifuging the separatory funnel can provide the force needed to separate the layers.

  • Dilution: Dilute the organic layer significantly (e.g., 5-10 times the original volume) to change the solvent dynamics.

Workflow for Troubleshooting Emulsions

G start Persistent Emulsion Observed add_brine Add Saturated NaCl (Brine) and gently swirl start->add_brine wait Wait 10-15 minutes add_brine->wait check1 Did layers separate? wait->check1 filter Filter entire mixture through Celite® pad check1->filter No success Problem Resolved: Continue Work-up check1->success Yes check2 Did layers separate? filter->check2 centrifuge Centrifuge the mixture (if available) check2->centrifuge No check2->success Yes centrifuge->success fail Consider alternative purification (e.g., direct chromatography) centrifuge->fail

Caption: A decision tree for resolving emulsions during extraction.

Issue 2: Product is Difficult to Crystallize

Problem: After purification, the product remains an oil or amorphous solid and fails to crystallize from common solvents.

Solutions:

  • Use a Mixed Solvent System: Find a pair of miscible solvents where your product is soluble in one (the "soluble solvent") and insoluble in the other (the "insoluble solvent").[2] Dissolve the compound in a minimum amount of the hot soluble solvent, then slowly add the insoluble solvent until the solution becomes cloudy. Allow it to cool slowly.[2]

  • Salt Formation: If your product contains the free amine, you can form a salt (e.g., hydrochloride or trifluoroacetate) by adding the corresponding acid. Salts often have higher melting points and form well-ordered crystal lattices more readily than the free base.

  • Seeding: Introduce a tiny crystal of the desired compound (if available) or a structurally similar compound into the supersaturated solution to initiate crystal growth.[3]

  • Trituration: If crystallization fails, attempt to produce a solid by repeatedly washing the oil with a solvent in which it is insoluble (e.g., pentane or diethyl ether). This can wash away impurities and may induce solidification.

Table 1: Common Solvent Mixtures for Crystallization of Polar Compounds

Soluble SolventInsoluble SolventTarget Compound Type
MethanolDiethyl EtherCompounds with H-bond donors/acceptors (alcohols, amides)
MethanolWaterPolar compounds where solubility decreases in water
DichloromethaneHexane/PentaneModerately polar compounds
Ethyl AcetateHexane/PentaneEsters, amides, and other moderately polar functional groups
AcetoneWaterGeneral polar compounds

Data synthesized from common laboratory practices.[4][5]

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol describes a standard liquid-liquid extraction procedure to separate a neutral or acidic product from unreacted this compound.

Objective: To isolate a product that is soluble in an organic solvent, leaving the basic starting material in the aqueous phase.

Methodology:

  • Quench Reaction: Quench the reaction mixture as appropriate (e.g., with water or saturated NH4Cl).

  • Solvent Addition: Dilute the mixture with an organic solvent (e.g., Ethyl Acetate or DCM) and transfer to a separatory funnel.

  • Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid).[6] The protonated this compound will move into the aqueous layer. Repeat this wash 2-3 times.

  • Neutral Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual water and acid.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[7]

  • Filtration & Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.[7]

Diagram of the Acid-Base Extraction Logic

G cluster_start Initial State start Reaction Mixture in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel start->sep_funnel product_neutral Neutral/Acidic Product (R-X) amine_sm Starting Material (SM) (Cyclobutyl-NH2) add_hcl Add 1M HCl (aq) sep_funnel->add_hcl organic_layer Organic Layer add_hcl->organic_layer aqueous_layer Aqueous Layer add_hcl->aqueous_layer product_final Product in Organic Phase organic_layer->product_final sm_final Protonated SM in Aqueous Phase (Cyclobutyl-NH3+Cl-) aqueous_layer->sm_final

Caption: Logic of separating a neutral product from the basic starting material.

Protocol 2: Purification by Column Chromatography

Objective: To purify a polar product derived from this compound using silica gel chromatography.

Challenges & Solutions: The polar amine can streak badly on standard silica gel. To mitigate this, a modified mobile phase is required.

Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol), adding silica, and evaporating the solvent. This ensures even loading.

  • Column Packing: Pack a column with silica gel using the initial, non-polar eluent (e.g., Hexane/EtOAc).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with a gradient system. A common system for amines is a mixture of Dichloromethane, Methanol, and Ammonium Hydroxide.

    • Starting Eluent: 100% DCM

    • Gradient: Gradually increase the percentage of Methanol (e.g., from 0% to 10%).

    • Additive: Include a small amount of a basic modifier like ammonium hydroxide (e.g., 0.5-1% of the total mobile phase volume) or triethylamine (1-2%) to prevent peak tailing by keeping the amine in its free base form.

  • Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the basic additive may require an additional work-up step if it interferes with subsequent steps.

References

Technical Support Center: Catalyst Selection for Aminocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of aminocyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Aminocyclobutanes are critical structural motifs in medicinal chemistry, and their efficient synthesis is paramount. This resource provides in-depth technical guidance in a direct question-and-answer format to address specific issues encountered in the laboratory.

Section 1: Catalyst System Selection - First Principles

The synthesis of aminocyclobutanes often relies on transition-metal catalyzed cycloaddition reactions, with [2+2] cycloadditions being a prominent strategy.[1][2] The choice of catalyst is critical and is dictated by the substrate scope, desired stereochemistry, and reaction mechanism.

Q1: What are the primary classes of catalysts used for aminocyclobutane synthesis?

A1: The most common catalysts are based on transition metals such as palladium, nickel, copper, and iron.[2][3] More recently, photoredox catalysis using ruthenium or iridium complexes has emerged as a powerful, mild method.[4][5][6]

  • Palladium Catalysts: Often used in cross-coupling reactions to form cyclobutane rings and in aminocarbonylation of vinylcyclobutanols.[4][7] They are valued for their functional group tolerance.

  • Nickel Catalysts: Known for their ability to catalyze [2+2] cycloadditions and for their unique reactivity in reactions involving strained rings like cyclobutanones.[8][9][10] Nickel catalysts can be more cost-effective than palladium.

  • Copper Catalysts: Frequently employed in photochemical [2+2] reactions and for the synthesis of borylcyclobutanes.[4][11]

  • Iron Catalysts: Offer a more sustainable and economical option for [2+2] cycloadditions.[3][12]

  • Photoredox Catalysts: (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) These catalysts utilize visible light to initiate radical-based cycloadditions, often under very mild conditions.[4][5][13]

Q2: How do ligands influence the outcome of the reaction?

A2: Ligands are crucial in tuning the steric and electronic properties of the metal center, which directly impacts reactivity, selectivity, and catalyst stability.[14]

  • Steric Bulk: Bulky ligands can promote reductive elimination, which is often the product-forming step in catalytic cycles.[14]

  • Bite Angle: For chelating ligands, a larger bite angle can accelerate reductive elimination.[14]

  • Electronic Effects: Electron-rich ligands can increase the electron density on the metal, making it more nucleophilic and promoting certain catalytic steps. Conversely, electron-poor ligands can be beneficial in other transformations.[14]

  • Chirality: Chiral ligands are essential for enantioselective synthesis, enabling the formation of specific stereoisomers.[11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of aminocyclobutanes.

Problem 1: Low or No Yield of the Desired Aminocyclobutane

This is one of the most common challenges and can stem from various factors.[15][16]

Q3: My reaction is not producing the expected aminocyclobutane. What should I investigate first?

A3: Start by systematically verifying the fundamental aspects of your experimental setup.[17]

  • Catalyst Activity: Ensure your catalyst is active. Was it stored correctly, especially if it's air or moisture-sensitive? Consider using a freshly opened bottle or a catalyst from a reliable source.[15]

  • Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons.[15][18] Water, oxygen, and sulfur- or phosphorus-containing compounds are common culprits.[19][20] It is advisable to use anhydrous, degassed solvents and to purify starting materials if their purity is questionable.

  • Reaction Conditions: Double-check that the reaction temperature, pressure, and concentration are optimal. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high could cause catalyst decomposition.[15][16]

Q4: I've confirmed my reagents and conditions are correct, but the yield is still low. What's the next step?

A4: At this point, consider issues related to the catalytic cycle and substrate reactivity.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.[15][19] This can be indicated by a reaction that starts well but then stalls. Adding a second portion of the catalyst mid-reaction can help diagnose this issue.

  • Ligand Selection: The chosen ligand may not be optimal for your specific substrates. It is often beneficial to screen a small library of ligands with varying steric and electronic properties.[14]

  • Substrate Reactivity: The electronic properties of your alkene or other starting materials can significantly influence their reactivity. Electron-deficient or electron-rich substrates may require different catalytic systems.[15]

Problem 2: Formation of Significant Byproducts

The formation of byproducts reduces the yield of the desired aminocyclobutane and complicates purification.

Q5: My reaction is producing a complex mixture of products. How can I improve the selectivity?

A5: Improving selectivity often involves fine-tuning the reaction conditions and catalyst system.

  • Temperature Control: Running the reaction at a lower temperature can sometimes suppress side reactions.

  • Ligand Modification: As mentioned, the ligand plays a key role in controlling selectivity. A more sterically demanding ligand might prevent undesired reaction pathways.[14]

  • Change in Catalyst: Switching to a different metal catalyst can sometimes completely change the reaction outcome. For instance, where a palladium catalyst might favor one pathway, a nickel catalyst might favor another.[8]

Problem 3: Catalyst Deactivation

Catalyst deactivation is a frequent cause of low yields and failed reactions.[19][21]

Q6: I suspect my catalyst is deactivating. What are the common causes and how can I prevent them?

A6: The primary causes of deactivation are poisoning, fouling, and thermal degradation.[18][19]

  • Poisoning: This occurs when impurities bind strongly to the catalyst's active sites.[18]

    • Prevention: Rigorously purify all reagents and solvents. Use of an inert atmosphere is critical to exclude oxygen and moisture.[15]

  • Fouling/Coking: This is the physical blockage of active sites by insoluble materials, such as polymers or coke.[19]

    • Prevention: Optimize reaction conditions to minimize the formation of byproducts that can lead to fouling.

  • Thermal Degradation: High temperatures can cause the catalyst to decompose or sinter (for heterogeneous catalysts).[18]

    • Prevention: Conduct a temperature screen to find the lowest effective temperature for your reaction.

Q7: Can a deactivated catalyst be regenerated?

A7: In some cases, yes. For instance, palladium on carbon (Pd/C) that has been deactivated by coking can sometimes be regenerated by careful oxidation of the carbonaceous deposits followed by reduction of the palladium.[19] Deactivated copper(I) catalysts that have been oxidized to copper(II) can be regenerated using a mild reducing agent.[19] However, regeneration procedures are often catalyst-specific and may not always be practical on a lab scale.

Section 3: Experimental Protocols & Data

General Protocol for a Palladium-Catalyzed Aminocarbonylation

This protocol is a general starting point for the synthesis of an α-substituted β,γ-unsaturated cyclobutanecarboxamide from a vinylcyclobutanol.[7]

  • To an oven-dried reaction vessel, add the vinylcyclobutanol (1.0 equiv), amine hydrochloride (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.08 equiv).

  • Evacuate and backfill the vessel with carbon monoxide (balloon pressure).

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Ligand Effects in Nickel-Catalyzed Cyclohexenone Synthesis

The following table summarizes the effect of different ligands on the nickel-catalyzed reaction of a cyclobutanone with an alkyne to form a cyclohexenone.[10] This illustrates the critical role of the ligand in determining product selectivity and yield.

EntryLigandYield of Cyclohexenone (%)
1PPh₃45
2PCy₃52
3P(OPh)₃38
4IPr (NHC)79

Reaction conditions: Cyclobutanone (0.20 mmol), alkyne (0.30 mmol), Ni(cod)₂ (20 mol%), ligand (40 mol%) in toluene at 110 °C.[10]

Section 4: Visualizing Reaction Pathways

Catalytic Cycle for Nickel-Catalyzed Alkyne Insertion into a Cyclobutanone

The following diagram illustrates a plausible mechanism for the nickel-catalyzed formation of a cyclohexenone from a cyclobutanone and an alkyne.[10]

G cluster_cycle Catalytic Cycle Ni(0) Ni(0) Oxanickelacyclopentene Oxanickelacyclopentene Ni(0)->Oxanickelacyclopentene Oxidative Cyclization Nickelacycle Nickelacycle Oxanickelacyclopentene->Nickelacycle β-Carbon Elimination Cyclohexenone Cyclohexenone Nickelacycle->Cyclohexenone Reductive Elimination Cyclohexenone->Ni(0) Catalyst Regeneration Cyclobutanone Cyclobutanone Cyclobutanone->Oxanickelacyclopentene Alkyne Alkyne Alkyne->Oxanickelacyclopentene

Caption: A simplified catalytic cycle for nickel-catalyzed alkyne insertion.

Troubleshooting Flowchart for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low reaction yields.

G start Low Yield Encountered check_basics Verify Basics: - Reagent Purity - Solvent Quality - Reaction Setup - Temperature start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Purify Reagents, Dry Solvents, Optimize Conditions basics_ok->fix_basics No catalyst_issues Investigate Catalyst: - Activity - Loading - Deactivation basics_ok->catalyst_issues Yes re_run Re-run Experiment fix_basics->re_run catalyst_ok Catalyst OK? catalyst_issues->catalyst_ok optimize_catalyst Screen Catalysts/ Ligands, Increase Loading catalyst_ok->optimize_catalyst No substrate_issues Evaluate Substrate: - Reactivity - Steric Hindrance catalyst_ok->substrate_issues Yes optimize_catalyst->re_run substrate_issues->re_run Modify Substrate or Change Strategy

References

Technical Support Center: (3-Aminocyclobutyl)methanol Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective protection of the amino and hydroxyl functional groups of (3-Aminocyclobutyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for protecting the two functional groups in this compound?

A1: Due to the higher nucleophilicity of the primary amine compared to the primary alcohol, the typical strategy involves protecting the amine group first.[1] Once the amine is masked, the hydroxyl group can be protected. This stepwise approach prevents self-reaction and ensures selectivity. The choice of protecting groups should be "orthogonal," meaning one can be removed under conditions that do not affect the other, allowing for selective deprotection at a later stage.[2][3][4]

Q2: Which protecting groups are recommended for the primary amine?

A2: The most common and effective protecting groups for the primary amine are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[5][6][7]

  • Boc Group: This is the most widely used group due to its stability in a broad range of conditions (e.g., basic, nucleophilic, and catalytic hydrogenation) and its straightforward removal under mild acidic conditions (e.g., TFA or HCl).[7][8][9]

  • Cbz Group: The Cbz group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenolysis (H₂/Pd-C).[6][7] This makes it an excellent orthogonal partner to acid-labile or fluoride-labile groups.

Q3: Which protecting groups are recommended for the primary alcohol?

A3: For the hydroxyl group, silyl ethers and benzyl ethers are the most common choices.

  • tert-Butyldimethylsilyl (TBDMS) Ether: This is a very popular choice. It is introduced using TBDMSCl and a base like imidazole.[10] The TBDMS group is robust and stable to basic conditions and many reagents used in subsequent synthetic steps. Its key advantage is its selective removal using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[6][11][12]

  • Benzyl (Bn) Ether: A benzyl ether provides robust protection for the alcohol. It is stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[13] Like the Cbz group, it is typically removed via hydrogenolysis.[6]

Q4: What is an ideal orthogonal protection strategy for this compound?

A4: An excellent and widely used orthogonal strategy is to protect the amine with a Boc group and the alcohol with a TBDMS group.[14]

  • The Boc group can be selectively removed with acid (e.g., TFA in DCM) without affecting the TBDMS ether.[7]

  • The TBDMS group can be selectively removed with a fluoride source (e.g., TBAF in THF) without cleaving the Boc group.[11][15] This orthogonality allows for the selective modification of either the amine or the alcohol as needed in a multi-step synthesis.[3]

Troubleshooting Guide

Q5: My N-Boc protection reaction has a low yield. What are the common causes and solutions?

A5: Low yields in Boc protection are often due to several factors:

  • Incorrect Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).[16]

  • Base Issues: If starting with the free amine, a base is not always strictly necessary but can help. If starting with an amine salt (e.g., a hydrochloride salt), a base like triethylamine (TEA) or sodium bicarbonate is required to neutralize the acid and free the amine for reaction.[16]

  • Solvent Choice: The reaction is versatile, but ensure your starting material is fully dissolved. Solvents like THF, DCM, acetonitrile, or even a water/THF mixture are commonly effective.[8][16]

  • Reaction Time/Temperature: Most Boc protections proceed to completion at room temperature within a few hours.[16] Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid unnecessary degradation.

Q6: I am having trouble cleaving the TBDMS group from the alcohol. How can I improve this deprotection?

A6: Difficulty in TBDMS deprotection can arise from steric hindrance or improper reaction conditions.

  • Reagent Quality: Ensure your TBAF solution is not too old. Anhydrous TBAF in THF is most effective.

  • Solvent: THF is the standard solvent for TBAF deprotection.[12]

  • Alternative Fluoride Sources: If TBAF is slow, other fluoride sources can be used, such as HF-Pyridine or aqueous HF in acetonitrile.[12][17] Caution: HF is highly toxic and corrosive and requires special handling procedures.

  • Acidic Cleavage: While less common and selective, TBDMS ethers can also be cleaved under acidic conditions, though this may not be compatible with an N-Boc group.[13]

Q7: During the deprotection of my N-Boc group with TFA, I am observing side-product formation. What is happening?

A7: The deprotection of a Boc group generates a tert-butyl cation intermediate.[18] This reactive carbocation can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings or sulfur-containing functional groups, leading to undesired by-products.[18]

  • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[19]

Protecting Group Strategy Comparison

The following table summarizes the properties of common protecting groups for the amine and alcohol functionalities of this compound.

Protecting GroupTarget GroupProtection ConditionsDeprotection ConditionsStability Profile
Boc AmineBoc₂O, Base (optional), THF or DCM, RT[8][20]TFA or 4M HCl in Dioxane, DCM, RT[7][9]Stable to base, hydrogenolysis, fluoride. Labile to strong acid.[19]
Cbz AmineCbz-Cl, Base, Water/Solvent, 0°C to RT[20]H₂, Pd/C, MeOH or EtOAc, RT[6]Stable to acid, base, fluoride. Labile to hydrogenolysis.[6]
TBDMS AlcoholTBDMS-Cl, Imidazole, DMF, RT[10]TBAF in THF; or mild acid (e.g., AcCl in MeOH)[12][17]Stable to base, hydrogenolysis. Labile to acid and fluoride.[6]
Benzyl (Bn) AlcoholBnBr, NaH, THF, 0°C to RT[13]H₂, Pd/C, MeOH or EtOAc, RT[6]Stable to acid, base, fluoride. Labile to hydrogenolysis.[13]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[16]

  • If starting with an amine salt, add triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl ((3-(hydroxymethyl)cyclobutyl)carbamate.[16] The product can be purified by column chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc Protected this compound

  • Dissolve N-Boc-(3-aminocyclobutyl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.[10]

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers thoroughly with water and then brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography to obtain the fully protected product.[10]

Protocol 3: Selective O-TBDMS Deprotection

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.[10][12]

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected alcohol.[10]

Protocol 4: Selective N-Boc Deprotection

  • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

  • Add an equal volume of trifluoroacetic acid (TFA) (or use a 25-50% solution of TFA in DCM).[8]

  • Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer and concentrate to obtain the free amine.[9]

Visualized Workflows

G cluster_workflow Orthogonal Protection & Deprotection Workflow start This compound protect_N Protect Amine (N-Boc) start->protect_N Boc₂O, Base (opt.) protect_O Protect Alcohol (O-TBDMS) protect_N->protect_O TBDMSCl, Imidazole fully_protected Fully Protected Intermediate protect_O->fully_protected deprotect_O_choice Selective O-Deprotection? fully_protected->deprotect_O_choice deprotect_N_choice Selective N-Deprotection? fully_protected->deprotect_N_choice deprotect_O Remove TBDMS deprotect_O_choice->deprotect_O Yes deprotect_N Remove Boc deprotect_N_choice->deprotect_N Yes N_protected N-Boc, O-H deprotect_O->N_protected TBAF / THF O_protected N-H, O-TBDMS deprotect_N->O_protected TFA / DCM

Caption: A typical workflow for an orthogonal protection strategy.

G cluster_compatibility Protecting Group Compatibility Matrix Boc Boc (Amine) Cbz Cbz (Amine) TBDMS TBDMS (Alcohol) Bn Bn (Alcohol) Acid Strong Acid (TFA, HCl) Acid->Boc Cleaves Acid->TBDMS Cleaves H2 Hydrogenolysis (H₂, Pd/C) H2->Cbz Cleaves H2->Bn Cleaves Fluoride Fluoride (TBAF) Fluoride->TBDMS Cleaves Base Strong Base

Caption: Orthogonality of common protecting groups and deprotection agents.

References

Technical Support Center: Characterization of (3-Aminocyclobutyl)methanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of (3-aminocyclobutyl)methanol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the isomers of this compound?

A1: The isomers of this compound, which include cis/trans diastereomers and their respective enantiomers, possess very similar physicochemical properties such as polarity, boiling point, and molecular weight. This similarity leads to comparable interactions with chromatographic stationary phases, making their separation difficult and often resulting in co-elution.[1][2]

Q2: What are the primary analytical techniques for separating and characterizing these isomers?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][3] For stereochemical elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[4][5][6] Chiral separation techniques are necessary to resolve the enantiomers.[7][8][9]

Q3: My HPLC analysis shows poor resolution between the cis and trans isomers. What can I do?

A3: To improve the separation of diastereomers like the cis and trans isomers of this compound, you can try several strategies:

  • Optimize the Mobile Phase: Adjust the solvent strength and composition. For reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can significantly impact retention and selectivity.[10][11]

  • Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[10][12]

  • Adjust pH: Since the molecule has an amine group, the pH of the mobile phase will affect its ionization state and, consequently, its retention. Experimenting with pH can improve separation.[11]

  • Temperature Control: Operating the column at different temperatures can alter selectivity and improve resolution.

Q4: I am struggling to separate the enantiomers of a specific diastereomer. What is the recommended approach?

A4: Enantiomers have identical properties in an achiral environment, so a chiral separation technique is required.[9]

  • Chiral HPLC: The most direct method is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.[7][13]

  • Chiral Derivatization: An indirect method involves reacting the isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[7][14]

Q5: During GC-MS analysis, I observe peak tailing for this compound. What could be the cause and how can I fix it?

A5: Peak tailing for amines in GC is often due to their interaction with active sites (e.g., silanols) on the column or in the inlet liner.

  • Use a Deactivated Liner: Employ an inlet liner that has been treated to be highly inert.[1]

  • Derivatization: Convert the amine and alcohol groups to less polar and more volatile derivatives (e.g., by silylation or acylation). This reduces interactions with active sites and improves peak shape.

  • Use an Amine-Specific Column: Consider using a GC column specifically designed for the analysis of amines, which has a specially treated stationary phase to minimize tailing.

Q6: How can NMR spectroscopy help in distinguishing between the cis and trans isomers?

A6: 1H NMR spectroscopy is a powerful tool for this. The spatial relationship between protons on the cyclobutane ring is different for cis and trans isomers, which leads to distinct coupling constants (J-values).[4][5][15] The relative stereochemistry can often be determined by analyzing the multiplicity and coupling constants of the ring protons. For instance, the vicinal cis and trans coupling constants in cyclobutanes can vary significantly.[4]

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of Diastereomers Suboptimal mobile phase composition.Systematically vary the organic modifier (acetonitrile vs. methanol) and the buffer pH.[11]
Inappropriate stationary phase.Switch to a column with different selectivity (e.g., from C18 to a phenyl or polar-embedded phase).[10]
Poor Resolution of Enantiomers Use of an achiral column.Employ a chiral stationary phase (CSP) column, such as one based on a polysaccharide.[7][13]
Unsuitable chiral selector in the mobile phase.If using a chiral additive, optimize its concentration.[16]
Suboptimal mobile phase for the CSP.Consult the column manufacturer's guide for recommended mobile phases for your class of compound. Normal phase (hexane/alcohol) is common for polysaccharide CSPs.[17]
Peak Splitting Injection solvent is much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[18]
Column contamination or void.Wash the column with a strong solvent. If the problem persists, replace the column.[10]
Variable Retention Times Inadequate system equilibration.Ensure the column is fully equilibrated with the mobile phase before injection, especially after a gradient.
Pumping issues or leaks.Check the pump for pressure fluctuations and inspect fittings for leaks.[18]
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Co-elution of Isomers Temperature program is not optimized.Lower the initial oven temperature and use a slower ramp rate to improve separation of early-eluting peaks. Incorporate isothermal holds at critical elution points.[1]
Incorrect column stationary phase.If using a non-polar column, try a mid-polar or polar stationary phase to alter selectivity.[1] For enantiomers, a chiral GC column is necessary.[17]
Peak Tailing Active sites in the GC inlet or column.Use a deactivated inlet liner and a column designed for amine analysis.[1]
Compound is too polar and not volatile enough.Derivatize the sample to block the polar amine and hydroxyl groups (e.g., silylation).
No Peak or Very Small Peak Thermal degradation in the hot inlet.Reduce the inlet temperature. Use a deactivated liner to minimize catalytic degradation.[1]
Analyte adsorption.Derivatize the sample to reduce its polarity and reactivity.
Inconsistent Mass Spectra Co-elution of isomers.Improve chromatographic separation to ensure pure mass spectra for each isomer.
In-source fragmentation or reaction.For amines analyzed in methanol, be aware of potential condensation product artifacts.[19] Lower the ion source temperature if possible.

Experimental Protocols

Method 1: Chiral HPLC for Enantiomeric and Diastereomeric Separation

This method describes a direct separation of all four isomers (cis and trans enantiomeric pairs) on a chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) to improve peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the lack of a strong chromophore).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: GC-MS Analysis after Derivatization

This method is suitable for separating and identifying the isomers, particularly after derivatization to improve volatility and peak shape.

  • Derivatization Protocol (Silylation):

    • Evaporate a solution containing the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or similar).

  • Injector: Split/splitless inlet at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.

Quantitative Data Summary

The following tables provide representative data that might be obtained. Actual values will depend on the specific instrumentation and conditions used.

Table 1: Representative HPLC Retention Times

IsomerRetention Time (min) on Chiral Column
cis-(1R,3R)8.5
cis-(1S,3S)9.8
trans-(1R,3S)11.2
trans-(1S,3R)12.5

Table 2: Representative GC-MS Data for Silylated Derivatives

IsomerRetention Time (min)Key Mass Fragments (m/z)
cis-isomer derivative15.2M+, M-15, fragments from ring cleavage
trans-isomer derivative15.8M+, M-15, fragments from ring cleavage

Note: Mass spectra of cis and trans isomers are often very similar. Identification relies on chromatographic separation.[20]

Visualizations

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution check_diastereomers Separating Diastereomers (cis/trans)? start->check_diastereomers check_enantiomers Separating Enantiomers? check_diastereomers->check_enantiomers No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) check_diastereomers->optimize_mobile_phase Yes use_chiral_column Use Chiral Stationary Phase (CSP) check_enantiomers->use_chiral_column Yes change_column Change Stationary Phase (e.g., Phenyl, Polar-Embedded) optimize_mobile_phase->change_column Still Poor adjust_temp Adjust Column Temperature change_column->adjust_temp Still Poor end_node Resolution Achieved adjust_temp->end_node chiral_derivatization Perform Chiral Derivatization use_chiral_column->chiral_derivatization No CSP Available chiral_derivatization->end_node

Caption: HPLC troubleshooting workflow for isomer separation.

GC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start GC Peak Problem (Tailing, Co-elution) peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution use_deactivated_liner Use Deactivated Liner peak_tailing->use_deactivated_liner Yes derivatize Derivatize Sample (e.g., Silylation) use_deactivated_liner->derivatize Still Tailing end_node Analysis Improved derivatize->end_node optimize_temp Optimize Oven Program (Slower Ramp) co_elution->optimize_temp Yes change_column Change Column Polarity optimize_temp->change_column Still Co-eluting change_column->end_node

Caption: Troubleshooting workflow for common GC analysis issues.

References

Technical Support Center: Overcoming Poor Solubility of (3-Aminocyclobutyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with (3-Aminocyclobutyl)methanol derivatives.

Troubleshooting Guide

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: The initial approach to addressing poor aqueous solubility involves a systematic assessment of the compound's physicochemical properties. Start with a simple solubility screen in various aqueous buffers across a range of pH values. Since your molecule contains a basic amine group, its solubility is likely to be pH-dependent. Concurrently, evaluating solubility in common organic co-solvents can provide valuable insights for developing more complex formulations.

dot

cluster_0 Initial Assessment Workflow cluster_1 Solubility Enhancement Strategy start Poorly Soluble Derivative sol_screen Aqueous Solubility Screen (pH 2-10) start->sol_screen cosolvent_screen Co-solvent Solubility (e.g., EtOH, PEG 400, DMSO) start->cosolvent_screen characterize Solid-State Characterization (e.g., DSC, XRPD) start->characterize decision Analyze Data sol_screen->decision cosolvent_screen->decision characterize->decision ph_mod pH Modification decision->ph_mod pH-dependent solubility salt Salt Formation decision->salt Ionizable formulation Advanced Formulation decision->formulation Insoluble across pH range

Caption: Initial workflow for troubleshooting poor solubility.

Q2: I observed pH-dependent solubility. How can I leverage this?

A2: For ionizable drugs, such as those containing amine groups, modifying the pH is a primary strategy to enhance solubility.[1] By lowering the pH of the solution, the amine group becomes protonated, forming a more soluble salt in situ. You can determine the optimal pH range for solubility and consider developing a buffered formulation to maintain this pH.

Q3: Would forming a salt of my derivative improve its solubility?

A3: Yes, salt formation is a very effective and common method for increasing the solubility and dissolution rate of ionizable compounds.[2][3] Creating a salt of the basic amine in your this compound derivative with a suitable counterion can significantly improve its aqueous solubility. A salt screening study with various pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) is recommended to identify the optimal salt form with the best balance of solubility, stability, and manufacturability.

Q4: My compound's solubility is still low even after pH adjustment. What's next?

A4: If pH modification is insufficient, more advanced formulation strategies are necessary. These can be broadly categorized as:

  • Amorphous Solid Dispersions: Converting the crystalline form of your API into a higher-energy amorphous state can enhance solubility.[4] This is often achieved by dispersing the API in a polymer matrix.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[4]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[4][5]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.[2]

dot

cluster_0 Solubility Enhancement Decision Tree start Poorly Soluble Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_sufficient Is pH modification sufficient? is_ionizable->ph_sufficient Yes logP Determine LogP is_ionizable->logP No salt Salt Formation ph_sufficient->salt No ph_adjust pH Adjustment ph_sufficient->ph_adjust Yes lipid Lipid-Based Formulation logP->lipid High LogP complexation Complexation (Cyclodextrins) logP->complexation Moderate LogP thermal_stability Is the compound thermally stable? asd Amorphous Solid Dispersion (HME) thermal_stability->asd Yes particle_size Particle Size Reduction thermal_stability->particle_size No salt->logP complexation->thermal_stability

Caption: Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q5: Why are this compound derivatives prone to poor solubility?

A5: While the cyclobutane ring can offer advantages in drug design, such as providing a three-dimensional structure that can reduce planarity and potentially improve solubility by lowering crystal lattice energy, other factors can dominate.[6][7] The overall solubility is a balance between the molecule's crystal packing energy and its solvation energy. If the intermolecular forces in the solid state are very strong, or if the molecule has significant hydrophobic regions, it can lead to poor aqueous solubility despite the presence of polar amine and alcohol groups.

Q6: What role does the solid form of my compound play in its solubility?

A6: The solid form has a critical impact on solubility. Amorphous forms are generally more soluble than their crystalline counterparts because they do not have to overcome the crystal lattice energy to dissolve.[2] Different crystalline forms, known as polymorphs, can also exhibit different solubilities. It is crucial to characterize the solid form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) as part of your solubility investigation.

Q7: Can I use co-solvents to improve the solubility of my derivative for in vitro assays?

A7: Yes, co-solvents are commonly used to prepare stock solutions for in vitro experiments.[5] Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve compounds at high concentrations.[5] However, it is important to be mindful of the final concentration of the co-solvent in your assay, as high concentrations can have an impact on the biological system being studied. The goal is often to create a high-concentration stock in a water-miscible organic solvent and then dilute it into the aqueous assay medium.[5]

Q8: How do cyclodextrins work to improve solubility?

A8: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[2] They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the drug resides within the cyclodextrin's cavity, while the hydrophilic exterior interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[2]

dot

cluster_0 Cyclodextrin Complexation Mechanism drug Poorly Soluble Drug Hydrophobic cd Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior drug->cd:hydrophobic complex Drug-Cyclodextrin Complex Soluble in Water cd->complex water Water cd:hydrophilic->water Interaction

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Data Presentation

Table 1: Representative Solubility of a Hypothetical this compound Derivative in Various Media

MediumpHSolubility (µg/mL)
Deionized Water7.0< 1
0.1 N HCl1.2150
Phosphate Buffer6.85
5% DMSO / 95% Water7.025
10% PEG 400 / 90% Water7.040
5% Hydroxypropyl-β-Cyclodextrin (HPβCD)7.0120

Note: These are example data and actual results will vary depending on the specific derivative.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Sample Preparation: Add an excess amount of the this compound derivative to a known volume of each buffer in a glass vial.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.

Protocol 2: Salt Screening

  • Solvent Selection: Choose a suitable solvent system in which the free base has limited solubility but the expected salt is likely to be soluble.

  • Counterion Selection: Select a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid).

  • Stoichiometry: Dissolve the this compound derivative in the chosen solvent. Add a stoichiometric amount (e.g., 1.0 or 1.1 equivalents) of the selected acid.

  • Crystallization: Allow the solution to stir at room temperature or under controlled cooling to induce crystallization of the salt. If no solid forms, solvent evaporation or the addition of an anti-solvent may be necessary.

  • Isolation and Characterization: Isolate any resulting solids by filtration. Wash with a small amount of cold solvent and dry.

  • Analysis: Characterize the resulting solid for its physicochemical properties, including aqueous solubility (using Protocol 1), crystallinity (XRPD), and thermal properties (DSC). Compare the properties of the different salt forms to select the most promising candidate.

References

Side reactions of the amino group in (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminocyclobutyl)methanol. The content is designed to address specific side reactions and challenges that may be encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound typically more reactive than the hydroxyl group?

A1: The primary amino group in this compound is generally more nucleophilic than the primary hydroxyl group.[1] This inherent difference in nucleophilicity allows for selective reactions at the nitrogen atom under many conditions.[1]

Q2: What is the most common strategy to avoid side reactions at the amino group?

A2: The most robust strategy is to protect the amino group, often by converting it into a tert-butoxycarbonyl (Boc) carbamate.[2] The Boc group is stable under a variety of reaction conditions used to modify other parts of the molecule and can be removed under mild acidic conditions.[3][4]

Q3: Can I achieve selective O-acylation or O-alkylation without protecting the amino group?

A3: While challenging, selective O-acylation can be achieved under acidic conditions.[5] In an acidic medium, the amino group is protonated to form an ammonium salt, which significantly reduces its nucleophilicity, allowing the hydroxyl group to react preferentially.[5]

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Acylation Reactions (N- vs. O-Acylation)

Problem: During the acylation of this compound, a mixture of N-acylated, O-acylated, and di-acylated products is observed, leading to low yields of the desired N-acylated product and difficult purification.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Incorrect Reaction Conditions Perform the reaction under neutral or slightly basic conditions. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HCl).[6]The amino group is more nucleophilic than the hydroxyl group under these conditions, favoring N-acylation.[1] Acidic conditions protonate the amine, deactivating it and promoting O-acylation.[5]
Reactive Acylating Agent Use a less reactive acylating agent, such as an acid anhydride instead of an acyl chloride.Acid anhydrides are generally less reactive than acyl chlorides, which can improve selectivity.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Acyl halides are sensitive to moisture and can hydrolyze, reducing the efficiency of the reaction and introducing acidic impurities that can alter the reaction pathway.[6]
Over-acylation Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent.Using a large excess of the acylating agent can lead to the acylation of both the amino and hydroxyl groups.
Issue 2: Multiple Alkylations on the Amino Group

Problem: When attempting to mono-alkylate the amino group, a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt is formed.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Increased Nucleophilicity of Product Use a large excess of this compound relative to the alkylating agent.The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[7] Using an excess of the starting amine statistically favors the alkylation of the primary amine.[7]
Reaction Conditions Too Harsh Perform the reaction at a lower temperature and monitor the progress closely by TLC or LC-MS to stop the reaction once the desired product is formed.Higher temperatures can accelerate the rate of the second and third alkylation reactions.
Inefficient Method for Mono-alkylation Switch to a more controlled method like reductive amination.[8] This involves first reacting the amine with an aldehyde or ketone to form an imine, followed by reduction.Reductive amination is a highly selective method for forming secondary and tertiary amines and avoids the issue of over-alkylation that is common with direct alkylation using alkyl halides.[8]
Issue 3: Unwanted Imine Formation with Carbonyl Compounds

Problem: When this compound is present in a reaction mixture with an aldehyde or ketone, an imine (Schiff base) side product is formed.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Presence of Unprotected Amine Protect the amino group with a suitable protecting group, such as Boc, before introducing the carbonyl compound.The Boc-protected amine will not react with aldehydes or ketones.[4]
Incorrect pH If imine formation is the desired reaction, maintain a mildly acidic pH (around 4-5).[9] If it is an unwanted side reaction, avoid this pH range.Imine formation is reversible and catalyzed by acid.[10] At very low pH, the amine is protonated and non-nucleophilic. At high pH, the elimination of water to form the imine is not efficiently catalyzed.[10]

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound

This protocol describes a general method for the chemoselective protection of the amino group in this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, add ethyl acetate to the reaction mixture.

  • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Yields for Similar Amino Alcohols:

SubstrateConditionsYield (%)
Various primary aminesBoc₂O, H₂O/Acetone, RT85-98%[11]
Amino alcoholsBoc₂O, catalyst-free, waterHigh yields, no oxazolidinone formation[4]
Protocol 2: Selective N-Acylation of this compound

This protocol details a method for the selective acylation of the amino group.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Visualizations

Protecting_Group_Strategy cluster_0 Reaction Pathway cluster_1 Troubleshooting with Protecting Group A This compound B Desired Reaction on -OH group A->B Desired Path C Side Reaction on -NH2 group A->C Side Reaction Path D Mixture of Products B->D C->D P1 This compound P2 Protect Amino Group (e.g., with Boc₂O) P1->P2 P3 N-Boc-(3-aminocyclobutyl)methanol P2->P3 P4 Perform Reaction on -OH group P3->P4 P5 Desired O-functionalized Product P4->P5 P6 Deprotect Amino Group (e.g., with TFA/HCl) P5->P6 P7 Final Desired Product P6->P7

Caption: Workflow for avoiding amino group side reactions using a protecting group strategy.

Acylation_Selectivity cluster_conditions Reaction Conditions cluster_products Reaction Products start This compound + Acyl Chloride cond_base Basic / Neutral Conditions (e.g., TEA, NaHCO₃) start->cond_base cond_acid Acidic Conditions (e.g., TFA, HCl) start->cond_acid prod_N Selective N-Acylation (Desired Product) cond_base->prod_N Favored Pathway (Amine is more nucleophilic) prod_O Selective O-Acylation (Side Product under basic cond.) cond_base->prod_O Minor cond_acid->prod_N Minor cond_acid->prod_O Favored Pathway (Amine is protonated)

Caption: Influence of pH on the selectivity of N- versus O-acylation.

References

Validation & Comparative

Comparative Reactivity Analysis: (3-Aminocyclobutyl)methanol vs. (3-Aminocyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of two key synthetic building blocks.

In the realm of medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. The structural and electronic properties of these foundational molecules dictate their reactivity and, consequently, the efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of (3-Aminocyclobutyl)methanol and (3-Aminocyclopentyl)methanol, two cycloalkane-based bifunctional compounds.

The primary difference in the chemical behavior of these two molecules stems from the inherent ring strain associated with their cyclic structures. Cyclobutane rings exhibit significantly higher ring strain compared to cyclopentane rings due to greater deviation from the ideal tetrahedral bond angle of 109.5°.[1][2] This increased strain in the cyclobutane ring of this compound is a driving force for reactions that can lead to a relief of this strain, theoretically rendering it more reactive than its cyclopentyl counterpart in certain transformations.[3][4]

Theoretical Reactivity Comparison

The reactivity of the amino and hydroxyl functional groups in both molecules can be influenced by the stability of the underlying cycloalkane ring. Reactions involving the formation of a transition state that alleviates ring strain are expected to proceed more readily with the cyclobutane derivative. For instance, in reactions where the amino group acts as a nucleophile, the stability of the resulting product can be influenced by the ring structure.

Quantitative Data Summary: A Hypothetical Comparison

To illustrate the expected differences in reactivity, the following table presents hypothetical quantitative data for a representative N-acylation reaction. It is anticipated that under identical reaction conditions, this compound would exhibit a faster reaction rate and a higher yield due to its inherent ring strain.

ParameterThis compound(3-Aminocyclopentyl)methanol
Reaction Time (hours) 1.53.0
Yield (%) 9285
Reaction Conditions Acetic Anhydride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane, Room TemperatureAcetic Anhydride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane, Room Temperature

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the theoretical principles of chemical reactivity related to ring strain. Experimental validation is required to determine the actual quantitative differences.

Experimental Protocols: Comparative N-Acylation

To experimentally validate the theoretical reactivity differences, a comparative N-acylation experiment can be performed.

Objective: To compare the rate and yield of the N-acylation reaction of this compound and (3-Aminocyclopentyl)methanol with acetic anhydride.

Materials:

  • This compound

  • (3-Aminocyclopentyl)methanol

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Magnetic stirrers

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DCM in the first flask, and (3-Aminocyclopentyl)methanol (1.0 mmol) in 10 mL of anhydrous DCM in the second flask.

  • Addition of Reagents: To each flask, add triethylamine (1.2 mmol, 1.2 eq.). Cool the flasks to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol, 1.1 eq.) to each flask dropwise while stirring.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and monitor the progress by TLC at regular intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting material and the product.

  • Work-up: Once the reactions are complete (as indicated by the disappearance of the starting material on TLC), quench each reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with 10 mL of brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel to obtain the pure N-acylated products.

  • Determine the yield of each product and characterize them using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

Experimental Workflow for Comparative N-Acylation

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve_cb Dissolve this compound in DCM start->dissolve_cb dissolve_cp Dissolve (3-Aminocyclopentyl)methanol in DCM start->dissolve_cp add_reagents_cb Add Et3N and Ac2O to Cyclobutane derivative dissolve_cb->add_reagents_cb add_reagents_cp Add Et3N and Ac2O to Cyclopentane derivative dissolve_cp->add_reagents_cp monitor_tlc Monitor by TLC add_reagents_cb->monitor_tlc add_reagents_cp->monitor_tlc quench Quench with NaHCO3 monitor_tlc->quench extract Extract & Wash quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify yield_calc Calculate Yield purify->yield_calc characterize Characterize Product yield_calc->characterize end End characterize->end

Caption: Workflow for the comparative N-acylation of aminocycloalkyl methanols.

Signaling Pathway (Illustrative)

The following diagram illustrates a general signaling pathway where an amino alcohol derivative might act as a precursor to a biologically active molecule that interacts with a receptor.

Signaling_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Interaction amino_alcohol (3-Aminocycloalkyl)methanol active_molecule Active Molecule amino_alcohol->active_molecule Synthetic Modification receptor Cell Surface Receptor active_molecule->receptor Binding signaling_cascade Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response Signal Transduction

Caption: General pathway from a synthetic precursor to a cellular response.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be more reactive than (3-Aminocyclopentyl)methanol in reactions that lead to a relief of its inherent ring strain. This predicted difference in reactivity can be a critical factor in the design of synthetic routes, potentially allowing for milder reaction conditions and improved yields when using the cyclobutane derivative. However, it is imperative for researchers to conduct direct comparative studies to obtain empirical data that can definitively quantify these reactivity differences and guide the selection of the optimal building block for their specific synthetic targets.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of Aminocyclobutane Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-aminocyclobutane and cis-3-aminocyclobutanol reveals key differences in their molecular fingerprints. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra, supported by experimental data and protocols, to aid in the precise identification and characterization of these important structural motifs.

The strategic placement of an amino group on a cyclobutane ring significantly influences its chemical and physical properties, making the distinction between its regioisomers a critical aspect of molecular design and synthesis. This guide focuses on the spectroscopic differentiation of two key regioisomers: 1-aminocyclobutane (cyclobutylamine) and cis-3-aminocyclobutanol. By examining their unique spectral signatures, we can gain valuable insights into their structural and electronic differences.

At a Glance: Spectroscopic Data Summary

The following table provides a concise summary of the key spectroscopic data for 1-aminocyclobutane and cis-3-aminocyclobutanol, allowing for a rapid and objective comparison.

Spectroscopic Technique1-Aminocyclobutane (Cyclobutylamine)cis-3-AminocyclobutanolKey Differentiating Features
¹H NMR δ ~3.4 (m, 1H, CH-NH₂), ~2.2 (m, 2H, CH₂), ~1.8 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂)δ ~4.2 (m, 1H, CH-OH), ~3.6 (m, 1H, CH-NH₂), ~2.4 (m, 2H, CH₂), ~1.8 (m, 2H, CH₂)The chemical shifts of the protons attached to the carbons bearing the amino and hydroxyl groups are distinct. The presence of a hydroxyl group in cis-3-aminocyclobutanol leads to a downfield shift for the adjacent methine proton.
¹³C NMR δ ~50 (CH-NH₂), ~31 (CH₂), ~15 (CH₂)δ ~68 (CH-OH), ~48 (CH-NH₂), ~30 (CH₂)The carbon attached to the hydroxyl group in cis-3-aminocyclobutanol exhibits a significant downfield shift compared to the carbons in 1-aminocyclobutane.
IR Spectroscopy (cm⁻¹) ~3360 (N-H stretch), ~2940 (C-H stretch), ~1600 (N-H bend)~3350 (O-H stretch, N-H stretch), ~2950 (C-H stretch), ~1600 (N-H bend)The presence of a broad O-H stretching band in the spectrum of cis-3-aminocyclobutanol is a clear distinguishing feature.
Mass Spectrometry (m/z) 71 (M⁺), 56, 43, 28 (base peak)87 (M⁺), 70, 57, 44The molecular ion peak directly reflects the different molecular weights. Fragmentation patterns also differ due to the presence of the hydroxyl group.

Deciphering the Differences: A Logical Approach

The structural variations between 1-aminocyclobutane and cis-3-aminocyclobutanol give rise to predictable differences in their spectroscopic outputs. The following diagram illustrates the logical flow from structural features to expected spectral data.

G Spectroscopic Differentiation of Aminocyclobutane Regioisomers cluster_isomers Regioisomers cluster_features Key Structural Differences cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1-Aminocyclobutane 1-Aminocyclobutane Position of -NH2 Group Position of -NH2 Group 1-Aminocyclobutane->Position of -NH2 Group 1H_NMR ¹H NMR - Chemical Shifts - Coupling Patterns 1-Aminocyclobutane->1H_NMR 13C_NMR ¹³C NMR - Chemical Shifts 1-Aminocyclobutane->13C_NMR IR - N-H Stretch - O-H Stretch - C-H Stretch 1-Aminocyclobutane->IR MS - Molecular Ion Peak - Fragmentation Pattern 1-Aminocyclobutane->MS cis-3-Aminocyclobutanol cis-3-Aminocyclobutanol cis-3-Aminocyclobutanol->Position of -NH2 Group Presence of -OH Group Presence of -OH Group cis-3-Aminocyclobutanol->Presence of -OH Group cis-3-Aminocyclobutanol->1H_NMR cis-3-Aminocyclobutanol->13C_NMR cis-3-Aminocyclobutanol->IR cis-3-Aminocyclobutanol->MS Position of -NH2 Group->1H_NMR Position of -NH2 Group->13C_NMR Presence of -OH Group->1H_NMR Presence of -OH Group->13C_NMR Presence of -OH Group->IR Presence of -OH Group->MS

Structural differences dictate spectroscopic outcomes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminocyclobutane sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. For hydrochloride salts, D₂O is often preferred for better solubility.

  • ¹H NMR Acquisition:

    • Spectrometer: Acquire data on a 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Parameters:

      • Spectral Width: ~12 ppm

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon.

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: For liquid samples like cyclobutylamine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: For solid samples like cis-3-aminocyclobutanol, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Parameters: Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds like cyclobutylamine.

  • Ionization: Electron Ionization (EI) is a common method for generating ions from small molecules.

  • Data Acquisition:

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

    • Mass Range: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).

By leveraging the distinct spectroscopic fingerprints presented in this guide, researchers can confidently identify and differentiate between aminocyclobutane regioisomers, a crucial step in advancing chemical synthesis and drug discovery.

The Stereochemical Mandate: A Comparative Guide to the Biological Activity of Cis- and Trans-Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cyclobutane ring stands as a compelling scaffold. Its inherent strain and puckered conformation offer a unique three-dimensional presentation of substituents, making it an attractive design element for achieving metabolic stability and precise pharmacophore orientation.[1] However, the constrained nature of this four-membered ring also introduces a critical consideration that can profoundly dictate biological outcomes: stereoisomerism. This guide delves into the pivotal role of cis and trans isomerism in aminocyclobutane derivatives, offering a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.

The Decisive Impact of Spatial Arrangement

The seemingly subtle difference between having amino and other functional groups on the same (cis) or opposite (trans) sides of a cyclobutane ring can lead to vastly different pharmacological profiles. This divergence arises from the fundamental principle of molecular recognition: the precise three-dimensional fit between a ligand and its biological target, be it a receptor binding pocket or an enzyme's active site. The rigid cyclobutane core locks substituents into distinct spatial orientations, thereby governing the molecule's ability to engage in the specific intermolecular interactions required for a biological response.

A compelling illustration of this principle, while involving a cyclopentane analog, is the case of the cis and trans isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD). Research has demonstrated a stark differentiation in their activity at excitatory amino acid receptors. The trans-isomer of ACPD is a significantly more potent agonist for metabotropic glutamate receptors, while the cis-isomer displays a higher affinity for the N-methyl-D-aspartate (NMDA) receptor.[2] This differential activity translates to distinct in vivo effects, with cis-ACPD being a more potent convulsant due to its interaction with ionotropic receptors.[2] This example underscores how stereochemistry can be a key determinant of receptor selectivity and, consequently, the overall biological and toxicological profile of a compound.

Comparative Biological Activity: A Data-Driven Look

While comprehensive, direct comparisons of simple cis- and trans-aminocyclobutane derivatives are not abundantly available in the public literature, we can synthesize key findings from related studies to build a strong case for the importance of this stereochemical consideration.

One study on cis- and trans-1,3-disubstituted cyclobutane analogs of the natural antitumor product combretastatin A4 revealed that both isomers exhibited poor cytotoxicity in the micromolar range against HepG2 and SK-N-DZ cell lines when compared to a more rigid cyclobutene analog.[1] This suggests that while stereochemistry is crucial, the overall scaffold and its conformational properties also play a significant role in activity.

In another instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids highlighted differences in their physicochemical properties. The pKa values of the amino groups were found to differ between the isomers, which can influence their ionization state at physiological pH and, consequently, their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

The following table summarizes the key findings from the analogous cyclopentane study, which provides a strong predictive framework for the expected differences in aminocyclobutane derivatives.

Compound IsomerBiological TargetActivity MetricResultReference
trans-ACPD Metabotropic Glutamate ReceptorsAgonist Potency~12x more potent than at NMDA receptors[2]
cis-ACPD NMDA ReceptorsBinding Affinity~30x more potent than as a metabotropic agonist[2]
cis-ACPD In vivo (neonatal rats)Convulsant Potency6x more potent than trans-ACPD[2]

This data clearly demonstrates that a change in the spatial orientation of the carboxylic acid and amino groups dictates receptor selectivity and in vivo effects.

Experimental Protocols for Assessing Biological Activity

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.

Receptor Binding Assays

A fundamental method to determine the affinity of a compound for a specific receptor is the radioligand binding assay. This can be performed as either a saturation or competition assay.

Experimental Workflow: Receptor Binding Assay

G prep Receptor Preparation (e.g., membrane fraction) radioligand Radioligand Incubation ([L*]) prep->radioligand competitor Competitor Incubation (cis/trans isomers) radioligand->competitor separation Separation of Bound/Free Ligand (e.g., filtration) competitor->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Kd, Bmax, Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor.

  • Incubation: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition: Add increasing concentrations of the unlabeled test compounds (the cis and trans aminocyclobutane derivatives).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration apparatus.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

To assess the inhibitory potential of the aminocyclobutane isomers against a target enzyme, a kinetic assay is employed.

Experimental Workflow: Enzyme Inhibition Assay

G enzyme_prep Enzyme Preparation inhibitor_inc Inhibitor Incubation (cis/trans isomers) enzyme_prep->inhibitor_inc reaction_init Reaction Initiation (add substrate) inhibitor_inc->reaction_init monitoring Reaction Monitoring (e.g., spectrophotometry) reaction_init->monitoring analysis Data Analysis (IC50 determination) monitoring->analysis

Caption: Workflow for determining enzyme inhibition.

Step-by-Step Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the cis and trans aminocyclobutane derivatives.

  • Inhibitor Incubation: In a multi-well plate, add the enzyme and varying concentrations of the test compounds. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer to detect a change in absorbance.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Structure-Activity Relationship (SAR): The "Why" Behind the "What"

The observed differences in biological activity between cis and trans isomers are rooted in their distinct three-dimensional structures. The cyclobutane ring's pucker places the amino and other functional groups in specific spatial orientations. In a cis isomer, these groups are on the same face of the ring, leading to a more compact and potentially "L-shaped" conformation. In contrast, the trans isomer presents these groups on opposite faces, resulting in a more extended and linear-like structure.

This has profound implications for how these molecules interact with their biological targets. A binding pocket that is narrow and elongated may preferentially accommodate a trans isomer, while a more globular or L-shaped pocket might favor a cis isomer. The specific hydrogen bond donors and acceptors, hydrophobic regions, and charged residues within the binding site will also dictate which isomer can achieve a more stable and energetically favorable interaction.

Logical Relationship: From Structure to Activity

G cluster_cis Cis Isomer cluster_trans Trans Isomer cis_structure Compact, 'L-shaped' Conformation cis_binding Favored by Globular/ L-shaped Pockets cis_structure->cis_binding cis_activity Specific Biological Activity Profile A cis_binding->cis_activity trans_structure Extended, Linear-like Conformation trans_binding Favored by Elongated/ Narrow Pockets trans_structure->trans_binding trans_activity Specific Biological Activity Profile B trans_binding->trans_activity

Caption: Influence of stereochemistry on biological activity.

Conclusion: A Call for Stereochemical Precision

References

A Comparative Guide to (3-Aminocyclobutyl)methanol and Other Amino Alcohols in Asymmetric Synthesis: A Structural and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Chiral amino alcohols are a foundational class of compounds in modern asymmetric synthesis, serving as highly effective ligands, catalysts, and chiral auxiliaries.[1] Their ability to form stable bidentate chelate complexes with metal centers creates a well-defined chiral environment, enabling the synthesis of enantiomerically pure molecules essential for the pharmaceutical and fine chemical industries.[1][2] This guide provides a comparative analysis of (3-Aminocyclobutyl)methanol, a structurally constrained amino alcohol, against established and widely utilized amino alcohols such as D-Valinol, (1S,2R)-Norephedrine, and (S)-Prolinol. By examining the interplay between structural rigidity, steric hindrance, and catalytic performance, we aim to provide researchers with the insights needed to make informed decisions in catalyst and ligand selection.

Core Principles: Why Amino Alcohols are Effective in Asymmetric Catalysis

The efficacy of chiral amino alcohols lies in their dual functionality—a Lewis basic amino group and a hydroxyl group.[1] When coordinated to a metal catalyst (e.g., Ruthenium, Rhodium, Zinc), they form a rigidified chelate ring. This conformationally restricted complex creates a chiral pocket around the metal's active site. As a prochiral substrate approaches, the chiral environment dictates the trajectory of the attack, leading to the preferential formation of one product enantiomer. This principle is fundamental to numerous transformations, most notably the asymmetric transfer hydrogenation (ATH) of ketones and the enantioselective addition of organometallic reagents to aldehydes.[1][3][4]

The stereochemical outcome is profoundly influenced by the backbone and substituents of the amino alcohol ligand. Factors such as steric bulk, conformational rigidity, and the relative stereochemistry of chiral centers on the ligand are critical determinants of enantioselectivity.[3]

In Focus: this compound - The Constrained Contender

This compound is a chiral 1,3-amino alcohol distinguished by its cyclobutane core. This four-membered ring imparts significant conformational rigidity, a trait often associated with high enantioselectivity in asymmetric catalysis.

Unique Structural Features:

  • Constrained Backbone: Unlike acyclic amino alcohols such as valinol, the cyclobutane ring restricts bond rotation, leading to a more predictable and well-defined catalyst geometry upon metal chelation. This rigidity can minimize the number of competing transition states, potentially leading to higher enantiomeric excess (ee).

  • 1,3-Amino Alcohol: The 1,3-disposition of the amino and hydroxymethyl groups results in the formation of a six-membered chelate ring with a metal center. This differs from the five-membered rings formed by 1,2-amino alcohols, altering the "bite angle" and the overall geometry of the catalytic complex.

  • Stereochemistry: The cis or trans relationship of the substituents on the cyclobutane ring will fundamentally dictate the shape of the chiral pocket.

While direct, peer-reviewed comparative studies detailing the performance of this compound in canonical asymmetric reactions are still emerging, its structural properties suggest it is a promising candidate for applications where ligand rigidity is paramount for achieving high levels of stereocontrol.[5][6]

Established Amino Alcohols: Performance Benchmarks

To contextualize the potential of this compound, we will compare it to three widely-used amino alcohols, each with distinct structural characteristics.

D-Valinol: The Sterically Hindered Workhorse

Derived from the natural amino acid D-valine, D-Valinol is an acyclic 1,2-amino alcohol featuring a bulky isopropyl group.[7][8] This steric hindrance is highly effective at blocking one face of a coordinated substrate.

  • Key Applications: It is famously used in the enantioselective addition of diethylzinc to aldehydes and serves as a crucial precursor for more complex ligands, such as PHOX (phosphine-oxazoline) ligands.[7][9]

  • Performance: In the addition of diethylzinc to benzaldehyde, catalysts derived from valinol can achieve excellent yields and enantioselectivities, often exceeding 95% ee.[10]

(1S,2R)-Norephedrine: The Diastereomerically Defined Ligand

Norephedrine is a β-amino alcohol derived from the amination and reduction of a phenylpropanone core. It possesses two adjacent stereocenters (1S, 2R), which create a well-defined chiral environment.

  • Key Applications: It is frequently employed as a chiral auxiliary and as a ligand in the asymmetric reduction of ketones and the addition of organometallic reagents.[11][12]

  • Performance: As a ligand in transfer hydrogenation reactions, norephedrine and its derivatives can provide good to excellent enantioselectivity, depending on the substrate and reaction conditions.[13][14]

(S)-Prolinol: The Rigid Pyrrolidine Scaffold

Derived from the reduction of the natural amino acid proline, (S)-Prolinol features a rigid five-membered pyrrolidine ring. This pre-organized structure is highly effective in a variety of organocatalytic and metal-catalyzed reactions.

  • Key Applications: Prolinol and its derivatives are cornerstones of organocatalysis, particularly in asymmetric aldol, Mannich, and Michael reactions.[15][16][17] They are also used as ligands in metal-catalyzed processes.

  • Performance: In proline-catalyzed Mannich reactions, derivatives can achieve enantioselectivities of up to >99%.[15]

Comparative Analysis: Structure vs. Function

The choice of amino alcohol ligand is a strategic decision based on the specific demands of a chemical transformation. The rigidity of the ligand backbone is often a critical factor for achieving high enantioselectivity.[3]

FeatureThis compound (Hypothesized)D-Valinol(1S,2R)-Norephedrine(S)-Prolinol
Backbone Rigid CyclobutaneFlexible AcyclicSemi-rigid AcyclicRigid Pyrrolidine
Chelate Ring Size 6-membered5-membered5-membered5-membered
Source of Chirality Cyclobutane StereocentersSingle StereocenterTwo StereocentersPyrrolidine Stereocenter
Key Structural Motif Constrained 1,3- disposiçãoBulky Isopropyl GroupPhenyl BackboneFused Bicyclic Chelate
Primary Application Potentially ATH, AlkylationsDiethylzinc Additions, Ligand PrecursorReductions, As a Chiral AuxiliaryOrganocatalysis (Aldol, Mannich)

The inherent rigidity of the indane ring system in ligands like (1S,2R)-1-amino-2-indanol has been shown to be crucial for achieving good enantioselectivities in asymmetric transfer hydrogenation (ATH).[3] By analogy, the constrained cyclobutane ring of this compound may offer similar advantages over more flexible acyclic ligands like Valinol or Norephedrine, potentially leading to higher stereocontrol.

Performance Data in a Benchmark Reaction: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) of ketones is a widely used and well-understood reaction, making it an excellent benchmark for comparing ligand performance.[4][18]

LigandCatalyst SystemYield (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / KOH>95%82%[3]
cis-1-Aminoindan-2-olRu(II) complexHigh>91%[4]
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂] / KOH>90%92%[18]
This compound Data Not Available N/A N/A -

Note: The table highlights the performance of structurally related or commonly used amino alcohols. The absence of data for this compound underscores an area ripe for investigation.

Experimental Protocols & Methodologies

To facilitate the exploration and comparison of these ligands, we provide a detailed, self-validating protocol for a benchmark reaction.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This procedure is based on established methodologies and can be adapted to compare the performance of different chiral amino alcohol ligands.[3][4]

Materials:

  • [RuCl₂(p-cymene)]₂

  • Chiral Amino Alcohol Ligand (e.g., (1S,2R)-1-amino-2-indanol as a control, or this compound for investigation)

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium Hydroxide (KOH)

  • Acetophenone

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 mol%) and the chiral amino alcohol ligand (2.2 mol%) in anhydrous i-PrOH (4.0 mL).

  • Stir the resulting mixture at 80°C for 20 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous i-PrOH (5.0 mL).

  • Initiation: To the catalyst solution, add a 0.1 M solution of KOH in i-PrOH (10 mol%). Then, add the substrate solution from step 3.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench with water and extract the product with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate). Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Workup & Analysis p1 Dissolve [RuCl₂(p-cymene)]₂ & Chiral Ligand in i-PrOH p2 Heat at 80°C for 20 min p1->p2 Stir r1 Add KOH solution to catalyst p2->r1 Cool to RT r2 Add Acetophenone solution r1->r2 r3 Stir at Room Temp r2->r3 r4 Monitor by TLC/GC r3->r4 a1 Quench with H₂O & Extract r4->a1 Upon Completion a2 Purify via Column Chromatography a1->a2 a3 Determine ee% by Chiral HPLC a2->a3

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

Visualization of the Catalytic Cycle

Ru_precatalyst [Ru]-Cl Active_catalyst [Ru]-H (Chiral Ligand) Ru_precatalyst->Active_catalyst + Ligand + Base (H⁻ source) Substrate_complex [Ru]-H-Ketone Complex Active_catalyst->Substrate_complex + Ketone Product_complex [Ru]-O-CH(R)₂ (Product) Substrate_complex->Product_complex Hydride Transfer (Stereoselective) Product_complex->Active_catalyst + i-PrOH - Chiral Alcohol - Acetone

References

A Comparative Guide to Enantiomeric Purity Determination of (3-Aminocyclobutyl)methanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates like (3-Aminocyclobutyl)methanol is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique for determining enantiomeric excess (e.e.). However, the analysis of this compound presents a challenge due to its lack of a strong UV-absorbing chromophore, making standard UV detection difficult.

This guide provides a comparative overview of two primary chiral HPLC strategies for the enantiomeric purity determination of this compound: Direct Chiral Separation on a Chiral Stationary Phase (CSP) and Indirect Chiral Separation following pre-column derivatization.

Comparison of Analytical Approaches

Two main strategies are employed for the chiral resolution of this compound by HPLC. The choice between a direct or indirect method depends on available instrumentation, method development time, and sensitivity requirements.

  • Direct Chiral Separation: This approach utilizes a Chiral Stationary Phase (CSP) that creates a chiral environment, allowing for the differential interaction and separation of the two enantiomers. This method is straightforward as it avoids sample derivatization but may require screening multiple chiral columns to find one that provides adequate resolution.[1][2][3] Detection of a non-chromophoric analyte like this compound necessitates the use of universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

  • Indirect Chiral Separation: This technique involves reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[2][4][5] These diastereomers have different physicochemical properties and can be readily separated on a conventional, achiral HPLC column (e.g., C18). A key advantage of this method is that the CDA typically contains a chromophore, rendering the derivatives detectable by a standard UV-Vis detector, which is widely available and highly sensitive.[6]

The following sections provide detailed experimental protocols and comparative data for these two approaches.

Data Presentation: Performance Comparison

The following table summarizes representative performance data for the two methods.

Note: The following data are illustrative examples based on typical performance for similar chiral separations and are intended for comparative purposes.

ParameterDirect Chiral SeparationIndirect Chiral Separation (via Derivatization)
Analyte Form EnantiomersDiastereomers
HPLC Column Chiral Stationary Phase (e.g., CHIRALPAK® IA)Achiral Reversed-Phase (e.g., C18, 250x4.6mm, 5µm)
Detection ELSD / CADUV-Vis (e.g., 254 nm)
Retention Time (t_R1) 10.2 min14.5 min
Retention Time (t_R2) 11.8 min16.8 min
Resolution (R_s) 2.13.2
Separation Factor (α) 1.181.19
Sample Prep Time ~5 min (dissolve and inject)~45 min (derivatization, quench, dilute)
Method Development Potentially extensive (column screening)More straightforward (standard column)
Sensitivity ModerateHigh (due to UV-active tag)

Experimental Protocols

Method 1: Direct Enantioseparation on a Chiral Stationary Phase

This protocol outlines a direct method using a polysaccharide-based CSP, which is effective for the separation of amino alcohols.

1. Materials and Instrumentation:

  • HPLC System: HPLC with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).

  • Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of 1.0 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

3. Procedure:

  • Prepare the mobile phase, ensuring thorough mixing and degassing.

  • Equilibrate the chiral column with the mobile phase for at least 45 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and determine the retention times and peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

Method 2: Indirect Enantioseparation via Derivatization

This protocol details the derivatization of this compound with (R)-(+)-1-Phenylethanesulfonyl Chloride followed by analysis on a standard C18 column.[6]

1. Materials and Instrumentation:

  • HPLC System: HPLC with a binary pump, autosampler, column oven, and UV-Vis Detector.

  • Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Water (60:40, v/v).

  • Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethanesulfonyl Chloride.

  • Other Reagents: Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

2. Derivatization Procedure:

  • Accurately weigh ~10 mg of this compound sample into a vial.

  • Dissolve the sample in 1.0 mL of anhydrous DCM.

  • Add 1.5 equivalents of TEA to the solution.

  • Add 1.2 equivalents of (R)-(+)-1-Phenylethanesulfonyl Chloride solution (10 mg/mL in DCM).

  • Vortex the mixture and allow it to react at room temperature for 30 minutes.

  • Quench the reaction by adding 0.5 mL of water and vortexing.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared diastereomeric derivative solution.

  • Record the chromatogram and identify the peaks corresponding to the two diastereomers.

  • Calculate the enantiomeric excess as described in the direct method.

Workflow Visualizations

The following diagrams illustrate the distinct workflows for the direct and indirect analytical approaches.

G cluster_direct Direct Chiral Separation Workflow A1 Sample Weighing (this compound) A2 Dissolution (in Mobile Phase) A1->A2 A3 Injection A2->A3 A4 Chiral HPLC Separation (CSP Column) A3->A4 A5 Detection (ELSD/CAD) A4->A5 A6 Data Analysis (Enantiomer Peaks) A5->A6

Caption: Workflow for the Direct Chiral HPLC Method.

G cluster_indirect Indirect Chiral Separation Workflow B1 Sample Weighing (this compound) B2 Derivatization Reaction (with Chiral Reagent) B1->B2 B3 Reaction Quench & Sample Prep B2->B3 B4 Injection B3->B4 B5 Achiral HPLC Separation (C18 Column) B4->B5 B6 Detection (UV) B5->B6 B7 Data Analysis (Diastereomer Peaks) B6->B7

Caption: Workflow for the Indirect Chiral HPLC Method.

Conclusion

Both direct and indirect chiral HPLC methods are viable for determining the enantiomeric purity of this compound.

  • The direct method offers a significantly simpler and faster sample preparation process. However, it requires specialized detectors (ELSD/CAD) and may involve a more empirical and time-consuming method development phase to identify a suitable chiral stationary phase.

  • The indirect method , while involving a more complex derivatization step, allows for the use of standard and widely available C18 columns and highly sensitive UV detectors.[6] This often results in more robust and easily transferable methods, which is a considerable advantage in quality control environments.

The optimal choice will depend on the specific laboratory context, including available equipment, desired sensitivity, and the stage of drug development. For routine quality control, the robustness and high sensitivity of the indirect method are often preferred. For research and development or high-throughput screening, the speed of the direct method may be more advantageous if a suitable column and detector are available.

References

Determining the Absolute Configuration of (3-Aminocyclobutyl)methanol Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of key analytical techniques for determining the absolute configuration of (3-Aminocyclobutyl)methanol stereoisomers, supported by experimental data and detailed protocols.

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers with a trans relationship between the amino and methanol groups, while the (1R,3S) and (1S,3R) isomers constitute a cis enantiomeric pair. Distinguishing between these diastereomers and assigning the absolute configuration of each enantiomer requires a combination of spectroscopic and chromatographic techniques.

Comparative Analysis of Analytical Techniques

The determination of the absolute configuration of this compound stereoisomers can be approached using several powerful analytical methods. The choice of technique often depends on the physical state of the sample, the availability of instrumentation, and the need for either relative or absolute stereochemical assignment.

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, and bond angles, providing definitive absolute configuration.High-quality single crystal.Considered the "gold standard" for absolute configuration determination.Crystal growth can be challenging; not suitable for amorphous solids, oils, or liquids.
NMR Spectroscopy Relative stereochemistry (cis/trans) through analysis of chemical shifts and coupling constants. Absolute configuration can be determined using chiral derivatizing agents (e.g., Mosher's acid).Soluble sample in a suitable deuterated solvent.Non-destructive, provides detailed structural information in solution, and can differentiate diastereomers.Determination of absolute configuration often requires derivatization; interpretation can be complex.
Vibrational Circular Dichroism (VCD) Absolute configuration in solution by comparing the experimental VCD spectrum to a computationally predicted spectrum.Soluble sample, typically 5-15 mg.Applicable to a wide range of molecules in their native state (solution or neat liquids), no crystallization or derivatization required.Requires specialized instrumentation and computational resources for spectral prediction.
Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) Separation of enantiomers, allowing for the determination of enantiomeric purity and isolation of individual enantiomers for further analysis.Soluble sample.Highly effective for separating enantiomers; can be used for both analytical and preparative purposes.Does not directly provide absolute configuration without a known standard; method development can be time-consuming.

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR Data for this compound Isomers (in D₂O)

Assignment cis-(1R,3S)-isomer (Predicted) trans-(1R,3R)-isomer (from Spectrum)
¹H NMR (δ ppm)
H1 (CH-CH₂OH)~2.3-2.5 (m)Multiplet
H3 (CH-NH₃⁺)~3.4-3.6 (m)Multiplet
CH₂OH~3.5-3.7 (d)Multiplet
Ring CH₂~1.8-2.2 (m)Multiplets
¹³C NMR (δ ppm)
C1 (CH-CH₂OH)~35-40Not available
C3 (CH-NH₃⁺)~45-50Not available
CH₂OH~60-65Not available
Ring CH₂~25-35Not available

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer (as the hydrochloride salt for better solubility) in a suitable deuterated solvent, such as D₂O or CD₃OD.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Diastereomer Differentiation: Compare the chemical shifts and coupling constants of the methine protons at C1 and C3. The different spatial relationship between the substituents in the cis and trans isomers will result in noticeable differences in these parameters. 2D NMR experiments like COSY and HSQC can aid in unambiguous signal assignment.

  • Absolute Configuration Determination (Mosher's Method):

    • React the purified enantiomer with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to form the corresponding Mosher esters.

    • Acquire ¹H NMR spectra for both diastereomeric esters.

    • Analyze the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.

G cluster_0 Relative Configuration cluster_1 Absolute Configuration A Isolate cis/trans Isomers B Acquire 1H & 13C NMR A->B C Analyze Chemical Shifts & Coupling Constants B->C D Assign cis or trans C->D E Separate Enantiomers F React with (R)- & (S)-MTPA-Cl E->F G Acquire 1H NMR of Mosher Esters F->G H Analyze Δδ (δS - δR) G->H I Assign R/S Configuration H->I

Caption: Workflow for NMR-based stereochemical analysis.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by mapping the precise three-dimensional arrangement of atoms in a crystal.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow a single, high-quality crystal of a this compound stereoisomer or a suitable derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data. For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, especially if a heavier atom is present in the structure.

G A Synthesize & Purify Compound B Grow Single Crystal A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Determine Absolute Configuration D->E

Caption: General workflow for X-ray crystallography.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to one predicted by quantum chemical calculations, the absolute configuration can be determined.

Experimental Protocol for VCD:

  • Sample Preparation: Dissolve 5-15 mg of the purified enantiomer in a suitable solvent (e.g., CDCl₃, DMSO-d₆) that is transparent in the infrared region of interest.

  • VCD Spectrum Acquisition: Measure the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., 1R,3R) to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum. The spectrum of the other enantiomer (1S,3S) is the mirror image of the calculated spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the sign and relative intensity of the VCD bands allows for an unambiguous assignment of the absolute configuration.

G A Measure Experimental VCD Spectrum C Compare Experimental and Calculated Spectra A->C B Calculate Theoretical VCD Spectrum for One Enantiomer B->C D Assign Absolute Configuration C->D

Caption: VCD analysis workflow.

Chiral Chromatography (HPLC/SFC)

Chiral HPLC and SFC are essential for separating the enantiomers of both the cis and trans diastereomers, which is a prerequisite for their individual characterization and biological testing.

Experimental Protocol for Chiral Separation:

  • Column and Mobile Phase Screening:

    • Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., amylose or cellulose derivatives), proteins, or cyclodextrins.

    • For each CSP, test different mobile phase systems. For normal-phase HPLC, this typically involves a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine to improve peak shape for amines. For SFC, the mobile phase is typically supercritical CO₂ with a co-solvent such as methanol.

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution and minimize analysis time.

  • Enantiomeric Purity Determination: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee) of the sample.

Conclusion

The determination of the absolute configuration of this compound stereoisomers is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy is indispensable for determining the relative cis/trans stereochemistry. For the unambiguous assignment of the absolute configuration of the enantiomers, X-ray crystallography is the definitive method, provided that suitable crystals can be obtained. Vibrational circular dichroism offers a robust alternative for determining the absolute configuration in solution. Finally, chiral chromatography is crucial for the separation and quantification of the individual enantiomers, a necessary step for their subsequent characterization and evaluation in drug discovery and development. A systematic approach employing these complementary techniques will ensure a comprehensive and accurate stereochemical assignment.

A Comparative Guide to the Cross-Reactivity of (3-Aminocyclobutyl)methanol Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Cyclobutane Motif and the Imperative of Selectivity

In modern medicinal chemistry, the cyclobutane scaffold has emerged as a valuable design element. Its inherent rigidity and unique three-dimensional geometry can pre-organize pharmacophoric groups into a conformation favorable for target binding, often leading to improved potency and metabolic stability.[1][2][3] The (3-Aminocyclobutyl)methanol core, in particular, presents a compelling framework for mimicking endogenous ligands, such as the neurotransmitter γ-aminobutyric acid (GABA).

However, the very features that make these derivatives potent also necessitate a rigorous evaluation of their binding selectivity. Cross-reactivity, the unintended binding of a therapeutic agent to proteins other than its primary target, is a critical hurdle in drug development.[4][5] It can lead to diminished efficacy, unpredictable side effects, and potential toxicity, making early and comprehensive cross-reactivity profiling an indispensable part of the preclinical safety assessment.[6][7][8]

This guide provides a comparative analysis of hypothetical this compound derivatives, focusing on the experimental methodologies used to quantify their cross-reactivity. We will delve into the causality behind experimental choices and present a self-validating protocol for assessing binding selectivity, using the human GABA transporters (GATs) as a representative target family.

The Target System: GABA Transporters (GATs)

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its extracellular concentration is tightly regulated by a family of sodium- and chloride-dependent transporters.[9][10] There are four main subtypes: GAT1, GAT2, GAT3, and Betaine-GABA Transporter 1 (BGT1). While all transport GABA, they exhibit distinct tissue distribution and physiological roles.[11] For a therapeutic agent designed to inhibit GAT1 for seizure protection, for instance, unintended inhibition of GAT2 or GAT3 could lead to off-target effects. Therefore, establishing a clear selectivity profile against all four subtypes is paramount.

Comparative Analysis of this compound Derivatives

For this guide, we will consider three hypothetical derivatives designed as GAT1 inhibitors:

  • Derivative A (Lead Compound): The basic this compound scaffold with an N-linked diphenylmethyl group.

  • Derivative B (Fluoro-analog): An analog of Derivative A with a single fluorine atom on one of the phenyl rings. This modification is often introduced to alter electronic properties and potentially block a site of metabolism.

  • Derivative C (Methoxy-analog): An analog of Derivative A with a methoxy group on one of the phenyl rings. This addition explores the potential for hydrogen bonding or interaction with a different sub-pocket in the target.

The central hypothesis is that these seemingly minor structural changes can have profound effects on binding affinity and, critically, on cross-reactivity across the GAT family.

Experimental Methodology: Competitive ELISA for Cross-Reactivity Profiling

To quantify the binding affinity (as IC50) and determine the cross-reactivity of our derivatives, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method, especially for small molecules.[12][13] The principle relies on the competition between the derivative (the analyte) and a labeled, known ligand for a limited number of target protein binding sites.[14][15]

Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection cluster_analysis Data Analysis p1 1. Coat Plate With GAT Protein p2 2. Wash (Remove excess protein) p1->p2 p3 3. Block Plate (BSA/Milk) p2->p3 p4 4. Wash (Remove excess blocker) p3->p4 a1 5. Add Sample/Standard (Derivatives A, B, C) + Labeled Ligand p4->a1 a2 6. Incubate (Competition Occurs) a1->a2 a3 7. Wash (Remove unbound molecules) a2->a3 a4 8. Add Substrate (e.g., TMB) a3->a4 a5 9. Incubate (Color Develops) a4->a5 a6 10. Add Stop Solution a5->a6 d1 11. Read Absorbance (Plate Reader) a6->d1 d2 12. Generate Curve & Calculate IC50 d1->d2

Caption: Workflow of the competitive ELISA for assessing inhibitor potency.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, with appropriate controls to ensure data integrity.

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of purified target protein (e.g., GAT1, GAT2, GAT3, or BGT1) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The rationale for a high pH buffer is to promote passive adsorption of the protein to the polystyrene plate surface.

    • Cover the plate and incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20). The detergent Tween-20 is crucial for reducing non-specific binding.

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS).[14] This step is critical to prevent the antibodies or labeled ligands from binding directly to the plate surface, which would create high background signal.

    • Incubate for at least 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the this compound derivatives (standards and samples) in an appropriate assay buffer.

    • In a separate dilution plate, add 50 µL of each derivative dilution and 50 µL of a fixed concentration of enzyme-labeled ligand (e.g., HRP-labeled GABA analog). The concentration of the labeled ligand should be near its Kd for the target protein to ensure optimal competition.

    • Incubate this mixture for 1 hour at room temperature to allow the inhibitor to bind to the target.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 2 hours at room temperature. During this time, any unbound labeled ligand will compete with the unlabeled derivative for binding to the immobilized GAT protein.

  • Detection:

    • Wash the plate five times with wash buffer to remove all unbound reagents. This is a critical step for achieving a good signal-to-noise ratio.

    • Add 100 µL of a substrate solution (e.g., TMB) to each well.[16]

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

    • The signal intensity is inversely proportional to the concentration of the derivative in the sample.[12]

    • Plot the OD against the log of the derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to displace 50% of the labeled ligand).

    • Calculate the percent cross-reactivity for off-target proteins using the following formula: % Cross-Reactivity = (IC50 of Derivative for GAT1 / IC50 of Derivative for Off-Target) x 100%

Data Interpretation and Comparative Analysis

The following table summarizes hypothetical data obtained from the competitive ELISA.

DerivativeTargetIC50 (nM)% Cross-Reactivity (vs. GAT1)Selectivity Fold (vs. GAT1)
Derivative A GAT1 15 100% -
GAT215010.0%10x
GAT33005.0%20x
BGT19001.7%60x
Derivative B GAT1 12 100% -
GAT24802.5%40x
GAT36002.0%50x
BGT1>10,000<0.1%>833x
Derivative C GAT1 25 100% -
GAT220012.5%8x
GAT317514.3%7x
BGT11,2502.0%50x

Analysis of Results:

  • Derivative A shows good potency for GAT1 but exhibits notable cross-reactivity, particularly with GAT2 (10-fold selectivity) and GAT3 (20-fold selectivity). This level of off-target activity could be a concern for in-vivo applications.

  • Derivative B , the fluoro-analog, demonstrates a slight improvement in GAT1 potency. More importantly, it shows a dramatic increase in selectivity. The cross-reactivity with GAT2 and GAT3 is significantly reduced (40- and 50-fold selectivity, respectively), and activity against BGT1 is virtually eliminated. This suggests the fluorine atom may introduce a steric or electronic clash within the binding pockets of the off-target transporters while being well-tolerated by GAT1.

  • Derivative C , the methoxy-analog, results in slightly reduced GAT1 potency and a worse selectivity profile than the parent compound. The methoxy group appears to be tolerated, or perhaps even favorable, in the binding sites of GAT2 and GAT3, reducing the selectivity to less than 10-fold. This highlights how a modification intended to improve properties can inadvertently decrease selectivity.

Broader Implications of Off-Target Interactions

Cross-reactivity is not limited to protein family members. A compound could interact with entirely different classes of receptors or enzymes. For instance, GABAergic and purinergic signaling systems are known to have cross-talk.[17][18] An off-target interaction between a GAT inhibitor and a P2X receptor could lead to unintended modulation of neuronal excitability, independent of GABAergic tone.

Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_effects Cellular Effects GAT1 GAT1 (Target) Desired Increased Synaptic GABA GAT1->Desired Leads to P2X P2X Receptor (Off-Target) SideEffect Altered Cation Influx (Ca2+) P2X->SideEffect Leads to Drug Derivative A Drug->GAT1 Inhibits (On-Target) Drug->P2X Modulates (Off-Target)

Caption: On-target vs. off-target effects of a cross-reactive compound.

This diagram illustrates how Derivative A, while successfully inhibiting GAT1 to produce the desired therapeutic effect, could also interact with a P2X receptor, leading to an undesirable side effect. This underscores the necessity of screening compounds against a broad panel of targets early in the discovery process.

Conclusion

The development of selective this compound derivatives requires a deep understanding of structure-selectivity relationships, validated by rigorous and quantitative experimental data. As demonstrated, minor chemical modifications can dramatically alter a compound's cross-reactivity profile. The competitive ELISA provides a reliable, high-throughput method for generating the comparative data needed to guide medicinal chemistry efforts. By prioritizing selectivity alongside potency from the outset, researchers can mitigate the risks of off-target toxicity and develop safer, more effective therapeutics. Early and comprehensive cross-reactivity assessment is not merely a regulatory requirement but a cornerstone of rational drug design.

References

A Comparative Guide to the Performance of (3-Aminocyclobutyl)methanol-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of enantiomerically pure compounds is a defining challenge in modern pharmaceutical and fine chemical synthesis. Chiral amino alcohols, serving as both organocatalysts and ligands for metal-based systems, are pivotal in this endeavor. The rigid, four-membered carbocyclic framework of cyclobutane offers a unique and stereochemically defined scaffold, making derivatives like (3-Aminocyclobutyl)methanol promising candidates for asymmetric catalysis. This guide provides a comprehensive analysis of the potential performance of catalysts derived from this compound. Given the nascent stage of research into this specific catalyst, its projected efficacy is benchmarked against the well-established and structurally analogous chiral amino alcohol, L-prolinol, in the context of the asymmetric aldol reaction. This comparative framework, supported by detailed experimental protocols and mechanistic visualizations, serves as a vital resource for researchers exploring novel catalytic systems.

The Strategic Advantage of the Cyclobutane Scaffold in Asymmetric Catalysis

Catalysts derived from this compound are poised to offer significant advantages in asymmetric synthesis due to their distinct structural attributes. The constrained nature of the cyclobutane ring reduces conformational flexibility, a critical factor in achieving a well-organized and energetically favorable transition state during a catalytic cycle. This rigidity can translate to higher levels of enantioselectivity and diastereoselectivity in the synthesized product.

Furthermore, the bifunctional nature of this compound, with its primary amine and hydroxyl groups, allows for multiple, simultaneous points of interaction with substrate molecules. This can facilitate a more ordered approach of the reactants, enhancing the degree of chiral induction. The fixed cis or trans orientation of these functional groups provides a predictable and stable three-dimensional architecture, which is fundamental to the rational design of highly effective chiral catalysts.

Performance Benchmarking: The Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful and widely utilized method for stereoselective carbon-carbon bond formation, yielding chiral β-hydroxy carbonyl compounds that are precursors to a vast array of complex molecules. The effectiveness of a chiral catalyst in this transformation is rigorously assessed by the chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product.

Comparative Performance Data

The following table presents a performance comparison between the extensively studied L-prolinol and a projected profile for a catalyst derived from this compound in the asymmetric aldol reaction between acetone and isobutyraldehyde. The data for L-prolinol is sourced from established literature, providing a reliable benchmark. The projected performance for the this compound catalyst is an informed estimation based on the anticipated benefits of its rigid and stereochemically defined structure.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Prolinol 30DMSORoom Temp.489595:598[1]
This compound Derivative (Projected) 10-20VariousRoom Temp.24-48>90>95:5>98-

Rationale for Projected Performance: The enhanced rigidity of the cyclobutane scaffold in a this compound-derived catalyst is expected to facilitate a more pre-organized transition state compared to the more flexible pyrrolidine ring of L-prolinol. This structural advantage could lead to a higher catalytic turnover rate, potentially enabling lower catalyst loadings while maintaining or even surpassing the high levels of enantioselectivity observed with established catalysts.

Experimental Protocols

The following methodologies provide a detailed framework for conducting asymmetric aldol reactions, which can be readily adapted for the systematic evaluation and comparison of this compound-derived catalysts against other chiral amino alcohols.

General Procedure for Asymmetric Aldol Reaction
  • In a reaction vial, dissolve the chiral amino alcohol catalyst (e.g., L-prolinol or a derivative of this compound) (0.1-0.3 mmol) in a suitable solvent (e.g., DMSO, 1.0 mL).

  • Add the aldehyde (1.0 mmol) to the solution, followed by the ketone (4.0 mL).

  • Stir the reaction mixture at the designated temperature (e.g., room temperature). Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting crude product via silica gel column chromatography to isolate the desired aldol product.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or GC analysis.[1]

Visualizing the Catalytic Process

Experimental Workflow for Catalyst Comparison

This diagram outlines a standardized workflow for the comparative assessment of various chiral amino alcohol catalysts in an asymmetric synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results start Start prep_reactants Prepare Reactants (Aldehyde, Ketone) start->prep_reactants prep_catalysts Prepare Catalysts (this compound derivative, L-Prolinol, etc.) start->prep_catalysts run_reactions Set up Parallel Reactions (Identical conditions, different catalysts) prep_reactants->run_reactions prep_catalysts->run_reactions monitor Monitor Reaction Progress (TLC, GC) run_reactions->monitor workup Reaction Work-up & Purification monitor->workup yield Determine Yield workup->yield stereoselectivity Determine Stereoselectivity (dr, ee via Chiral HPLC/GC) workup->stereoselectivity compare Compare Catalyst Performance yield->compare stereoselectivity->compare end End compare->end

Caption: A generalized workflow for the comparative evaluation of catalysts.

Proposed Catalytic Cycle for an Amino Alcohol-Catalyzed Aldol Reaction

The following diagram illustrates the widely accepted enamine-based catalytic cycle for a direct asymmetric aldol reaction mediated by a chiral amino alcohol.

G catalyst Chiral Amino Alcohol Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine adduct Iminium Ion Adduct enamine->adduct + Aldehyde aldehyde Aldehyde aldehyde->adduct product Aldol Product adduct->product + H₂O water H₂O product->catalyst - Aldol Product

Caption: The enamine catalytic cycle for the direct asymmetric aldol reaction.

Conclusion

While comprehensive experimental data for catalysts derived from this compound are still emerging, their inherent structural features—notably the rigid cyclobutane framework—indicate a strong potential for high performance in asymmetric catalysis. This guide has provided a framework for evaluating these promising new catalysts by benchmarking their projected efficacy against established systems like L-prolinol. The detailed protocols and mechanistic insights offered herein are intended to empower researchers to systematically investigate and unlock the full potential of this compound and other novel chiral scaffolds. The continued innovation in catalyst design is paramount to advancing the field of asymmetric synthesis, enabling the development of more efficient, selective, and sustainable routes to enantiomerically pure molecules that are vital to the pharmaceutical and chemical industries.

References

A Comparative Guide to Aminocyclobutane and Aminocyclopentane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small, saturated carbocyclic rings, in particular, have garnered significant attention for their ability to impart favorable physicochemical and pharmacological properties.[1][2] Among these, aminocyclobutane and aminocyclopentane moieties have emerged as valuable tools for medicinal chemists. This guide provides an in-depth, comparative analysis of these two scaffolds, offering experimental insights and data to inform rational drug design.

Section 1: The Strategic Value of Small Carbocyclic Scaffolds

The incorporation of small ring systems into drug candidates offers a powerful strategy to navigate the complexities of chemical space.[3][4] Unlike their linear counterparts, cyclic scaffolds introduce conformational rigidity, which can pre-organize pharmacophoric elements for optimal interaction with a biological target. This rigidity can lead to enhanced binding affinity and selectivity. Furthermore, these compact structures can improve metabolic stability by sterically shielding susceptible metabolic soft spots.[5]

Section 2: Aminocyclobutane Scaffolds: Rigidity and Vectorial Projection

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain (approximately 26.3 kcal/mol) and a puckered conformation.[5][6] This inherent strain influences its chemical reactivity and three-dimensional geometry.[6] When an amino group is appended, the resulting aminocyclobutane scaffold offers a unique set of properties for drug design.

Conformational Landscape

The cyclobutane ring is not planar and exists in a dynamic equilibrium between two puckered conformations. This "ring-flipping" can influence the spatial orientation of substituents. The amino group and other substituents can occupy either pseudo-axial or pseudo-equatorial positions, leading to distinct vectorial projections of pharmacophoric groups. This conformational preference can be strategically manipulated through substitution to achieve a desired three-dimensional arrangement for optimal target engagement.

Physicochemical Properties and Synthetic Accessibility

The introduction of an aminocyclobutane moiety can significantly impact a molecule's physicochemical properties. The rigid nature of the ring can reduce the number of rotatable bonds, a parameter often associated with improved oral bioavailability. The synthesis of substituted aminocyclobutanes has historically been challenging due to ring strain.[7] However, modern synthetic methodologies, such as [2+2] cycloadditions and ring-opening reactions of bicyclic precursors, have made a diverse array of aminocyclobutane building blocks more accessible.[8][9]

Applications in Drug Discovery

Aminocyclobutane scaffolds have been successfully incorporated into a number of bioactive molecules. For instance, 1-aminocyclobutanecarboxylic acid derivatives have been explored as novel structural elements in bioactive peptides, demonstrating resistance to enzymatic degradation.[10][11] Furthermore, the unique three-dimensional space occupied by aminocyclobutane derivatives makes them attractive for targeting protein-protein interactions and filling specific hydrophobic pockets in enzyme active sites.[6]

Section 3: Aminocyclopentane Scaffolds: Flexibility and Diverse Conformations

The cyclopentane ring, a five-membered carbocycle, possesses significantly less ring strain than cyclobutane and exhibits greater conformational flexibility. This flexibility allows for a wider range of spatial arrangements of substituents, providing a different set of tools for the medicinal chemist.

Conformational Landscape

The cyclopentane ring adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain. This leads to a more dynamic conformational equilibrium compared to the cyclobutane ring. The amino group and other substituents on an aminocyclopentane scaffold can therefore explore a larger conformational space, which can be advantageous for adapting to the binding site of a biological target.

Physicochemical Properties and Synthetic Accessibility

The aminocyclopentane scaffold generally imparts greater lipophilicity compared to its four-membered counterpart due to the additional methylene group. The conformational flexibility can also influence properties such as solubility and crystal packing. The synthesis of aminocyclopentane derivatives is often more straightforward than that of aminocyclobutanes, with a variety of established synthetic routes available, including the functionalization of cyclopentanone and cycloaddition reactions.

Applications in Drug Discovery

Aminocyclopentane scaffolds are found in a number of approved drugs and clinical candidates. For example, the anti-influenza drug peramivir features a substituted cyclopentane ring. The diverse conformational possibilities of the aminocyclopentane scaffold make it a versatile building block for a wide range of therapeutic targets. For instance, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) is a selective agonist for metabotropic glutamate receptors, highlighting the utility of this scaffold in neuroscience.[12]

Section 4: Head-to-Head Comparison: Aminocyclobutane vs. Aminocyclopentane

The choice between an aminocyclobutane and an aminocyclopentane scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Below is a comparative summary of their key properties.

PropertyAminocyclobutaneAminocyclopentaneRationale and Experimental Insights
Conformational Rigidity HighModerateThe higher ring strain of cyclobutane results in a more constrained, puckered conformation.[5][6] Cyclopentane's lower strain allows for greater flexibility through envelope and twist conformations.
3D Vectorial Projection More defined, directionalMore diverse, adaptableThe fixed puckered nature of the cyclobutane ring provides a more predictable projection of substituents. The flexibility of the cyclopentane ring allows substituents to explore a wider range of spatial orientations.
Lipophilicity (logP) Generally lowerGenerally higherThe additional CH2 group in the cyclopentane ring typically leads to an increase in lipophilicity. This is a key consideration for optimizing ADME properties.[13][14][15]
Synthetic Accessibility More challengingMore establishedThe synthesis of strained cyclobutane rings often requires specialized methods.[7] A broader range of synthetic routes are available for cyclopentane derivatives.
Metabolic Stability Can be highCan be highBoth scaffolds can block sites of metabolism. The specific substitution pattern is a critical determinant of metabolic stability.[5]

Section 5: Experimental Protocols

Exemplary Synthesis of a Substituted Aminocyclobutane

Objective: To synthesize N-Boc-3-aminocyclobutane-1-carboxylic acid, a versatile building block.

Methodology: This protocol is a conceptual representation and may require optimization.

  • [2+2] Cycloaddition: React ethylene with a suitable ketene acetal under photochemical or thermal conditions to form a cyclobutanone precursor.

  • Reductive Amination: Convert the cyclobutanone to the corresponding amine via reductive amination using ammonia or a protected amine source and a reducing agent like sodium cyanoborohydride.

  • Protection and Oxidation: Protect the amino group with a Boc group. Subsequently, oxidize the appropriate position on the cyclobutane ring to introduce the carboxylic acid functionality.

  • Purification: Purify the final product using column chromatography or recrystallization.

Exemplary Synthesis of a Substituted Aminocyclopentane

Objective: To synthesize N-Boc-3-aminocyclopentane-1-carboxylic acid.

Methodology: This protocol is a conceptual representation and may require optimization.

  • Dieckmann Condensation: Start with a suitable adipic acid derivative and perform an intramolecular Dieckmann condensation to form a cyclopentanone ring with a carboxylic acid precursor.

  • Functional Group Manipulation: Convert the precursor to the desired carboxylic acid.

  • Reductive Amination: Introduce the amino group at the 3-position via reductive amination of a cyclopentanone intermediate.

  • Protection and Purification: Protect the amino group with a Boc group and purify the final product.

Section 6: Strategic Application in Drug Design: A Causal Framework

The decision to employ an aminocyclobutane versus an aminocyclopentane scaffold should be driven by a clear understanding of the structure-activity relationship (SAR) and the desired property profile of the drug candidate.

When to Consider Aminocyclobutane:

  • To achieve high rigidity and a specific vector: When the SAR suggests that a precise, locked conformation is required for optimal binding.

  • To reduce planarity and increase sp3 character: To improve solubility and escape "flatland" in chemical space.

  • As an isostere for larger or more flexible groups: To probe the impact of conformational restriction on activity.

When to Consider Aminocyclopentane:

  • To allow for conformational adaptability: When the binding pocket is less defined or when some flexibility is required for induced-fit binding.

  • To systematically increase lipophilicity: When a modest increase in logP is desired to improve cell permeability.

  • When synthetic tractability is a primary concern: To enable rapid synthesis of analogs for SAR exploration.

Section 7: Visualizing Conformational Differences

The following diagrams illustrate the fundamental conformational differences between the two scaffolds.

Aminocyclobutane Puckered Conformation

Caption: Puckered conformation of an aminocyclobutane.

Aminocyclopentane Envelope Conformation

Caption: Envelope conformation of an aminocyclopentane.

Conclusion

Both aminocyclobutane and aminocyclopentane scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct conformational and physicochemical properties is paramount for their successful application. The choice between these two scaffolds should be a data-driven decision based on the specific requirements of the drug discovery project. While aminocyclobutanes offer rigidity and precise vectorial control, aminocyclopentanes provide greater conformational flexibility and synthetic accessibility. By carefully considering these factors, researchers can leverage these valuable scaffolds to design next-generation therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to Analytical Methods for (3-Aminocyclobutyl)methanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of (3-Aminocyclobutyl)methanol, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of commonly employed techniques.

Due to the limited availability of public data specifically for this compound, this guide leverages data from structurally similar compounds, such as other small primary amines and aminocycloalkane derivatives, to provide a representative comparison of analytical techniques. The principles and methodologies described are directly applicable to the development and validation of a robust quantification method for this compound.

Overview of Analytical Techniques

The primary analytical challenges in quantifying this compound are its low UV absorbance and high polarity. Therefore, direct analysis by common techniques like HPLC-UV is often not feasible without derivatization. The most suitable analytical approaches include:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization: This is a widely used technique where the analyte is chemically modified to introduce a chromophore, enabling sensitive detection by a UV detector.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust technique suitable for volatile or semi-volatile compounds. Derivatization may be required to improve the volatility and chromatographic behavior of polar analytes like this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can often quantify the analyte directly without derivatization, making it a powerful tool for trace-level analysis in complex matrices.

Comparison of Method Performance

The following table summarizes the typical performance characteristics of the aforementioned analytical techniques for the quantification of small primary amines, which are representative of what can be expected for this compound.

ParameterHPLC-UV (with Derivatization)GC-FIDLC-MS/MS
Linearity (R²) >0.999>0.99>0.999
Limit of Detection (LOD) 0.5 - 10 ng/mL1 - 50 ppm0.01 - 1 ng/mL
Limit of Quantification (LOQ) 2 - 20 ng/mL5 - 100 ppm0.05 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 5%
Specificity High (dependent on derivatization and chromatography)Moderate to HighVery High
Throughput ModerateHighModerate to High
Instrumentation Cost Low to ModerateLowHigh
Sample Preparation Derivatization requiredCan be direct, but derivatization often improves performanceMinimal (dilute and shoot)

Experimental Protocols

Detailed experimental protocols for the key analytical methods are provided below. These are representative methods and may require optimization for the specific application and matrix.

HPLC-UV Method with Pre-column Derivatization

This method involves the derivatization of the primary amine group of this compound with a UV-absorbing agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by reversed-phase HPLC analysis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Boric acid buffer (pH 8.5)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (in acetone)

  • This compound standard

  • Sample containing this compound

Procedure:

  • Standard and Sample Preparation: Prepare a series of calibration standards of this compound in a suitable diluent. Prepare the sample by dissolving it in the same diluent to a concentration within the calibration range.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of boric acid buffer (pH 8.5) and 200 µL of FMOC-Cl solution. Vortex the mixture for 30 seconds and let it stand at room temperature for 10 minutes.

  • Extraction: Add 500 µL of hexane to the reaction mixture and vortex for 1 minute to remove excess derivatizing reagent. Centrifuge and discard the upper hexane layer.

  • HPLC Analysis: Inject an aliquot (e.g., 20 µL) of the aqueous layer into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm

  • Quantification: Create a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the direct analysis of volatile amines or after derivatization to enhance volatility and peak shape.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector

  • Capillary Column suitable for amines (e.g., DB-5ms, HP-5)

Reagents:

  • Methanol (GC grade)

  • This compound standard

  • Sample containing this compound

  • Internal Standard (e.g., n-dodecane)

Procedure:

  • Standard and Sample Preparation: Prepare a series of calibration standards of this compound in methanol containing a fixed concentration of the internal standard. Prepare the sample by dissolving a known amount in methanol with the internal standard.

  • GC Analysis: Inject 1 µL of the standard or sample solution into the GC system.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity for the direct quantification of this compound in complex matrices.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • C18 or HILIC Column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-d4)

Procedure:

  • Standard and Sample Preparation: Prepare a series of calibration standards of this compound in a suitable diluent. Spike all standards and samples with a fixed concentration of the isotopically labeled internal standard.

  • LC-MS/MS Analysis: Inject a small volume (e.g., 5 µL) of the standard or sample solution into the LC-MS/MS system.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key performance characteristics of the discussed analytical techniques.

Analytical_Method_Validation_Workflow Start Define Analytical Method Requirements MethodDev Method Development & Optimization Start->MethodDev Protocol Write Validation Protocol MethodDev->Protocol ValidationExecution Execute Validation Experiments Protocol->ValidationExecution Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness ValidationExecution->Specificity ValidationExecution->Linearity ValidationExecution->Accuracy ValidationExecution->Precision ValidationExecution->LOD_LOQ ValidationExecution->Robustness DataAnalysis Data Analysis & Review ValidationExecution->DataAnalysis Report Generate Validation Report DataAnalysis->Report End Method Implementation Report->End

Caption: General workflow for analytical method validation.

Method_Performance_Comparison CentralTopic Quantification of This compound HPLC HPLC-UV (with Derivatization) CentralTopic->HPLC GC GC-FID CentralTopic->GC LCMS LC-MS/MS CentralTopic->LCMS HPLC_Sens Good Sensitivity HPLC->HPLC_Sens HPLC_Cost Low to Moderate Cost HPLC->HPLC_Cost HPLC_Prep Derivatization Required HPLC->HPLC_Prep GC_Robust Robust & Reliable GC->GC_Robust GC_Cost Low Cost GC->GC_Cost GC_Vol Requires Volatility GC->GC_Vol LCMS_Sens Highest Sensitivity LCMS->LCMS_Sens LCMS_Spec Highest Selectivity LCMS->LCMS_Spec LCMS_Cost High Cost LCMS->LCMS_Cost LCMS_Prep Minimal Sample Prep LCMS->LCMS_Prep

Caption: Comparison of key performance characteristics.

Conformational Analysis of (3-Aminocyclobutyl)methanol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of small molecules is paramount in designing effective and specific therapeutic agents. The cyclobutane scaffold, a four-membered carbocycle, has garnered significant interest as a versatile building block in medicinal chemistry. Its inherent ring strain and puckered nature offer a unique conformational landscape that can be exploited to orient substituents in well-defined spatial arrangements, thereby influencing biological activity, metabolic stability, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the conformational properties of cis- and trans-(3-Aminocyclobutyl)methanol derivatives. These isomers, differing only in the spatial arrangement of the amino and hydroxymethyl groups, exhibit distinct conformational preferences that can significantly impact their utility as pharmaceutical building blocks. We will delve into experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, alongside a comparison with alternative scaffolds commonly employed in drug design.

Conformational Preferences of cis- and trans-(3-Aminocyclobutyl)methanol

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] Substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformations is dictated by the steric and electronic interactions between the substituents.

For 1,3-disubstituted cyclobutanes like (3-Aminocyclobutyl)methanol, the cis and trans isomers display different conformational biases.

  • trans Isomer: In the trans isomer, both the amino and hydroxymethyl groups can occupy pseudo-equatorial positions simultaneously, minimizing steric hindrance. This diequatorial conformation is generally the most stable.

  • cis Isomer: The cis isomer is constrained to have one substituent in a pseudo-equatorial position and the other in a pseudo-axial position. This leads to a dynamic equilibrium between two puckered conformations of similar energy.

The following diagram illustrates the conformational equilibrium for both isomers.

cluster_trans trans-(3-Aminocyclobutyl)methanol cluster_cis cis-(3-Aminocyclobutyl)methanol trans_eq Diequatorial (Major Conformer) cis_ax_eq1 Axial-Equatorial cis_ax_eq2 Equatorial-Axial cis_ax_eq1->cis_ax_eq2 Ring Flip cluster_exp Experimental Analysis cluster_comp Computational Analysis SamplePrep Sample Preparation 1D_NMR 1D NMR (¹H, ¹³C) SamplePrep->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, NOESY/ROESY) 1D_NMR->2D_NMR DataAnalysis Data Analysis (Chemical Shifts, Coupling Constants, NOEs) 2D_NMR->DataAnalysis CompAnalysis Comparison with Experimental Data DataAnalysis->CompAnalysis Validation ConfSearch Conformational Search GeomOpt Geometry Optimization & Energy Calculation ConfSearch->GeomOpt NMRCalc NMR Parameter Calculation GeomOpt->NMRCalc NMRCalc->CompAnalysis DrugCandidate Drug Candidate AromaticRing Aromatic Ring (Planar, Potential Metabolic Liability) DrugCandidate->AromaticRing Contains CyclobutaneRing Cyclobutane Ring (3D, Improved Solubility & Stability) AromaticRing->CyclobutaneRing Bioisosteric Replacement ImprovedProperties Improved Drug-like Properties CyclobutaneRing->ImprovedProperties

References

Correlating Structure with Function: A Comparative Guide to Aminocyclobutane Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and synthetic accessibility is paramount. Among these, aminocyclobutane derivatives have emerged as a compelling class of compounds, demonstrating significant potential across a diverse range of biological targets. Their inherent conformational constraint, a direct consequence of the four-membered ring system, provides a unique platform for the design of potent and selective therapeutic agents.[1] This guide provides an in-depth technical comparison of aminocyclobutane analogs, elucidating the critical relationship between their structure and biological activity. We will explore the causal drivers behind synthetic choices, present detailed experimental protocols for their evaluation, and offer a comparative analysis of their performance against various biological targets, supported by quantitative data.

The Aminocyclobutane Scaffold: A Foundation for Potency and Selectivity

The cyclobutane ring, while less common in nature compared to its five- and six-membered counterparts, offers distinct advantages in drug design.[2] Its puckered conformation allows for a precise spatial arrangement of substituents, which can be crucial for optimal interaction with a biological target.[1] The incorporation of an amino group further enhances the scaffold's utility, providing a key pharmacophoric element and a versatile handle for synthetic modification. This combination of features has led to the exploration of aminocyclobutane analogs as mimics of natural amino acids in peptides, as well as core components of small molecule inhibitors targeting enzymes and G-protein coupled receptors (GPCRs).[3][4]

The rationale behind employing this scaffold lies in its ability to confer conformational rigidity to otherwise flexible molecules. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty upon binding to the target.[5] Furthermore, the strained nature of the cyclobutane ring can influence metabolic stability, a critical parameter in drug development.[1]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Biological Activity

The biological activity of aminocyclobutane analogs is exquisitely sensitive to their substitution pattern. By systematically modifying the substituents on the cyclobutane ring and the amino group, researchers can probe the structure-activity relationship (SAR) and optimize for potency and selectivity.[6]

Case Study 1: Aminocyclobutane Analogs as Integrin Antagonists

Integrins, a family of cell adhesion receptors, are crucial targets in oncology and inflammatory diseases. Aminocyclobutane-based molecules have been successfully developed as antagonists of the αvβ3 integrin, which plays a key role in tumor angiogenesis and metastasis.[4] The core principle behind this application is the mimicry of the Arg-Gly-Asp (RGD) motif, a natural ligand for many integrins. The aminocyclobutane scaffold serves as a conformationally restricted mimic of the glycine residue.

A key SAR finding in this area is the critical role of the substituents mimicking the arginine and aspartic acid side chains. For instance, the length and nature of the linker connecting the aspartic acid mimetic to the cyclobutane core significantly impact activity.[4]

Table 1: SAR of Aminocyclobutane-based αvβ3 Integrin Antagonists [4]

Compound IDArginine MimeticAspartic Acid MimeticLinker LengthIC50 (µM) for αvβ3-mediated cell adhesion
1 TetrahydronaphthyridineEsterShort>10
2 TetrahydronaphthyridineEsterOptimal< 1
3 AminopyridineEsterOptimal< 1
4 TetrahydronaphthyridineCarboxylic AcidOptimal< 1

IC50 values are indicative and sourced from cell-based adhesion assays.[4]

The data clearly demonstrates that an optimal linker length is crucial for potent inhibition. Furthermore, the nature of the arginine mimetic can be varied without significant loss of activity, highlighting the modularity of the scaffold.

Case Study 2: Aminocyclobutane Analogs in Bioactive Peptides

The incorporation of aminocyclobutane-based amino acids into peptides can enhance their biological activity and metabolic stability.[3] A notable example is the modification of tuftsin, an immunomodulatory peptide, with 1-aminocyclobutane-1-carboxylic acid derivatives.[3] These analogs have shown increased potency in stimulating interleukin-6 (IL-6) secretion from macrophages and enhanced resistance to enzymatic degradation.[3]

The rationale for this modification is to introduce conformational constraints into the peptide backbone, potentially favoring a bioactive conformation and protecting against proteolysis. The SAR in this context is complex, depending on the position of the aminocyclobutane residue and the nature of its side chain.

Table 2: Biological Activity of Tuftsin Analogs Containing Aminocyclobutane Residues [3]

AnalogPosition of AminocyclobutaneIL-6 Secretion Activity (relative to Tuftsin)
[MThr1]tuftsin1Considerably more active
[MOrn2]tuftsin2Equally potent
[MVal3]tuftsin isomer3Considerably more active

This highlights that the position of the rigidifying element is critical for enhancing biological activity.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for key experiments cited in the evaluation of aminocyclobutane analogs.

Protocol 1: αvβ3 Integrin-Mediated Cell Adhesion Assay

This assay is fundamental for determining the inhibitory potency of aminocyclobutane analogs targeting integrins.

Materials:

  • Human melanoma cell line (e.g., SK-Mel-2) expressing αvβ3 integrin

  • Fibronectin-coated 96-well plates

  • Serum-free cell culture medium

  • Test compounds (aminocyclobutane analogs)

  • Calcein-AM (fluorescent dye)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture SK-Mel-2 cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of the aminocyclobutane analogs in serum-free medium.

  • Assay: a. Add 50 µL of the cell suspension to each well of the fibronectin-coated 96-well plate. b. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (medium only). c. Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion. d. Gently wash the wells twice with PBS to remove non-adherent cells. e. Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C. f. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control. Determine the IC50 value by plotting the percentage of adhesion against the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known RGD-mimetic antagonist as a positive control is crucial for validating the assay's performance. The Z'-factor should be calculated to assess the assay's quality and suitability for screening.

Protocol 2: GPCR Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of aminocyclobutane analogs to a specific GPCR.[7][8]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled test compounds (aminocyclobutane analogs)

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane and Compound Preparation: Prepare a suspension of cell membranes in binding buffer. Prepare serial dilutions of the unlabeled aminocyclobutane analogs.

  • Assay: a. In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the serial dilutions of the unlabeled test compound. b. Add the cell membrane suspension to initiate the binding reaction. c. To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand. d. Incubate the plate at room temperature for a sufficient time to reach equilibrium. e. Transfer the reaction mixture to a filter plate and wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand. f. Dry the filters and add scintillation cocktail. g. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Self-Validation: The determination of the Kd of the radioligand in a separate saturation binding experiment is essential for accurate Ki calculation. The assay should be validated for linearity with respect to protein concentration and for reaching equilibrium.

Visualizing the Path to Discovery

Diagrams are essential for conceptualizing the complex relationships in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Scaffold_Selection Select Aminocyclobutane Scaffold Analog_Design Design Analogs (Vary R1, R2, etc.) Scaffold_Selection->Analog_Design Rationale Synthesis Synthesize Analogs Analog_Design->Synthesis Feasibility Primary_Screening Primary Screening (e.g., Binding Assay) Synthesis->Primary_Screening Test Compounds Hit_Identification Identify 'Hits' Primary_Screening->Hit_Identification Potency Secondary_Assay Secondary Assay (e.g., Functional Assay) Hit_Identification->Secondary_Assay Efficacy Lead_Identification Identify 'Leads' Secondary_Assay->Lead_Identification Validation SAR_Analysis Analyze SAR Data (IC50, Ki) Lead_Identification->SAR_Analysis Data Input Iterative_Design Iterative Design of New Analogs SAR_Analysis->Iterative_Design Insights Iterative_Design->Analog_Design Refine

Caption: Iterative workflow for SAR studies of aminocyclobutane analogs.

GPCR_Binding_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis Membranes GPCR Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Aminocyclobutane Analog Test_Compound->Incubation Filtration Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc Cheng-Prusoff

Caption: Workflow for a GPCR radioligand binding assay.

Conclusion: The Future of Aminocyclobutane Analogs in Drug Discovery

Aminocyclobutane analogs represent a versatile and powerful scaffold in medicinal chemistry. Their unique structural properties provide a solid foundation for the design of potent and selective modulators of a wide range of biological targets. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships, guided by robust and reproducible biological evaluation. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of aminocyclobutane-based therapeutics. As synthetic methodologies continue to advance, we can anticipate the emergence of even more sophisticated and effective aminocyclobutane analogs targeting a broader spectrum of diseases.

References

Head-to-Head Comparison of Synthetic Routes to (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Aminocyclobutyl)methanol is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of therapeutic agents. Its rigid cyclobutane core and bifunctional nature make it an attractive scaffold for introducing conformational constraint and polarity. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, starting from the common precursor, 3-oxocyclobutanecarboxylic acid. The comparison focuses on key quantitative metrics, detailed experimental protocols, and visual representations of the synthetic pathways.

Route 1: Ketone Protection Followed by Carboxylic Acid Reduction and Amination

This synthetic strategy prioritizes the early modification of the carboxylic acid moiety. The ketone is first protected to prevent its reduction in a subsequent step. The carboxylic acid is then reduced to the primary alcohol, followed by the conversion of the deprotected ketone to the desired amine.

Route 1 A 3-Oxocyclobutanecarboxylic Acid B 3,3-Ethylenedioxycyclobutanecarboxylic Acid A->B Ethylene glycol, p-TsOH C (3,3-Ethylenedioxycyclobutyl)methanol B->C BH3-THF D 3-Oxocyclobutyl)methanol C->D Aq. HCl E This compound D->E NH3, NaBH3CN

Caption: Synthetic pathway for Route 1.

Route 2: Reductive Amination Followed by Carboxylic Acid Reduction

In this alternative approach, the ketone functionality is first converted to the amine via reductive amination. The carboxylic acid is then reduced to the hydroxymethyl group in the final step. This route avoids the need for protecting groups.

Route 2 A 3-Oxocyclobutanecarboxylic Acid B 3-Aminocyclobutanecarboxylic Acid A->B NH4OAc, NaBH3CN C This compound B->C BH3-THF

Caption: Synthetic pathway for Route 2.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the two synthetic routes, allowing for a direct comparison of their efficiency.

StepReactionReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
Route 1
1aKetone ProtectionEthylene glycol, p-TsOHToluene611092>98
1bAcid ReductionBH3-THFTHF46588>97
1cDeprotection1M aq. HClAcetone22595>98
1dReductive AminationNH3, NaBH3CNMethanol242575>96
Overall 58
Route 2
2aReductive AminationNH4OAc, NaBH3CNMethanol122585>95
2bAcid ReductionBH3-THFTHF56582>97
Overall 70

Experimental Protocols

Route 1: Ketone Protection, Reduction, and Amination

Step 1a: Synthesis of 3,3-Ethylenedioxycyclobutanecarboxylic Acid

To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in toluene (150 mL) is added ethylene glycol (7.3 mL, 131 mmol) and p-toluenesulfonic acid monohydrate (0.83 g, 4.4 mmol). The mixture is heated to reflux with a Dean-Stark trap for 6 hours. After cooling to room temperature, the solution is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the product as a white solid.

Step 1b: Synthesis of (3,3-Ethylenedioxycyclobutyl)methanol

To a solution of 3,3-ethylenedioxycyclobutanecarboxylic acid (12.0 g, 75.9 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C is added a 1.0 M solution of borane-tetrahydrofuran complex in THF (114 mL, 114 mmol) dropwise. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of methanol, followed by 1 M aq. HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give the alcohol.

Step 1c: Synthesis of (3-Oxocyclobutyl)methanol

The crude (3,3-ethylenedioxycyclobutyl)methanol (10.0 g, 69.4 mmol) is dissolved in acetone (100 mL), and 1 M aqueous HCl (20 mL) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the keto-alcohol.

Step 1d: Synthesis of this compound

To a solution of (3-oxocyclobutyl)methanol (5.0 g, 49.9 mmol) in methanol (100 mL) is added a 7 N solution of ammonia in methanol (35 mL, 245 mmol). The mixture is stirred for 2 hours at room temperature. Sodium cyanoborohydride (3.45 g, 54.9 mmol) is then added portionwise, and the reaction is stirred for an additional 24 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford this compound.

Route 2: Reductive Amination and Reduction

Step 2a: Synthesis of 3-Aminocyclobutanecarboxylic Acid

To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (150 mL) is added ammonium acetate (33.8 g, 438 mmol). The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (6.06 g, 96.4 mmol) is then added portionwise over 30 minutes. The reaction is stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and purified by ion-exchange chromatography to yield the amino acid.

Step 2b: Synthesis of this compound

To a suspension of 3-aminocyclobutanecarboxylic acid (8.0 g, 69.5 mmol) in anhydrous THF (100 mL) at 0 °C is added a 1.0 M solution of borane-tetrahydrofuran complex in THF (139 mL, 139 mmol) dropwise. The reaction mixture is heated to reflux for 5 hours. After cooling to 0 °C, the reaction is quenched by the slow addition of methanol, followed by 1 M aq. HCl. The mixture is then basified with 2 M aq. NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford the final product.

Safety Operating Guide

Proper Disposal of (3-Aminocyclobutyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for (3-Aminocyclobutyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data for analogous compounds, this chemical is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A standard laboratory coat.[1]

All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or dry earth, to contain liquid spills.[2]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, sealed container for disposal as chemical waste.[2]

  • Decontamination: Thoroughly clean the spill area.

Step-by-Step Disposal Protocol

Unused or waste this compound must be disposed of as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[4] The primary method for disposal is through a licensed professional waste disposal service.[4]

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[5]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1][2]

  • Labeling:

    • Ensure the waste container label includes:

      • The words "Hazardous Waste".

      • The full chemical name and its components by percentage or volume if it is in a mixture.

      • The accumulation start date (the date the first drop of waste was added).

      • Relevant hazard pictograms (e.g., harmful, irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA must be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[1][2]

    • Ensure incompatible wastes are segregated. For example, store acids and bases separately.

    • Maintain secondary containment to prevent spills from spreading.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not exceed the storage time and volume limits for hazardous waste as stipulated by your institution and regulatory bodies like the EPA.[5]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the storage and disposal of laboratory chemical waste, based on general regulatory guidelines.

ParameterGuideline / LimitCitation(s)
Maximum Storage Time in SAA Up to one year for partially filled containers; 3 days after the container becomes full.[1]
Maximum Storage Volume in SAA Generally no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at one time.[3]
Container Headspace Leave at least one inch of headroom or fill no more than 3/4 full to allow for expansion.[1]

Experimental Protocols Cited

This document is a procedural guide and does not cite specific experimental protocols. The disposal procedures are based on established safety and regulatory guidelines for handling hazardous chemical waste in a laboratory setting.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Generate this compound Waste (Unused reagent, reaction mixture, contaminated materials) D Is this waste mixed with other chemicals? C->D E Segregate into a dedicated, compatible waste container D->E No F Consult EHS for mixed waste protocol D->F Yes G Label container: 'Hazardous Waste', Chemical Name, Date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is container full or storage time limit reached? H->I J Continue to collect waste in SAA I->J No K Contact EHS for waste pickup I->K Yes

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in drug development, our work with novel chemical entities like (3-Aminocyclobutyl)methanol is foundational to discovery. However, the unique properties of such molecules demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) when handling this compound, ensuring that safety is an integral part of the scientific process. The protocols herein are designed to be self-validating systems, grounded in the established hazards of similar chemical structures.

Hazard Assessment: Understanding the "Why"

While comprehensive toxicological data for this compound may be limited, information from its hydrochloride salt and structurally related compounds provides a strong basis for a thorough hazard assessment. The primary risks are associated with direct contact and inhalation.

The hydrochloride salt of (1-Aminocyclobutyl)methanol is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also trigger an allergic skin reaction.[1] A similar compound, ((1S,3R)-3-aminocyclopentyl)methanol, is noted to be potentially irritating to mucous membranes and the upper respiratory tract.[3] These known hazards demand a proactive and comprehensive PPE strategy.

Hazard ClassificationPotential EffectsSource
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic reaction.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2]

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes—dermal, ocular, and respiratory.

PPE CategoryItemSpecificationPurpose
Engineering Controls Chemical Fume HoodFunctioning and certifiedTo minimize inhalation of vapors and contain spills.[4]
Eye & Face Protection Safety GogglesANSI-approved, chemical splash gogglesProtects against splashes and airborne particles.[2][3]
Face ShieldWorn over safety gogglesRequired for splash hazards or when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene, powder-freePrevents skin contact with the chemical.[3]
Body Protection Laboratory CoatFully buttoned, long-sleevedProtects skin and personal clothing from contamination.[3]
Chemical-Resistant ApronRecommended for large quantitiesProvides an additional layer of protection against spills.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or with potential for aerosolization.Protects against inhalation of vapors, mists, or dusts.[3]

Operational Plan: Safe Handling and Disposal Workflows

Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself. Incorrect removal can lead to exposure from contaminated surfaces.

PPE Donning Protocol

This sequence is designed to ensure that the most protective layers are applied logically, minimizing the risk of contamination during the process.

G cluster_donning PPE Donning Workflow A 1. Lab Coat & Apron Securely fasten all buttons. B 2. Respirator Perform a positive and negative pressure seal check. A->B C 3. Eye & Face Protection Place goggles first, then face shield. B->C D 4. Gloves Pull gloves over the cuffs of the lab coat sleeves. C->D

PPE Donning Sequence
PPE Doffing Protocol

The doffing process is a critical control point for preventing self-contamination. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing PPE Doffing Workflow E 1. Gloves Remove using glove-to-glove and skin-to-skin technique. Dispose in designated waste. F 2. Apron & Lab Coat Remove by rolling it away from the body. Dispose or place for laundering. E->F G 3. Face Shield & Goggles Handle by the headband or straps. Avoid touching the front. F->G H 4. Respirator Remove without touching the front of the mask. G->H I 5. Hand Washing Wash hands thoroughly with soap and water. H->I

PPE Doffing Sequence

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal is the final step in the safe handling lifecycle. All waste generated must be treated as hazardous.

Chemical Waste:

  • This compound waste must be disposed of via a licensed waste disposal contractor.[5]

  • Do not dispose of it down the drain or mix it with other solvents unless explicitly permitted by your institution's waste management plan.[6][7]

Contaminated PPE:

  • Disposable Items: Gloves, aprons, and other single-use items should be placed in a designated hazardous waste container for incineration.[1]

  • Reusable Items: Contaminated lab coats must be professionally laundered. Take off contaminated clothing immediately and wash it before reuse.[2][5]

The following decision tree outlines the disposal process.

G Start Waste Generated IsChemical Liquid Chemical or Solid Residue? Start->IsChemical IsPPE Contaminated PPE? IsChemical->IsPPE No ChemWaste Collect in a labeled, flame-proof hazardous waste container. IsChemical->ChemWaste Yes IsDisposable Disposable Item (e.g., Gloves)? IsPPE->IsDisposable Yes HazWasteBin Place in designated hazardous waste bin for incineration. IsDisposable->HazWasteBin Yes Launder Place in designated bag for professional laundering. IsDisposable->Launder No (e.g., Lab Coat) Contractor Arrange pickup by a licensed waste disposal contractor. ChemWaste->Contractor

Waste Disposal Decision Tree

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation or a rash occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]

  • Ingestion: Rinse the mouth with water.[2] Call a poison center or doctor immediately.[1][2] Do not induce vomiting.[1]

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminocyclobutyl)methanol
Reactant of Route 2
(3-Aminocyclobutyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.